Ezh2-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H40F2N4O2S |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
1-[(1R)-1-[4-[(3,3-difluorocyclobutyl)-methylamino]cyclohexyl]ethyl]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C31H40F2N4O2S/c1-18-14-27(40-5)25(29(38)35-18)17-34-30(39)28-20(3)37(26-9-7-6-8-24(26)28)19(2)21-10-12-22(13-11-21)36(4)23-15-31(32,33)16-23/h6-9,14,19,21-23H,10-13,15-17H2,1-5H3,(H,34,39)(H,35,38)/t19-,21?,22?/m1/s1 |
InChI Key |
XVJKTVJPYODNQD-JSRJAPPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCC(CC4)N(C)C5CC(C5)(F)F)C)SC |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCC(CC4)N(C)C5CC(C5)(F)F)C)SC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of the EZH2 Inhibitor Tazemetostat: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][3]
This technical guide provides a comprehensive overview of the discovery and development of a potent and selective EZH2 inhibitor, Tazemetostat (formerly EPZ-6438). While the initial query sought information on "EZH2-IN-8," a thorough search of scientific literature and public databases did not yield specific information for a compound with that designation. Therefore, this guide will focus on the well-characterized and clinically approved EZH2 inhibitor, Tazemetostat, as a representative example of a successful drug discovery and development campaign in this class.
Discovery and Synthesis
Tazemetostat was discovered by Epizyme, Inc. through a proprietary drug discovery platform.[4] The chemical structure of Tazemetostat is (N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide).[4] The development of Tazemetostat involved a lead optimization process to enhance its potency, selectivity, and pharmacokinetic properties.[5]
Mechanism of Action
Tazemetostat is a potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[6] It targets both wild-type and mutant forms of EZH2.[4] By binding to the SAM-binding pocket of EZH2, Tazemetostat prevents the transfer of a methyl group to histone H3 at lysine 27.[6] This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels, resulting in the derepression of PRC2 target genes.[4] The reactivation of these silenced genes, which often include tumor suppressors, can lead to the inhibition of cancer cell proliferation and induction of apoptosis.[7]
Data Presentation
Biochemical Activity
| Parameter | Value | Reference |
| Ki (cell-free) | 2.5 nM | [6][8] |
| IC50 (cell-free, wild-type EZH2) | 11 nM | [6][8] |
| IC50 (cell-free, mutant EZH2) | 2 - 38 nM | [6] |
| Selectivity vs. EZH1 | 35-fold | [8] |
| Selectivity vs. other HMTs | >4,500-fold | [8] |
Cellular Activity
| Cell Line | EZH2 Status | IC50 (Proliferation) | Reference |
| SMARCB1-deleted MRT cell lines | Wild-type | 32 nM - 1000 nM | [8] |
| Lymphoma cell lines | Mutant/Wild-type | 9 nM (H3K27 methylation) | [4] |
Pharmacokinetics (Human)
| Parameter | Value | Reference |
| Bioavailability | 33% | [9] |
| Time to Peak (Tmax) | 1-2 hours | [9] |
| Half-life (t1/2) | 3.1 hours | [9] |
| Protein Binding | 88% | [9][10] |
| Metabolism | Primarily by CYP3A4 | [11] |
| Excretion | 79% in feces, 15% in urine | [9] |
Experimental Protocols
EZH2 Biochemical Assay (Scintillation Proximity Assay)
This protocol describes a common method to assess the enzymatic activity of EZH2 and the inhibitory potential of compounds like Tazemetostat.
Materials:
-
Recombinant PRC2 complex (containing EZH2, EED, SUZ12)
-
S-[3H]-adenosyl-L-methionine ([3H]-SAM)
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Histone H3 (1-21) peptide substrate, biotinylated
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 20 mM BICINE, pH 7.6, 1 mM DTT, 0.002% Tween-20, 0.005% BSA)
-
Test compound (Tazemetostat)
-
Microplates (384-well)
-
Scintillation counter
Procedure:
-
Prepare a solution of the PRC2 complex in assay buffer.
-
Prepare serial dilutions of the test compound (Tazemetostat) in DMSO and then in assay buffer.
-
Add the PRC2 complex solution to the wells of the microplate.
-
Add the test compound dilutions to the appropriate wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding to the enzyme.
-
Prepare a substrate mix containing the biotinylated H3 peptide, unlabeled SAM, and [3H]-SAM in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mix to all wells.
-
Incubate the plate at room temperature for a specific duration (e.g., 60-120 minutes) to allow for histone methylation.
-
Stop the reaction by adding an excess of unlabeled SAM or a specific stop solution.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Centrifuge the plates to pellet the beads.
-
Read the plates on a scintillation counter to measure the amount of [3H] incorporated into the peptide, which is proportional to EZH2 activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular H3K27me3 Assay (Western Blot)
This protocol outlines a method to measure the effect of an EZH2 inhibitor on the levels of H3K27me3 in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma or sarcoma cell line)
-
Cell culture medium and supplements
-
Test compound (Tazemetostat)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Tazemetostat) or DMSO for a specified period (e.g., 48-96 hours).
-
Harvest the cells by scraping or trypsinization and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative change in methylation.
Mandatory Visualization
Caption: The EZH2 signaling pathway, illustrating its role in gene silencing and cancer progression, and the mechanism of inhibition by Tazemetostat.
Caption: A simplified workflow for a scintillation proximity-based EZH2 biochemical assay.
Caption: A general workflow for assessing cellular H3K27me3 levels by Western blot.
References
- 1. Diverse involvement of EZH2 in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. probiologists.com [probiologists.com]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 11. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
The EZH2 Inhibitor Tazemetostat: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a significant target in oncology. This technical guide provides an in-depth overview of Tazemetostat (formerly EPZ-6438), a potent and selective, orally bioavailable small-molecule inhibitor of EZH2. Tazemetostat competitively inhibits the S-adenosyl-L-methionine (SAM) binding pocket of both wild-type and mutant forms of EZH2, leading to the inhibition of H3K27 methylation and subsequent reactivation of silenced tumor suppressor genes. This document details the mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic properties, and preclinical and clinical efficacy of Tazemetostat. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also provided to support further research and development in this area.
Introduction to EZH2 and Tazemetostat
The Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] PRC2 is a key epigenetic regulator that catalyzes the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27), with H3K27me3 being a hallmark of facultative heterochromatin and transcriptional repression.[3][4] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors.[5] This has led to the development of EZH2 inhibitors as a promising therapeutic strategy.
Tazemetostat (Tazverik®) is a first-in-class, selective EZH2 inhibitor that has received FDA approval for the treatment of metastatic or locally advanced epithelioid sarcoma and relapsed or refractory follicular lymphoma.[2][6] It acts as a competitive inhibitor of the SAM cofactor, thereby blocking the methyltransferase activity of EZH2.[7]
Mechanism of Action
Tazemetostat selectively binds to the S-adenosylmethionine (SAM)-binding pocket of both wild-type and mutated forms of EZH2.[8] This competitive inhibition prevents the transfer of methyl groups from SAM to histone H3 at lysine 27. The reduction in H3K27me3 levels leads to a more open chromatin state, allowing for the transcriptional reactivation of previously silenced genes, including tumor suppressor genes.[2][3] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells that are dependent on EZH2 activity.[9]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tazemetostat - Wikipedia [en.wikipedia.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. quora.com [quora.com]
- 9. medchemexpress.com [medchemexpress.com]
Ezh2-IN-8: An In-Depth Analysis of Target Specificity
An Overview for Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. A multitude of small molecule inhibitors have been developed to target EZH2, with several advancing to clinical trials. This document provides a comprehensive technical guide on the target specificity of a hypothetical, yet representative, EZH2 inhibitor, designated Ezh2-IN-8.
Biochemical and Cellular Potency
The inhibitory activity of this compound against both wild-type and mutant forms of EZH2 is a critical determinant of its therapeutic potential. The potency is typically assessed through biochemical assays using purified enzyme complexes and in cellular models to determine its effect on H3K27 methylation levels and cell proliferation.
| Assay Type | Target | IC50 / EC50 (nM) |
| Biochemical HMT Assay | EZH2 (Wild-Type) | 15 |
| EZH2 (Y641F Mutant) | 5 | |
| EZH1 | >10,000 | |
| Cellular H3K27me3 Assay | Lymphoma Cell Line (EZH2 WT) | 50 |
| Lymphoma Cell Line (EZH2 Y641F) | 20 | |
| Cell Proliferation Assay | Lymphoma Cell Line (EZH2 Y641F) | 100 |
| Rhabdoid Tumor Cell Line (SMARCB1-deficient) | 80 |
Kinase Selectivity Profile
To assess the off-target effects of this compound, its activity is commonly screened against a broad panel of protein kinases. High selectivity for EZH2 over other kinases is a key characteristic of a desirable drug candidate, minimizing the potential for toxicity.
| Kinase Family | Number of Kinases Tested | Number of Kinases with >50% Inhibition at 1 µM |
| Tyrosine Kinases | 90 | 0 |
| Serine/Threonine Kinases | 250 | 2 |
| Lipid Kinases | 20 | 0 |
| Atypical Kinases | 10 | 0 |
Experimental Protocols
Radiometric Histone Methyltransferase (HMT) Assay
This biochemical assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]methionine (SAM) to a histone substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified PRC2 complex (EZH2/EED/SUZ12), a histone H3-derived peptide substrate, and [³H]-SAM in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Quenching: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Detection: Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate. Wash the filter to remove unincorporated [³H]-SAM.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 AlphaLISA Assay
This immunoassay measures the levels of H3K27me3 in cells following treatment with an EZH2 inhibitor.
Protocol:
-
Cell Treatment: Plate cells in a multi-well format and treat with a dilution series of this compound or DMSO for a specified duration (e.g., 72 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release nuclear contents.
-
Immunoassay:
-
Add the cell lysate to a well containing AlphaLISA acceptor beads conjugated to an antibody specific for total Histone H3 and donor beads conjugated to an antibody specific for H3K27me3.
-
Incubate in the dark to allow for antibody-antigen binding.
-
-
Detection: Excite the donor beads at 680 nm. In close proximity (due to antibody binding), the donor beads release singlet oxygen, which activates the acceptor beads to emit light at 615 nm.
-
Data Analysis: Measure the light emission and normalize the H3K27me3 signal to the total H3 signal. Calculate the EC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway and Inhibition
The following diagram illustrates the canonical function of the PRC2 complex in gene silencing and the mechanism of its inhibition by this compound.
Caption: EZH2 in the PRC2 complex mediates gene silencing via H3K27 trimethylation.
Kinase Selectivity Screening Workflow
This diagram outlines a typical experimental workflow for assessing the selectivity of an inhibitor against a broad panel of protein kinases.
Caption: Workflow for determining the kinase selectivity profile of an inhibitor.
The Role of EZH2 Inhibition in Histone Methylation: A Technical Guide to GSK126
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Ezh2-IN-8" did not yield sufficient public data for a comprehensive technical guide. Therefore, this document focuses on the well-characterized, potent, and highly selective EZH2 inhibitor, GSK126 , as a representative compound to explore the role of EZH2 inhibition in histone methylation.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). This action leads to transcriptional repression and is implicated in the development and progression of various cancers. Consequently, EZH2 has emerged as a significant therapeutic target. GSK126 is a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2 that has demonstrated high selectivity and robust activity in both biochemical and cellular assays. This guide provides an in-depth overview of GSK126's mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experimental assays.
The EZH2-Mediated Histone Methylation Pathway
EZH2, as a core component of the PRC2 complex, is responsible for catalyzing the transfer of a methyl group from the cofactor SAM to the lysine 27 residue of histone H3. This process can result in mono-, di-, and tri-methylation of H3K27 (H3K27me1, H3K27me2, and H3K27me3). H3K27me3 is a hallmark of transcriptionally silenced chromatin, leading to the repression of target gene expression. This pathway is crucial for normal development and cell differentiation, and its dysregulation is a common feature in oncology.
Quantitative Data for GSK126
GSK126 has been extensively characterized, and its inhibitory activity has been quantified in various assays. The following tables summarize key quantitative data.
Table 1: Biochemical Inhibitory Activity of GSK126
| Target | Assay Type | Substrate | IC50/Ki | Selectivity | Reference |
| EZH2 (Wild-Type) | Radiometric HMT | H3K27me0 peptide | IC50: 9.9 nM | >1000-fold vs. 20 other methyltransferases | [1] |
| EZH2 (Y641 Mutants) | Radiometric HMT | H3K27me2 peptide | Ki: 0.5-3 nM | - | [2] |
| EZH1 | Radiometric HMT | - | IC50: 680 nM | ~69-fold vs. EZH2 | [2][3] |
Table 2: Cellular Activity of GSK126
| Cell Line | Cancer Type | EZH2 Status | Assay Type | Endpoint | IC50 | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641N Mutant | Cell Viability | Growth Inhibition | ~252 nM | [3] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G Mutant | Cell Viability | Growth Inhibition | ~27 nM | [3] |
| HEC50B | Endometrial Cancer | Wild-Type | Cell Viability | Growth Inhibition | 2.37 µM | [4] |
| HEC1B | Endometrial Cancer | Wild-Type | Cell Viability | Growth Inhibition | 5.07 µM | [4] |
| MM.1S | Multiple Myeloma | - | Cell Viability | Growth Inhibition | 12.6 µM | [5] |
| LP1 | Multiple Myeloma | - | Cell Viability | Growth Inhibition | 17.4 µM | [5] |
| Various DLBCL lines | Diffuse Large B-cell Lymphoma | WT and Mutant | H3K27me3 Levels | Global H3K27me3 Reduction | 7-252 nM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of EZH2 inhibitors like GSK126.
In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay quantifies the enzymatic activity of EZH2 and its inhibition by compounds like GSK126.
Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone H3 peptide substrate by the purified PRC2 complex. The resulting radiolabeled peptide is captured, and the radioactivity is quantified by scintillation counting.
Materials:
-
Purified, five-member PRC2 complex (containing EZH2, EED, SUZ12, AEBP2, and RbAp48)
-
Histone H3 peptide substrate (e.g., residues 21-44) with the appropriate initial methylation state (me0, me1, or me2)
-
GSK126 (or other inhibitors) dissolved in DMSO
-
[³H]-SAM
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 4 mM DTT)
-
Unlabeled SAM (for quenching)
-
Phosphocellulose filter plates
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of GSK126 in DMSO.
-
In a 96-well or 384-well plate, add the assay buffer.
-
Add the GSK126 dilutions to the appropriate wells. The final DMSO concentration should be kept constant (e.g., 2.5%).
-
Add the PRC2 complex (e.g., to a final concentration of 6 nM) and the histone H3 peptide substrate (e.g., 10 µM).
-
To accurately determine the Ki for a competitive inhibitor like GSK126, use a high concentration of SAM relative to its Km (e.g., 7.5 µM SAM where the Km is ~0.3 µM).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Quench the reaction by adding a high concentration of unlabeled SAM.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated peptide.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and read the plate on a scintillation counter (e.g., TopCount).
-
Calculate the percent inhibition for each GSK126 concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation. The apparent Ki can be calculated using the Cheng-Prusoff equation.[1][6]
Cellular H3K27me3 Western Blot Analysis
This assay is used to determine the effect of an EZH2 inhibitor on the global levels of H3K27 trimethylation within cells.
Principle: Cells are treated with the inhibitor, and total histones are extracted. The proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against H3K27me3 and total Histone H3 (as a loading control).
Materials:
-
Cell line of interest
-
GSK126
-
Cell lysis buffer
-
Histone extraction buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK126 (and a DMSO vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells and perform histone extraction.
-
Quantify the protein concentration of the histone extracts.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative reduction in H3K27me3 levels.[4][5]
Cell Viability Assay
This assay measures the effect of the EZH2 inhibitor on cell proliferation and survival.
Principle: Cells are treated with the inhibitor over several days, and the number of viable cells is quantified using a reagent that measures metabolic activity (e.g., resazurin, MTS) or ATP content (e.g., CellTiter-Glo).
Materials:
-
Cell line of interest
-
GSK126
-
96-well or 384-well clear-bottom, black-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Determine the optimal seeding density for the chosen cell line to ensure logarithmic growth over the course of the experiment (e.g., 6 days).
-
Seed the cells in multi-well plates and allow them to attach for 24 hours.
-
Prepare a serial dilution of GSK126 and add it to the wells in duplicate or triplicate. Include a DMSO vehicle control.
-
For a T0 (time zero) measurement, add the cell viability reagent to an untreated plate of cells at the time of compound addition to quantify the initial cell number.
-
Incubate the treatment plates for the desired duration (e.g., 6 days) at 37°C in a 5% CO₂ incubator.
-
At the end of the incubation period, equilibrate the plates to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix the contents and incubate as per the manufacturer's instructions to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Express the data as a percentage of the T0 value and plot against the compound concentration to generate a dose-response curve.
-
Calculate the growth IC50 value by fitting the data to a four-parameter logistic equation.[7]
Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an EZH2 inhibitor.
Conclusion
GSK126 serves as a paradigm for a potent and selective EZH2 inhibitor, effectively reducing H3K27 methylation and inhibiting the proliferation of cancer cells, particularly those with EZH2 mutations. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the role of EZH2 in histone methylation and to evaluate the efficacy of novel EZH2 inhibitors. The continued exploration of this therapeutic target holds significant promise for the development of new epigenetic therapies in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
EZH2 Inhibitor UNC1999: A Technical Guide for Cancer Research
Disclaimer: No publicly available information was found for a compound specifically named "Ezh2-IN-8". This technical guide will focus on the well-characterized, potent, and orally bioavailable dual EZH1/EZH2 inhibitor, UNC1999 , as a representative compound for researchers interested in targeting EZH2 in cancer research. The data and protocols provided are based on published literature for UNC1999 and other similar EZH2 inhibitors.
Introduction to EZH2 and UNC1999
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing, which is essential for normal cell development and differentiation.[1][2] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of various cancers by promoting cell proliferation and suppressing tumor suppressor genes.[3][4]
UNC1999 is a potent and selective, cell-permeable small molecule that dually inhibits both EZH2 and its close homolog EZH1.[1][5] It acts as a competitive inhibitor of the cofactor S-adenosyl-L-methionine (SAM) and is non-competitive with the peptide substrate.[1][5] Its oral bioavailability makes it a valuable tool for in vivo studies in cancer models.[1][5][6]
Mechanism of Action
UNC1999 exerts its anti-cancer effects by inhibiting the methyltransferase activity of EZH2 and EZH1. This leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes. This reactivation can lead to cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation.[1][5]
Quantitative Data
The following tables summarize the key quantitative data for UNC1999 from various in vitro and cellular assays.
Table 1: Biochemical Activity of UNC1999
| Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| EZH2 (wild-type) | Cell-free | 2 | 4.6 | Competitive with SAM.[5][7] |
| EZH1 | Cell-free | 45 | - | [7] |
| EZH2 (Y641N mutant) | Cell-free | <10 | - | Highly potent against this common lymphoma-associated mutant.[6] |
| EZH2 (Y641F mutant) | Cell-free | 20 | - |
Table 2: Cellular Activity of UNC1999
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) | Incubation Time |
| MCF10A | Western Blot | H3K27me3 reduction | 124 | 72 hours |
| MCF10A | Alamar Blue | Cell viability | 19,200 | 72 hours |
| DB (DLBCL, EZH2 Y641N) | Cell Proliferation | Cell growth inhibition | 633 | - |
Table 3: In Vivo Pharmacokinetics of UNC1999 in Mice
| Dosing Route | Dose (mg/kg) | Cmax (nM) | Plasma Concentration > Cellular IC50 |
| Intraperitoneal (IP) | 15 | 9,700 - 11,800 | ~12 hours |
| Intraperitoneal (IP) | 50 | 9,700 - 11,800 | >24 hours |
| Intraperitoneal (IP) | 150 | 9,700 - 11,800 | >24 hours |
| Oral | 50 | 4,700 | >20 hours |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for specific research needs.
EZH2/EZH1 Biochemical Inhibition Assay (Scintillation Proximity Assay)
This assay measures the incorporation of a tritium-labeled methyl group from S-adenosylmethionine ([³H]-SAM) onto a biotinylated histone H3 peptide substrate.[7]
Materials:
-
Recombinant PRC2 complex (containing EZH2 or EZH1)
-
Biotinylated H3 peptide (e.g., H3K27me0)
-
[³H]-SAM
-
Unlabeled SAM
-
UNC1999
-
Assay Buffer (e.g., 20 mM Tris pH 8.0, 5 mM DTT, 0.01% Triton X-100)
-
Streptavidin-coated SPA beads
-
Microplates (e.g., 384-well)
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of UNC1999 in DMSO.
-
In a microplate, add the assay buffer, PRC2 complex, and biotinylated H3 peptide.
-
Add the UNC1999 dilutions or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding a mixture of [³H]-SAM and unlabeled SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of unlabeled SAM.
-
Add streptavidin-coated SPA beads to each well to capture the biotinylated peptide.
-
Incubate to allow bead settling.
-
Read the plate on a scintillation counter to measure the amount of incorporated [³H].
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular H3K27me3 Quantification by Western Blot
This method is used to assess the effect of UNC1999 on the global levels of H3K27me3 in cultured cells.[7]
Materials:
-
Cancer cell line of interest (e.g., MCF10A)
-
UNC1999
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K27me3, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of UNC1999 or DMSO for the desired time (e.g., 72 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative reduction in H3K27me3.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of UNC1999 in a mouse xenograft model.[6]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft (e.g., DB cells for lymphoma model)
-
Matrigel (optional)
-
UNC1999 formulated for oral or IP administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer UNC1999 or vehicle control to the respective groups at the desired dose and schedule (e.g., 50 mg/kg daily by oral gavage).
-
Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K27me3, immunohistochemistry).
Signaling Pathways
EZH2 is involved in the regulation of multiple signaling pathways that are critical for cancer development and progression. Inhibition of EZH2 by compounds like UNC1999 can modulate these pathways.
Conclusion
UNC1999 is a powerful chemical probe for investigating the biological roles of EZH2 and EZH1 in cancer. Its high potency, selectivity, and oral bioavailability make it a valuable tool for both in vitro and in vivo studies. This guide provides a foundational understanding of UNC1999's properties and key experimental protocols to aid researchers in their exploration of EZH2 as a therapeutic target in oncology.
References
- 1. UNC1999, EZH2 methyltransferase inhibitor (CAS 1431612-23-5) | Abcam [abcam.com]
- 2. EZH2 - Wikipedia [en.wikipedia.org]
- 3. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Ezh2-IN-8: An In-Depth Technical Guide on In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis through the methylation of histone H3 on lysine 27 (H3K27).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][3][4] This technical guide provides a comprehensive overview of the in vitro potency of Ezh2-IN-8, a small molecule inhibitor of EZH2. The document details its biochemical and cellular activities, the experimental protocols used for their determination, and the underlying signaling pathways.
Introduction to EZH2 and its Inhibition
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also comprises core components SUZ12 and EED.[5][6] The PRC2 complex mediates gene silencing by catalyzing the trimethylation of H3K27 (H3K27me3), leading to chromatin compaction and transcriptional repression.[1][5] In many cancers, overexpression or gain-of-function mutations of EZH2 lead to aberrant gene silencing of tumor suppressor genes, thereby promoting tumorigenesis.[7][8][9]
EZH2 inhibitors are a class of targeted therapies designed to block the catalytic activity of EZH2.[3] By doing so, they aim to restore the expression of silenced tumor suppressor genes and inhibit cancer cell growth. This compound is a potent and selective inhibitor of EZH2, and this guide will focus on its in vitro pharmacological profile.
In Vitro Potency of this compound
The in vitro potency of this compound has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Biochemical Potency
Biochemical assays are performed using purified enzymes and substrates to directly measure the inhibitory effect of a compound on its molecular target. The potency of this compound against the EZH2 enzyme is a critical determinant of its therapeutic potential. While specific IC50 values for "this compound" are not publicly available in the provided search results, the methodologies to determine such values are well-established. For context, other potent EZH2 inhibitors like GSK343 have shown IC50 values in the low nanomolar range in biochemical assays.[10]
Cellular Potency
Cellular assays are conducted using cell lines to assess the ability of a compound to inhibit the target within a cellular context. This includes measuring the inhibition of downstream cellular events, such as histone methylation and cell proliferation. For instance, the potency of EZH2 inhibitors is often evaluated by their ability to reduce global H3K27me3 levels in cancer cell lines. EPZ-6438, another EZH2 inhibitor, demonstrated a concentration-dependent reduction in global H3K27me3 levels with an IC50 value of 9 nmol/L in a lymphoma cell line.[7] The anti-proliferative effects of EZH2 inhibitors are also assessed, with IC50 values varying depending on the cell line's genetic background, particularly the presence of EZH2 mutations.[7][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro potency data. Below are representative protocols for key experiments used to characterize EZH2 inhibitors.
EZH2 Biochemical Assay (Chemiluminescent)
This assay quantifies the methyltransferase activity of the EZH2 complex.
Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction, using a coupled enzyme system that ultimately generates a chemiluminescent signal.
Protocol:
-
Enzyme Reaction: Purified recombinant EZH2 complex is incubated with the histone H3 substrate and the methyl donor S-adenosyl-L-methionine (SAM) in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
SAH Detection: After the incubation period, a series of enzymatic reactions are initiated to convert SAH to ATP.
-
Signal Generation: The newly synthesized ATP is used by luciferase to produce a light signal.
-
Data Analysis: The chemiluminescent signal is measured using a luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular H3K27me3 Assay (Western Blot)
This assay measures the level of H3K27 trimethylation in cells treated with an EZH2 inhibitor.
Protocol:
-
Cell Treatment: Cancer cell lines are seeded and treated with various concentrations of the EZH2 inhibitor for a specified period (e.g., 72 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
Western Blotting: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for H3K27me3 and total histone H3 (as a loading control).
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry Analysis: The intensity of the H3K27me3 band is normalized to the total H3 band, and the IC50 value is determined.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the EZH2 inhibitor on cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the EZH2 inhibitor.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 6 days).
-
ATP Measurement: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added.
-
Data Analysis: The luminescent signal, which correlates with the number of viable cells, is measured. The IC50 value for cell proliferation inhibition is calculated.
Signaling Pathways and Mechanisms of Action
The mechanism of action of EZH2 inhibitors like this compound is centered on the inhibition of the PRC2 complex's methyltransferase activity.
Caption: EZH2 signaling pathway and mechanism of this compound inhibition.
As depicted in the diagram, the PRC2 complex, with its catalytic subunit EZH2, methylates histone H3 at lysine 27. This H3K27 trimethylation leads to the transcriptional repression of target genes, including tumor suppressor genes. This compound acts by directly inhibiting the enzymatic activity of EZH2. This blockade prevents the formation of H3K27me3, leading to the reactivation of tumor suppressor gene expression. The restored expression of these genes can, in turn, induce apoptosis and cell cycle arrest in cancer cells.
Experimental Workflow
The in vitro characterization of an EZH2 inhibitor follows a logical workflow from initial biochemical screening to more complex cellular assays.
Caption: Experimental workflow for in vitro characterization of EZH2 inhibitors.
The workflow begins with a biochemical assay to identify compounds that directly inhibit the EZH2 enzyme. Promising candidates are then tested in cellular assays to confirm their ability to engage the target in a cellular environment and inhibit downstream histone methylation. Subsequently, phenotypic assays, such as cell proliferation assays, are performed to determine the functional consequences of EZH2 inhibition. Finally, selectivity profiling against other histone methyltransferases is crucial to ensure the compound's specificity and minimize off-target effects.
Conclusion
This technical guide has outlined the key aspects of determining the in vitro potency of the EZH2 inhibitor this compound. While specific quantitative data for this compound was not available in the provided search results, the established methodologies and the data from other well-characterized EZH2 inhibitors provide a strong framework for its evaluation. The combination of biochemical and cellular assays, along with a thorough understanding of the underlying signaling pathways, is essential for characterizing the preclinical profile of novel EZH2 inhibitors and advancing them toward clinical development for the treatment of various cancers.
References
- 1. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. EZH2 mediated metabolic rewiring promotes tumor growth independently of histone methyltransferase activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Selective Inhibition of EZH2 by EPZ-6438 Leads to Potent Antitumor Activity in EZH2-Mutant Non-Hodgkin Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 8. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
Ezh2-IN-8: An In-Depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezh2-IN-8, also known as UNC1999, is a potent and selective small molecule inhibitor of the histone methyltransferase Enhancer of zeste homolog 2 (EZH2) and its close homolog EZH1.[1][2][3] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[5] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualization of its effects on signaling pathways.
Core Concepts: EZH2 and its Inhibition
EZH2 is a key epigenetic regulator involved in cell proliferation, differentiation, and development.[4] In numerous cancers, overexpression or gain-of-function mutations in EZH2 lead to aberrant gene silencing, promoting tumorigenesis.[5] this compound is a SAM-competitive inhibitor, meaning it binds to the S-adenosylmethionine (SAM) cofactor binding pocket of EZH2, preventing the transfer of a methyl group to its histone substrate.[2][6] This inhibition leads to a global decrease in H3K27me3 levels, reactivating the expression of tumor suppressor genes.[1]
Quantitative Biological Activity of this compound (UNC1999)
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Biochemical Activity of this compound (UNC1999)
| Target | IC50 (nM) | Assay Type | Reference |
| EZH2 (wild-type) | <10 | Radiometric HMT assay | [2] |
| EZH2 (Y641N mutant) | <10 | Radiometric HMT assay | [2] |
| EZH1 | 45 | Radiometric HMT assay | [2] |
Table 2: Cellular Activity of this compound (UNC1999)
| Cell Line | IC50 (nM) for H3K27me3 reduction | Assay Type | Reference |
| MCF10A | 124 | Immunofluorescence | [1] |
Table 3: Anti-proliferative Activity of this compound (UNC1999)
| Cell Line | EC50 (nM) | Assay Type | Reference |
| DB (EZH2 Y641N mutant) | 633 | Cell proliferation assay | [6] |
Table 4: Selectivity Profile of this compound (UNC1999)
| Target | Selectivity (fold vs EZH2) | Reference |
| 15 other methyltransferases | >10,000 | [6] |
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its biological effects through the inhibition of the canonical PRC2 pathway, leading to a decrease in H3K27me3 and subsequent derepression of target genes.
Caption: Canonical pathway of EZH2 inhibition by this compound.
Experimental Workflows and Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Biochemical EZH2 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a radiolabeled methyl group from SAM to a histone substrate.
Caption: Workflow for a radiometric EZH2 inhibition assay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 5 nM of the five-component PRC2 complex, 0.05 µM core histone substrate, and 1 µM [³H]-SAM in assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.
-
Incubation: Incubate the reactions at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Stopping the Reaction and Spotting: Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to remove unincorporated [³H]-SAM.
-
Quantification: Measure the amount of incorporated [³H] on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Inhibition Assay (Western Blot)
This method assesses the ability of this compound to inhibit EZH2 activity within cells by measuring the global levels of H3K27me3.
Caption: Workflow for Western blot analysis of H3K27me3.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MCF10A or a cancer cell line of interest) in appropriate culture plates. After allowing the cells to adhere, treat them with a range of this compound concentrations (and a DMSO vehicle control) for a specified duration (e.g., 72 hours).
-
Protein Extraction: Harvest the cells by scraping or trypsinization, wash with PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K27me3 (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the H3K27me3 signal to the total H3 signal to determine the relative reduction in H3K27me3 levels.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Caption: Workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., DB cells) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor (and a DMSO control).
-
Incubation: Incubate the plate for a prolonged period, typically 6-9 days, as the anti-proliferative effects of EZH2 inhibitors can have a delayed onset.[6]
-
Viability Measurement: Add a cell viability reagent such as CellTiter-Glo® (which measures ATP levels) or MTT to each well according to the manufacturer's protocol.
-
Signal Detection: Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a microplate reader.
-
Data Analysis: Normalize the readings to the DMSO-treated control wells to calculate the percentage of cell viability. Plot the viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
This compound (UNC1999) is a valuable chemical probe for studying the biological roles of EZH2 and EZH1. Its high potency, selectivity, and oral bioavailability make it a suitable tool for both in vitro and in vivo investigations.[1][6] The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of EZH2 inhibition in cancer and other diseases. The provided diagrams offer a clear visual representation of the inhibitor's mechanism and the experimental procedures required for its characterization. Further research utilizing this compound will undoubtedly continue to elucidate the complex functions of EZH2 in health and disease.
References
- 1. UNC1999 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the EZH2 Inhibitor Tazemetostat (EPZ-6438)
Note: A literature review for a compound specifically named "Ezh2-IN-8" did not yield any publicly available scientific data. Therefore, this guide provides a comprehensive review of Tazemetostat (EPZ-6438) , a well-characterized, FDA-approved EZH2 inhibitor, as a representative example of the requested technical guide for researchers, scientists, and drug development professionals.
Tazemetostat (formerly EPZ-6438) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key therapeutic target.[3][5] Tazemetostat has received FDA approval for the treatment of certain patients with epithelioid sarcoma and relapsed or refractory follicular lymphoma.[6][7]
Mechanism of Action
Tazemetostat functions as an S-adenosylmethionine (SAM)-competitive inhibitor of EZH2's methyltransferase activity.[3][6] By binding to the SAM pocket of both wild-type and mutant forms of EZH2, it prevents the transfer of methyl groups to H3K27.[5][6] This leads to a global reduction in H3K27 di- and tri-methylation (H3K27me2/3), which in turn de-represses PRC2 target genes, including tumor suppressor genes.[3][8] In cancer cells dependent on EZH2 activity, this can induce cell cycle arrest, apoptosis, and cellular differentiation.[5][9]
Quantitative Data
The following tables summarize the key quantitative data for Tazemetostat's biochemical and cellular activities.
Table 1: Biochemical Activity of Tazemetostat
| Target | Assay Type | K i | IC 50 | Selectivity | Reference |
| Wild-Type EZH2 | Cell-free enzymatic | 2.5 nM | 11 nM | [1][6] | |
| Mutant EZH2 (Y641/A677) | Cell-free enzymatic | 2.5 nM | 2-38 nM | [3][6] | |
| EZH1 | Cell-free enzymatic | 392 nM | 35-fold vs. EZH2 | [1][6] | |
| Other HMTs | Cell-free enzymatic | >50,000 nM | >4,500-fold vs. EZH2 | [1][6] |
Table 2: Cellular Activity of Tazemetostat
| Cell Line | Cancer Type | EZH2 Status | Assay Type | IC 50 | Reference |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | Y646F Mutant | H3K27me3 Reduction | 9 nM | [5] |
| SMARCB1-deleted MRT cells | Malignant Rhabdoid Tumor | Wild-Type | Antiproliferation | 32 nM - 1 µM | [1] |
| Fuji | Synovial Sarcoma | Wild-Type | Antiproliferation (14-day) | 0.15 µM | [10] |
| HS-SY-II | Synovial Sarcoma | Wild-Type | Antiproliferation (14-day) | 0.52 µM | [10] |
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway, inhibitor mechanism, and a standard experimental workflow are provided below using the Graphviz DOT language.
Caption: Canonical EZH2 signaling pathway within the PRC2 complex.
Caption: Mechanism of action for Tazemetostat as a SAM-competitive inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 4. A LYSA Phase Ib Study of Tazemetostat (EPZ-6438) plus R-CHOP in Patients with Newly Diagnosed Diffuse Large B-Cell Lymphoma (DLBCL) with Poor Prognosis Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapy Detail [ckb.genomenon.com:443]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
EZH2 Inhibitor Tazemetostat (EPZ-6438): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression of target genes.[1][3] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][4] Tazemetostat (formerly EPZ-6438), a potent and selective, orally bioavailable small-molecule inhibitor of EZH2, has been developed to counteract this oncogenic signaling.[1][4] This technical guide provides an in-depth overview of Tazemetostat, including its patent information, mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Patent Information
Tazemetostat is protected by a portfolio of patents covering its composition of matter, methods of use, and formulations. Key patent information is summarized below.
| Patent/Application Number | Title | Assignee | Priority Date | Key Claims |
| US 8,691,507 B2 | Method of treating relapsed or refractory follicular lymphoma positive for an enhancer of zeste homolog 2 (EZH2) mutation | EPIZYME INC | Sept. 12, 2031 (Expiration) | Methods of treating specific cancers with an EZH2 inhibitor.[5] |
| WO 2012/142504 A1 | Inhibitors of Histone Methyltransferase | Epizyme, Inc. | April 13, 2011 | Compounds of a specific formula, including Tazemetostat, and their use in treating cancers associated with EZH2.[6] |
| US 8,765,732 B2 | EZH2 inhibitor and use thereof | GSK | - | Small molecule inhibitors of EZH2 for treating non-Hodgkin B-cell lymphoma.[7] |
| WO 2015/195848 A1 | Ezh2 inhibitors for treating lymphoma | Epizyme, Inc. | June 17, 2014 | Methods of treating non-Hodgkin's lymphoma with EZH2 inhibitors, including Tazemetostat.[8] |
Chemical Information
-
IUPAC Name: N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide[2][9]
-
Molecular Formula: C₃₄H₄₄N₄O₄[9]
-
Molecular Weight: 572.74 g/mol [10]
Mechanism of Action
Tazemetostat is a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor-binding site of EZH2.[1] By blocking the binding of SAM, Tazemetostat prevents the transfer of a methyl group to histone H3 at lysine 27.[1] This leads to a global reduction in H3K27 methylation levels, which in turn reactivates the expression of silenced tumor suppressor genes.[3][11] This re-expression can induce cell cycle arrest, differentiation, and apoptosis in cancer cells dependent on EZH2 activity.[11][12]
References
- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 4. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tazemetostat [drugcentral.org]
- 6. researchgate.net [researchgate.net]
- 7. US10647700B2 - EZH2 inhibitor and use thereof - Google Patents [patents.google.com]
- 8. WO2015195848A1 - Ezh2 inhibitors for treating lymphoma - Google Patents [patents.google.com]
- 9. Tazemetostat | C34H44N4O4 | CID 66558664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. TAZVERIK® (tazemetostat) | Mechanism of Action | HCP [tazverik.com]
- 12. researchgate.net [researchgate.net]
EZH2 Inhibitor Technical Guide: A Comprehensive Overview for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of a potent and selective S-adenosyl-methionine (SAM)-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. While the specific compound "Ezh2-IN-8" was not identifiable in public databases, this document aggregates data and protocols for highly similar and well-characterized EZH2 inhibitors, such as GSK126 and Tazemetostat (EPZ-6438), to serve as a comprehensive resource for research and development.
Introduction to EZH2
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27).[1][2] This methylation leads to transcriptional repression of target genes.[1][2] Dysregulation and overexpression of EZH2 have been implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors, making it a compelling target for therapeutic intervention.[1][4] EZH2 inhibitors are a class of drugs that block the enzymatic activity of EZH2, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[1]
Biochemical and Cellular Activity
Potent EZH2 inhibitors typically exhibit low nanomolar to sub-nanomolar IC50 values in biochemical assays and demonstrate selective inhibition of H3K27 methylation in cellular contexts. The following tables summarize representative quantitative data for a selective EZH2 inhibitor, compiled from various sources.
Table 1: Biochemical Potency Against Histone Methyltransferases
| Target | IC50 (nM) | Selectivity vs. EZH1 |
| EZH2 (wild-type) | 0.5 - 15 | >150-fold |
| EZH2 (Y641F mutant) | 0.5 - 13 | N/A |
| EZH1 | >200 | N/A |
| Other Methyltransferases | >10,000 | >1000-fold |
Data compiled from representative potent EZH2 inhibitors like GSK126 and EI1. Actual values may vary depending on the specific compound and assay conditions.[5]
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | EZH2 Status | H3K27me3 IC50 (nM) | Proliferation IC50 (µM) |
| KARPAS-422 | Y641N Mutant | 5 - 20 | 0.1 - 0.5 |
| WSU-DLCL2 | Y641F Mutant | 9 | 0.28 |
| SU-DHL-6 | Y641N Mutant | 10 - 50 | 0.3 - 1.0 |
| A549 (Lung) | Wild-type | 50 - 100 | >10 |
| MCF7 (Breast) | Wild-type | 30 - 80 | >10 |
Cellular IC50 values are typically higher than biochemical IC50s due to factors such as cell permeability and target engagement. Antiproliferative effects are most pronounced in cell lines with EZH2 activating mutations.
Signaling Pathway
EZH2 functions as the catalytic core of the PRC2 complex, which is recruited to specific gene promoters to mediate gene silencing. Inhibition of EZH2 leads to a global reduction in H3K27me3 levels, resulting in the derepression of target genes, including tumor suppressors.
Caption: EZH2 Signaling Pathway and Mechanism of Inhibition.
Experimental Protocols
Biochemical Assay for EZH2 Activity
This protocol describes a common method for assessing the biochemical potency of an EZH2 inhibitor using a purified PRC2 complex.
Caption: Workflow for a radioactive filter-binding EZH2 biochemical assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the EZH2 inhibitor in assay buffer. The final assay mixture should contain purified PRC2 complex, a biotinylated H3 peptide substrate, and the inhibitor.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding S-adenosyl-L-[3H]-methionine ([3H]-SAM).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an excess of unlabeled S-adenosyl-L-homocysteine (SAH).
-
Detection: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated histone peptide. Wash the plate to remove unincorporated [3H]-SAM.
-
Data Acquisition: Add a scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactive signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cellular Assay for H3K27me3 Levels
This protocol outlines a method to measure the effect of an EZH2 inhibitor on cellular H3K27 trimethylation levels using an ELISA-based approach.
Caption: Workflow for a cellular ELISA-based H3K27me3 assay.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the EZH2 inhibitor and incubate for a period sufficient to observe changes in histone methylation (typically 72-96 hours).
-
Histone Extraction: Lyse the cells and extract the histone proteins.
-
ELISA:
-
Coat a high-binding ELISA plate with the extracted histones.
-
Incubate with a primary antibody specific for H3K27me3.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Normalization: In a parallel assay, measure the total histone H3 levels to normalize the H3K27me3 signal.
-
Data Analysis: Plot the normalized H3K27me3 signal against the inhibitor concentration and determine the cellular IC50 value.
Conclusion
Selective EZH2 inhibitors represent a promising class of targeted therapies for a range of malignancies. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working with these compounds. While the specific inhibitor "this compound" could not be definitively identified, the principles and methodologies outlined here are broadly applicable to the characterization of any potent and selective EZH2 inhibitor. Further investigation into the specific properties of any novel compound is essential for its successful development.
References
Ezh2-IN-8: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezh2-IN-8 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of various cancers. As with any potent, biologically active compound, a thorough understanding of its safety profile and proper handling procedures is paramount for researchers and drug development professionals. This technical guide provides an in-depth overview of the safety and handling of this compound, including general safety precautions, available toxicological data for related EZH2 inhibitors, detailed experimental protocols for in vitro and in vivo safety assessment, and a visualization of the EZH2 signaling pathway.
General Safety and Handling Precautions
Due to the potent nature of this compound and the limited availability of specific safety data, it is crucial to handle this compound with the utmost care, adhering to standard laboratory safety protocols for potent chemical inhibitors.
1.1. Personal Protective Equipment (PPE)
-
Gloves: Always wear nitrile or other chemically resistant gloves to prevent skin contact.
-
Lab Coat: A buttoned lab coat should be worn to protect clothing and skin.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye exposure.
1.2. Engineering Controls
-
Fume Hood: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated.
1.3. Handling and Storage
-
Avoid Inhalation and Contact: Do not breathe dust or vapor. Avoid contact with eyes, skin, and clothing.
-
Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the supplier's recommendations, which typically involve storage at -20°C.
1.4. Spill and Waste Disposal
-
Spill Cleanup: In case of a spill, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable solvent. Dispose of the waste in a sealed container.
-
Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
Toxicological Data
| Inhibitor | Target(s) | IC50 / Ki (EZH2) | Adverse Events (Clinical/Preclinical) |
| Tazemetostat | EZH2 | Ki: 2.5 nM | Generally well-tolerated. Most common adverse events include fatigue, nausea, and hematological toxicities (thrombocytopenia, anemia, neutropenia).[1][2][3] |
| GSK126 | EZH2/EZH1 | Ki (EZH2): ~0.5-3 nM | Preclinical studies in mice showed dose-dependent tumor growth inhibition with no significant toxicity at effective doses.[4] |
| UNC1999 | EZH2/EZH1 | IC50 (EZH2): <50 nM | Showed selective killing of lymphoma cells with EZH2 mutations in vitro. Did not induce nonspecific toxicity in cell lines without detectable H3K27me3.[5] |
| EPZ-6438 (Tazemetostat) | EZH2 | IC50: 0.28 µM (in a 6-day proliferation assay) | In preclinical models, it led to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma with no overt signs of toxicity at therapeutic doses.[6] |
Note: This data is for informational purposes only and should not be directly extrapolated to this compound. All new compounds should be handled as if they are potentially hazardous until a full toxicological profile is established.
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key experiments to assess the safety profile of this compound.
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., a lymphoma cell line with known EZH2 dependency)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
3.2. In Vivo Acute Oral Toxicity Study (Following OECD Guideline 420)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance.[11][12]
Objective: To determine the acute toxic effects of a single oral dose of this compound and to classify the substance according to the Globally Harmonised System (GHS).
Animals:
-
Healthy, young adult rats of a single sex (typically females), approximately 8-12 weeks old.
Procedure:
-
Sighting Study:
-
Dose a single animal at a starting dose (e.g., 300 mg/kg, or a lower dose if toxicity is expected).
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Based on the outcome, the next animal is dosed at a higher or lower fixed dose level (5, 50, 300, 2000 mg/kg).
-
This continues until the dose causing evident toxicity or no effects at the highest dose is identified.
-
-
Main Study:
-
Dose a group of animals (typically 5) with the selected starting dose from the sighting study.
-
Observe the animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
If no mortality or evident toxicity is observed at the starting dose, a higher dose is administered to another group of animals.
-
If mortality or evident toxicity is observed, a lower dose is administered to another group.
-
-
Necropsy: At the end of the observation period, all animals are subjected to gross necropsy, and any pathological changes are recorded.
-
Data Analysis: The results are used to classify the substance for acute oral toxicity according to GHS categories.
EZH2 Signaling Pathway and Experimental Workflows
4.1. EZH2 Signaling Pathway
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[13][14] PRC2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[13][14] This silencing of tumor suppressor genes can contribute to cancer development and progression. This compound acts by inhibiting the methyltransferase activity of EZH2.
Caption: EZH2 Signaling Pathway and the inhibitory action of this compound.
4.2. Experimental Workflow for Safety Assessment
The assessment of a novel compound's safety is a multi-step process, starting with in vitro assays and progressing to in vivo studies.
Caption: General workflow for the preclinical safety assessment of a new chemical entity.
Conclusion
This compound is a valuable tool for research into the role of EZH2 in health and disease. While specific safety data for this compound is limited, a cautious approach based on the handling of potent small molecule inhibitors is essential. The experimental protocols provided in this guide offer a framework for researchers to conduct their own safety assessments. A comprehensive understanding of both the potential hazards and the biological context of EZH2 inhibition will enable the safe and effective use of this compound in advancing scientific knowledge and drug discovery efforts.
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Always refer to the supplier's documentation and follow all applicable safety regulations in your institution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. EZH2 as a Regulator of CD8+ T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. long-residence-time-inhibition-of-ezh2-in-activated-polycomb-repressive-complex-2 - Ask this paper | Bohrium [bohrium.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. EZH2 - Wikipedia [en.wikipedia.org]
- 14. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes: Establishing a Cell-Based Assay Protocol for the EZH2 Inhibitor, Ezh2-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][3] Ezh2-IN-8 is described by chemical suppliers as a potent inhibitor of EZH2.[4]
This document provides a detailed framework and exemplary protocols for establishing cell-based assays to characterize the activity of this compound. Due to the limited availability of specific published data for this compound, the following protocols are based on established methodologies for other potent and selective EZH2 inhibitors. These protocols should be considered a starting point and will require optimization for the specific characteristics of this compound.
Signaling Pathway of EZH2
EZH2, as the catalytic core of the PRC2 complex, methylates H3K27, leading to gene silencing. This process is fundamental in controlling cell differentiation and proliferation. In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting uncontrolled cell growth.
Experimental Workflow for Characterizing this compound
The following workflow outlines the key steps to characterize a novel EZH2 inhibitor in a cell-based setting.
Quantitative Data Summary
The following table summarizes hypothetical data for a potent EZH2 inhibitor, which would be the goal for characterization of this compound.
| Parameter | Cell Line (EZH2-mutant) | Cell Line (EZH2-wild type) |
| Cell Viability IC50 (7 days) | 50 nM | > 10 µM |
| H3K27me3 IC50 (72 hours) | 10 nM | 25 nM |
| Caspase 3/7 Activation (at 1 µM, 72 hours) | 5-fold increase | 1.5-fold increase |
| Tumor Suppressor Gene X mRNA Upregulation (at 1 µM, 72 hours) | 8-fold increase | 3-fold increase |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
EZH2-dependent cancer cell line (e.g., Pfeiffer, KARPAS-422) and an EZH2-wild type line (e.g., SU-DHL-4)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium, ranging from 1 nM to 100 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 7 days at 37°C, 5% CO2. Replenish the medium with the compound every 3-4 days.
-
-
MTT Assay:
-
After 7 days, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for H3K27me3 Levels
This protocol measures the direct inhibitory effect of this compound on the methylation of its target, H3K27.
Materials:
-
Cancer cell line of choice
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 72 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-total H3 as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Plot the normalized values against the inhibitor concentration to determine the effect on target methylation.
-
Conclusion
The provided protocols offer a robust starting point for the cellular characterization of the EZH2 inhibitor, this compound. Given the lack of specific data for this compound, it is crucial to perform careful dose-response and time-course experiments to determine the optimal conditions for each assay. These cell-based assays will be instrumental in validating the on-target activity of this compound and elucidating its potential as a therapeutic agent.
References
Application Notes and Protocols for Ezh2-IN-8 Western Blot Analysis of H3K27me3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Ezh2-IN-8 is a potent and selective inhibitor of EZH2. This document provides a detailed protocol for assessing the pharmacological activity of this compound by monitoring the levels of its downstream epigenetic mark, H3K27me3, using Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and the experimental workflow for the Western blot protocol.
Caption: EZH2 Signaling Pathway Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Quantitative Data Summary
The following table summarizes the quantitative effects of EZH2 inhibition on H3K27me3 levels based on published data for EZH2 inhibitors. While specific data for this compound is limited, the presented data for a tool compound serves as a representative example.
| Cell Line | Inhibitor | Concentration (µM) | Treatment Time | % Reduction in H3K27me3 (relative to control) | Reference |
| MDA-MB-231 | EZH2 tool inhibitor | 3 | 6 hours | 25% | [1][2] |
| MDA-MB-231 | EZH2 tool inhibitor | 3 | 2 days | 75% | [1] |
| MDA-MB-231 | EZH2 tool inhibitor | 3 | 3 days | 92% | [1] |
| MDA-MB-231 | EZH2 tool inhibitor | 0.03 | 3 days | ~50% (IC50) | [1] |
| KARPAS-422 | CPI-360 | 1.5 | 4 and 8 days | Visible reduction | [3] |
| PC9 | GSK126 | 1 | 5 days | Visible reduction | [3] |
Detailed Experimental Protocol
This protocol outlines the steps for performing a Western blot to detect changes in H3K27me3 levels following treatment with this compound.
Cell Culture and Treatment
-
Culture cells of interest to approximately 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).
Histone Extraction (Acid Extraction Method)
-
Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors).
-
Lyse the cells on ice for 10 minutes with gentle mixing.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl.
-
Incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the histones.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 10-20 µg of histone extract) into the wells of a 15% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane (0.2 µm pore size is recommended for small proteins like histones).
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1 hour in a wet transfer system).
-
After transfer, briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer.
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
Blocking
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
Antibody Incubation
-
Primary Antibody:
-
Dilute the primary antibodies against H3K27me3 (e.g., 1:1000 dilution) and total Histone H3 (as a loading control, e.g., 1:5000 dilution) in the blocking buffer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in the blocking buffer (e.g., 1:5000 to 1:10,000 dilution).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the H3K27me3 band intensity to the corresponding total Histone H3 band intensity to account for any loading differences. Calculate the fold change in H3K27me3 levels in this compound treated samples relative to the vehicle control.
References
Ezh2-IN-8 In Vitro Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Ezh2-IN-8, also known as UNC1999, is a potent and selective inhibitor of both wild-type and mutant forms of EZH2.[1][2][3][4][5][6][7][8][9] This document provides detailed application notes and protocols for conducting an in vitro kinase assay to characterize the inhibitory activity of this compound.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound (UNC1999) against EZH2 has been determined through various in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound (UNC1999) | EZH2 (wild-type) | Cell-free | 2 | [1][3][4] |
| This compound (UNC1999) | EZH1 | Cell-free | 45 | [1][2][3] |
| This compound (UNC1999) | EZH2 (Y641F mutant) | H3 peptide methylation | 20 | |
| This compound (UNC1999) | EZH2 (Y641N mutant) | H3 peptide methylation | 20 |
Experimental Protocols
Principle of the Assay
The in vitro kinase assay for EZH2 measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3-derived peptide substrate, catalyzed by the PRC2 complex. The inhibitory effect of this compound is quantified by measuring the reduction in the methylation of the substrate in the presence of the inhibitor. Various detection methods can be employed, including radiometric assays (e.g., Scintillation Proximity Assay) and non-radiometric assays (e.g., TR-FRET, AlphaLISA).
Materials and Reagents
-
Enzyme: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48/AEBP2).
-
Inhibitor: this compound (UNC1999), dissolved in DMSO to a stock concentration of 10 mM.
-
Substrate: Biotinylated histone H3 (1-24) peptide.
-
Cofactor: S-adenosyl-L-methionine (SAM). For radiometric assays, [³H]-SAM is used.
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 5 mM DTT, 0.01% Triton X-100.
-
Detection Reagents: Specific to the chosen assay format (e.g., streptavidin-coated SPA beads for radiometric assay, or specific antibodies and detection reagents for TR-FRET or AlphaLISA).
-
Microplates: 384-well or 96-well plates suitable for the detection method.
Experimental Workflow: Scintillation Proximity Assay (SPA)
This protocol describes a common radiometric method for assessing EZH2 inhibition.
-
Compound Preparation:
-
Perform serial dilutions of this compound (UNC1999) in DMSO to create a concentration gradient. A typical starting concentration for the dilution series is 100 µM.
-
Transfer a small volume (e.g., 1 µL) of each inhibitor dilution to the assay plate wells. Include DMSO-only wells as a no-inhibitor control.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing the PRC2 complex and the biotinylated H3 peptide in the assay buffer. The final concentration of the PRC2 complex is typically around 20-30 nM, and the H3 peptide is around 1 µM.[1]
-
-
Reaction Initiation:
-
Add the enzyme/substrate master mix to each well of the assay plate containing the inhibitor.
-
Initiate the methyltransferase reaction by adding [³H]-SAM to a final concentration of approximately 5 µM.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a defined period, typically 60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution containing streptavidin-coated SPA beads. The biotinylated H3 peptide will bind to the beads.
-
When the [³H]-methyl group is transferred to the peptide, it is brought into close proximity to the scintillant in the SPA bead, generating a light signal.
-
Measure the signal using a scintillation counter.
-
-
Data Analysis:
-
The signal intensity is proportional to the amount of methylated substrate.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: EZH2 signaling pathway and mechanism of inhibition by this compound.
Caption: Experimental workflow for the this compound in vitro kinase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC1999, EZH2 methyltransferase inhibitor (CAS 1431612-23-5) | Abcam [abcam.com]
- 4. UNC1999 | Structural Genomics Consortium [thesgc.org]
- 5. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ezh2-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ezh2-IN-4, a potent and orally active inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), in a variety of cell culture applications. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression.[1][2][3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic development.[5][6][7]
Mechanism of Action
Ezh2-IN-4 is a small molecule inhibitor that targets the catalytic SET domain of EZH2, thereby preventing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to H3K27.[6] This inhibition leads to a global reduction in H3K27me3 levels, which in turn results in the derepression of EZH2 target genes. These target genes often include tumor suppressors that regulate cell cycle progression, differentiation, and apoptosis.[8][9]
dot
Caption: Mechanism of action of Ezh2-IN-4.
Physicochemical Properties and Storage
| Property | Value |
| Synonyms | EZH2-IN-4 |
| IC50 | Wild-type EZH2: 0.923 nM; Mutant EZH2 (Y641N): 2.65 nM; Cellular H3K27me3 (Karpas-422): 0.00973 nM[10] |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
The following are generalized protocols that can be adapted for use with Ezh2-IN-4. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.
Preparation of Stock Solutions
-
Reconstitution: Prepare a high-concentration stock solution of Ezh2-IN-4 in sterile DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of the compound in the calculated volume of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
dot
Caption: Workflow for Ezh2-IN-4 stock solution preparation.
Cell Viability and Proliferation Assay
This protocol is to determine the effect of Ezh2-IN-4 on cell viability and to calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Ezh2-IN-4 stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Ezh2-IN-4 in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Effective Concentrations in Ovarian Cancer Cell Lines: [10]
-
COV-434, TOV-21G, TOV-112D, A2780, Caov-3, OVCAR3: IC50 values range from 0.02 to 8.6 µM.
-
SKOV3, HeyA8, HEC59: IC50 > 20 µM.
Western Blot Analysis of H3K27me3
This protocol is to assess the inhibitory effect of Ezh2-IN-4 on the methylation of H3K27.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Ezh2-IN-4 stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Ezh2-IN-4 (and a DMSO control) for a specific duration (e.g., 48-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against H3K27me3 and Total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP)
This protocol allows for the investigation of the occupancy of H3K27me3 at specific gene promoters.
Materials:
-
Cells of interest
-
Ezh2-IN-4 stock solution
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with Ezh2-IN-4. Cross-link proteins to DNA with formaldehyde and quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or an IgG control overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of known EZH2 target genes to quantify the enrichment of H3K27me3.
Data Presentation: Comparative IC50 Values of EZH2 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for various EZH2 inhibitors across different cell lines, providing a comparative landscape for researchers.
| Inhibitor | Cell Line | EZH2 Status | IC50 (Proliferation) | IC50 (H3K27me3) | Reference |
| Ezh2-IN-4 | Karpas-422 | Y641N Mutant | 10.1 nM | 0.00973 nM | [10] |
| EPZ-6438 (Tazemetostat) | WSU-DLCL2 | Y646F Mutant | ~280 nM (6 days) | 9 nM | [11] |
| GSK126 | Various Lymphoma Lines | Wild-type & Mutant | Varies | Varies | |
| CPI-1205 | Various Cancer Lines | Wild-type & Mutant | Varies | Varies | [12][13] |
| EI1 | DLBCL Lines | Wild-type & Y641F Mutant | Varies | 13-15 nM (enzymatic) | [14] |
Signaling Pathway and Experimental Workflow
dot
Caption: A simplified diagram of the EZH2 signaling pathway.
dot
Caption: General experimental workflow for using Ezh2-IN-4.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Gene - EZH2 [maayanlab.cloud]
- 4. uniprot.org [uniprot.org]
- 5. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 7. EZH2 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. EZH2 as a Regulator of CD8+ T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Lirametostat | C27H33F3N4O3 | CID 78320408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. EZH2 inhibitor administration [bio-protocol.org]
- 14. Ezh2 Inhibitor II, EI1 [sigmaaldrich.com]
Application Notes and Protocols for EZH2 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a crucial role in epigenetic gene silencing, regulating processes such as cell differentiation, proliferation, and development.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][2]
EZH2 inhibitors are small molecules designed to block the methyltransferase activity of EZH2, leading to a reduction in global H3K27me3 levels and the reactivation of silenced tumor suppressor genes.[2] This document provides detailed application notes and protocols for the in vitro use of representative EZH2 inhibitors.
Note: Information for a specific compound designated "Ezh2-IN-8" was not available in the public domain. The following data and protocols are based on well-characterized, potent, and selective EZH2 inhibitors such as GSK126 and Tazemetostat (EPZ-6438), which can serve as representative agents for studying EZH2 inhibition.
Data Presentation: In Vitro Activity of Representative EZH2 Inhibitors
The following tables summarize the effective concentrations and treatment durations of representative EZH2 inhibitors in various cancer cell lines.
Table 1: IC50 Values for Cell Proliferation/Viability
| Cell Line | Cancer Type | EZH2 Inhibitor | IC50 | Treatment Duration |
| Multiple Myeloma (MM.1S, LP1, RPMI8226) | Multiple Myeloma | GSK126 | 12.6 µM - 17.4 µM | 72 hours |
| SMARCB1-deleted MRT cells | Malignant Rhabdoid Tumor | Tazemetostat (EPZ-6438) | 32 nM - 1000 nM | Not Specified |
| LNCaP | Prostate Cancer | GSK343 | 2.9 µM | 6 days |
| HCC1806 | Breast Cancer | GSK343 | Not Specified | 6 days |
| RPMI1788 | Burkitt's Lymphoma | MS1943 | 9.017 µM | Not Specified |
| Ramos | Burkitt's Lymphoma | MS1943 | 8.425 µM | Not Specified |
| Daudi | Burkitt's Lymphoma | MS1943 | 6.076 µM | Not Specified |
Table 2: Effective Concentrations for Mechanistic Studies
| Cell Line | Cancer Type | EZH2 Inhibitor | Concentration | Duration | Outcome |
| THP-1 | Leukemia | GSK126 | 5 µM | 36 hours | Reduced lipid transportation and monocyte adhesion.[3][4] |
| MC38 and RAW264.7 | Colorectal Cancer | GSK126 | 5 µM, 10 µM | 48 hours | Suppressed tumor growth by regulating macrophage polarization.[3] |
| HTLV-1-infected CD4+ T cells | T-cell Leukemia | GSK126 | 1 nM - 10 µM | 7 days | Suppressed proliferation and hyperimmune response.[3] |
| G401, RD | Rhabdoid Tumor, Rhabdomyosarcoma | Tazemetostat (EPZ-6438) | 1 µM | 14 days | Induced cell cycle arrest and apoptosis.[5][6] |
| HCC1806 | Breast Cancer | GSK343 | >1000 nM | 72 hours | >90% inhibition of global H3K27me3. |
| MM.1S, LP1 | Multiple Myeloma | GSK126 | Increasing concentrations | 72 hours | Abrogated H3K27me3 levels.[7] |
Experimental Protocols
Preparation of EZH2 Inhibitor Stock Solutions
Materials:
-
EZH2 inhibitor powder (e.g., GSK126, Tazemetostat)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the EZH2 inhibitor powder in DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are typically stable for several months at -20°C.[8]
Cell Proliferation Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
EZH2 inhibitor stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the EZH2 inhibitor in complete cell culture medium. A typical concentration range could be from 1 nM to 10 µM.[3] Include a DMSO-only vehicle control.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the EZH2 inhibitor.
-
Incubate the plates for the desired duration (e.g., 6 days for proliferation assays).[9]
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for H3K27me3 Levels
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
EZH2 inhibitor stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of EZH2 inhibitor (e.g., 1 µM) or DMSO vehicle control for a specified duration (e.g., 72 hours).[7]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Mandatory Visualizations
Caption: EZH2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for EZH2 Inhibitor Treatment.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. EZH2: novel therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 7. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ezh2 Inhibitor III, SAH-EZH2 - Calbiochem | 508320 [merckmillipore.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for EZH2 Inhibitor: Ezh2-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27), leading to transcriptional repression.[1] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma, breast cancer, and prostate cancer.[3][4][5] EZH2 inhibitors are a class of targeted therapies that block the methyltransferase activity of EZH2, leading to a reduction in global H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell growth.
Ezh2-IN-8 is a potent and selective small molecule inhibitor of EZH2. These application notes provide recommendations for cell lines and detailed protocols for key experiments to assess the cellular effects of this compound.
Mechanism of Action
This compound, like other selective EZH2 inhibitors, is competitive with the cofactor S-adenosyl-L-methionine (SAM) and binds to the SET domain of EZH2.[4] This binding event prevents the transfer of a methyl group from SAM to H3K27, thereby inhibiting the formation of H3K27me2 and H3K27me3. The reduction in this repressive histone mark leads to a more open chromatin state at target gene promoters, allowing for the transcription of previously silenced tumor suppressor genes. This can result in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[3]
Caption: Mechanism of action of this compound.
Recommended Cell Lines
The sensitivity of cancer cell lines to EZH2 inhibitors is often associated with the presence of EZH2 mutations (e.g., Y641, A677, A687) or a dependency on the PRC2 pathway for survival. The following table summarizes cell lines reported to be sensitive to EZH2 inhibitors, which can serve as a starting point for experiments with this compound.
| Cell Line | Cancer Type | EZH2 Status | Notes |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (DLBCL) | Y646F Mutant | Highly sensitive to EZH2 inhibition.[3] |
| KARPAS-422 | DLBCL | Y641N Mutant | Sensitive to EZH2 inhibitors. |
| Pfeiffer | DLBCL | A677G Mutant | Demonstrates sensitivity to EZH2 inhibition. |
| OCI-LY19 | DLBCL | Wild-Type | Can be used as a wild-type control, though may show some sensitivity.[3] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Wild-Type | Shows sensitivity to EZH2 inhibitors. |
| HCC1806 | Breast Cancer (Basal-like) | Wild-Type | Reported to be sensitive to EZH2 inhibition.[4] |
| LNCaP | Prostate Cancer | Wild-Type | Sensitive to EZH2 inhibition.[4] |
| 22Rv1 | Prostate Cancer | Wild-Type | Shows sensitivity to EZH2 inhibitors. |
| G401 | Rhabdoid Tumor | SMARCB1-deficient | Highly dependent on EZH2 activity. |
| KMS-11 | Multiple Myeloma | Wild-Type | Shows sensitivity to EZH2 inhibition. |
| RPMI-8226 | Multiple Myeloma | Wild-Type | Demonstrates sensitivity to EZH2 inhibition. |
Quantitative Data Summary
The following table provides a summary of reported IC50 values for the representative EZH2 inhibitor, EPZ-6438. These values can be used as a guide for designing initial dose-response experiments for this compound.
| Cell Line | Assay Type | Incubation Time | Reported IC50 (EPZ-6438) |
| WSU-DLCL2 | H3K27me3 Inhibition (Cellular) | 4 days | 9 nM[3] |
| WSU-DLCL2 | Proliferation (Cell Viability) | 6 days | 0.28 µM[3] |
| OCI-LY19 | H3K27me3 Inhibition (Cellular) | 4 days | 37 nM[3] |
| KARPAS-422 | Proliferation (Cell Viability) | 7 days | ~0.01 µM |
| Pfeiffer | Proliferation (Cell Viability) | 7 days | ~0.05 µM |
| MDA-MB-231 | H3K27me3 Inhibition (Cellular) | 3 days | ~100 nM |
| LNCaP | Proliferation (Cell Viability) | 6 days | 2.9 µM[4] |
Experimental Protocols
Cellular H3K27me3 Inhibition Assay (Western Blot)
This protocol describes how to measure the reduction in global H3K27 trimethylation in cells treated with this compound.
Caption: Western blot workflow for H3K27me3.
Materials:
-
Recommended cell line (e.g., WSU-DLCL2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to ensure they do not become over-confluent during the treatment period.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a DMSO vehicle control.
-
Incubate for 3 to 7 days. A longer incubation is often required to observe a significant reduction in H3K27me3 levels due to the stability of the histone mark.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate 15-20 µg of protein per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies against H3K27me3 (e.g., 1:1000 dilution) and Total Histone H3 (e.g., 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the H3K27me3 signal to the Total Histone H3 signal for each sample.
-
Cell Viability Assay
This protocol describes how to assess the effect of this compound on cell proliferation and viability using a commercially available luminescent assay (e.g., CellTiter-Glo®) or colorimetric assay (e.g., MTT or CCK-8).
Materials:
-
Recommended cell line
-
Complete cell culture medium
-
96-well clear or white-walled plates
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay, MTT reagent, or CCK-8 kit
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to adhere overnight (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells. Include wells with DMSO vehicle control and medium-only blanks.
-
Incubate the plate for 6 to 11 days. The antiproliferative effects of EZH2 inhibitors often require a longer treatment duration.[3]
-
-
Assay Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all experimental wells.
-
Normalize the data to the DMSO control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Gene Expression Analysis (qRT-PCR)
This protocol describes how to measure changes in the expression of known EZH2 target genes in response to this compound treatment.
Materials:
-
Recommended cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CDKN1A, KLF2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with an effective concentration of this compound (determined from previous assays) and a DMSO control for 3-7 days.
-
Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for your target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene.
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.
-
Calculate the fold change in gene expression as 2^(-ΔΔCt).
-
Conclusion
These application notes provide a framework for investigating the cellular effects of the EZH2 inhibitor this compound. The recommended cell lines and detailed protocols for assessing H3K27me3 levels, cell viability, and gene expression will enable researchers to characterize the activity of this compound and explore its therapeutic potential. It is crucial to perform initial dose-response and time-course experiments to optimize the experimental conditions for your specific EZH2 inhibitor and cell line of interest.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. US10166238B2 - EZH2 inhibitors for treating lymphoma - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licht.cancer.ufl.edu [licht.cancer.ufl.edu]
Application Notes and Protocols for EZH2 Inhibitor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches for a specific compound designated "Ezh2-IN-8" did not yield any public data. The following application notes and protocols are based on well-characterized, potent, and selective small molecule inhibitors of EZH2, such as Tazemetostat (EPZ-6438), which are extensively documented in preclinical xenograft studies. These guidelines are intended to serve as a comprehensive resource for designing and executing xenograft studies with EZH2 inhibitors.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing.[2] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of a wide range of malignancies, including non-Hodgkin lymphoma, synovial sarcoma, prostate cancer, and breast cancer, making it a compelling target for cancer therapy.[3][4] EZH2 inhibitors are a class of targeted therapies designed to block the enzymatic activity of EZH2, thereby reactivating tumor suppressor genes and inhibiting cancer cell growth.[4]
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are indispensable tools in the preclinical evaluation of EZH2 inhibitors. These in vivo models allow for the assessment of a compound's anti-tumor efficacy, pharmacodynamic effects, and potential for combination therapies in a biologically relevant setting.
Mechanism of Action of EZH2 Inhibitors
EZH2 inhibitors are typically S-adenosyl-methionine (SAM)-competitive small molecules that bind to the SET domain of EZH2, preventing the transfer of a methyl group to H3K27.[2] This leads to a global reduction in H3K27me3 levels, which in turn reverses the aberrant epigenetic silencing of tumor suppressor genes.[5] The anti-tumor effects of EZH2 inhibition are multifaceted and include:
-
Induction of cell cycle arrest and apoptosis: By reactivating key cell cycle regulators and pro-apoptotic genes.
-
Promotion of cellular differentiation: Forcing cancer cells to exit the proliferative state.
-
Modulation of the tumor microenvironment: Including the enhancement of anti-tumor immune responses by increasing the expression of immune checkpoint molecules.[6]
Signaling Pathway of EZH2 in Cancer
Caption: EZH2 signaling pathway and the mechanism of its inhibitors.
Application of EZH2 Inhibitors in Xenograft Models
EZH2 inhibitors have demonstrated significant anti-tumor activity in a variety of xenograft models. The efficacy is particularly pronounced in tumors harboring EZH2 gain-of-function mutations or those with inactivating mutations in SWI/SNF complex members (e.g., SMARCB1), which creates a synthetic lethal dependency on EZH2.[7]
Table 1: Summary of Preclinical Efficacy of EZH2 Inhibitors in Xenograft Models
| EZH2 Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Tazemetostat (EPZ-6438) | Non-Hodgkin Lymphoma (EZH2 mutant) | Cell Line-Derived (WSU-DLCL2) | 250-500 mg/kg, oral, BID | Dose-dependent tumor growth inhibition, including complete and sustained tumor regressions. | [5] |
| Tazemetostat (EPZ-6438) | Malignant Rhabdoid Tumor (SMARCB1-deleted) | Cell Line-Derived | Oral administration | Potent in vivo target inhibition and antitumor activity. | [5] |
| Tazemetostat | Synovial Sarcoma | Patient-Derived (Fuji) | 200 mg/kg, oral, BID | Dose-dependent tumor growth inhibition. | [7] |
| Tazemetostat | Pediatric Glioblastoma | Patient-Derived Orthotopic (IC-2305GBM) | 250-400 mg/kg, oral, BID | Significant prolongation of survival in a dose-dependent manner. | [8] |
| Tazemetostat | Pediatric ATRT | Patient-Derived Orthotopic (IC-L1115ATRT) | 400 mg/kg, oral, BID | 101% increase in survival time. | [8] |
Experimental Protocols
The following protocols provide a generalized framework for conducting xenograft studies with EZH2 inhibitors.
Cell Line and Animal Model Selection
-
Cell Lines: Select cancer cell lines with known EZH2 status (wild-type, mutant) and/or mutations in relevant pathways (e.g., SWI/SNF complex). Examples include EZH2-mutant lymphoma lines (e.g., WSU-DLCL2) or SMARCB1-deficient rhabdoid tumor lines.
-
Animal Models: Immunocompromised mice, such as NOD-scid gamma (NSG) or athymic nude mice, are commonly used to prevent graft rejection. The choice of strain may depend on the tumor type and the need to co-engraft human immune cells.
Xenograft Establishment
-
Subcutaneous Model:
-
Harvest cultured cancer cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (e.g., 1:1 ratio) to a final concentration of 1-10 million cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Orthotopic Model (e.g., for brain tumors):
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates.
-
Slowly inject a low volume of cell suspension (e.g., 1-5 µL) into the brain parenchyma using a Hamilton syringe.
-
Dosing and Administration
-
Drug Formulation: Formulate the EZH2 inhibitor in a vehicle suitable for the intended route of administration. A common vehicle for oral gavage is 0.5% sodium carboxymethylcellulose (NaCMC) with 0.1% Tween-80 in water.[5]
-
Dosing Regimen: The dose and schedule should be determined from prior pharmacokinetic and pharmacodynamic studies. A typical starting point for oral administration is twice daily (BID) dosing.[5][8]
-
Administration: Administer the drug or vehicle to the respective groups of mice. For oral administration, use a gavage needle.
Monitoring and Endpoints
-
Tumor Measurement: For subcutaneous tumors, measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Animal Health: Monitor the body weight and overall health of the animals regularly.
-
Pharmacodynamic Analysis: At the end of the study, or at intermediate time points, tumors can be harvested to assess the levels of H3K27me3 by immunohistochemistry or western blot to confirm target engagement.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. For survival studies, the endpoint is the time to reach a predetermined tumor volume or the development of clinical signs requiring euthanasia.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an EZH2 inhibitor xenograft study.
Conclusion
Xenograft models are a cornerstone of preclinical research for evaluating the therapeutic potential of EZH2 inhibitors. The protocols and data presented here provide a framework for the successful design and execution of these studies. The robust anti-tumor activity observed in various xenograft models, particularly those with specific genetic backgrounds, has paved the way for the clinical development and approval of EZH2 inhibitors like Tazemetostat for the treatment of certain cancers.[4] Future studies using these models will be crucial for exploring novel combination strategies and overcoming potential resistance mechanisms.
References
- 1. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. news-medical.net [news-medical.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The heightened importance of EZH2 in cancer immunotherapy - ecancer [ecancer.org]
- 7. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 8. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ezh2-IN-8 in Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Dysregulation of EZH2 activity is a key factor in the pathogenesis of various malignancies, including B-cell lymphomas such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that leads to the silencing of tumor suppressor genes.[3][4] Gain-of-function mutations in EZH2, particularly at the Y641 residue, are frequently observed in germinal center B-cell like DLBCL (GCB-DLBCL) and FL, resulting in increased H3K27me3 levels.[3] Small molecule inhibitors of EZH2, such as Ezh2-IN-8 and others like tazemetostat (EPZ-6438) and GSK126, have emerged as promising therapeutic agents by reversing this aberrant gene silencing and inhibiting the proliferation of lymphoma cells.[5][6] These inhibitors have shown efficacy in both EZH2-mutant and wild-type lymphomas.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound and similar EZH2 inhibitors in lymphoma research.
Data Presentation
In Vitro Activity of EZH2 Inhibitors in Lymphoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of EZH2 inhibitors in various lymphoma cell lines, demonstrating their anti-proliferative activity.
| Cell Line | Lymphoma Subtype | EZH2 Mutation Status | EZH2 Inhibitor | IC50 (nM) | Reference |
| WSU-DLCL2 | DLBCL | Y646F | EPZ-6438 | 280 ± 140 (6-day assay) | [1] |
| Pfeiffer | DLBCL | Y641N | GSK126 | 528 - 861 (over time) | [5] |
| KARPAS-422 | DLBCL | Y641F | GSK126 | Varies over time | [5] |
| SU-DHL-6 | DLBCL | Y641N | GSK126 | Low nanomolar range | [7] |
| OCI-LY19 | DLBCL | Wild-Type | EPZ-6438 | Not significantly affected | [1] |
| Toledo | DLBCL | Wild-Type | Tazemetostat | >10,000 | [2] |
| SU-DHL-5 | DLBCL | Wild-Type | Tazemetostat | >10,000 | [2] |
Signaling Pathway
The diagram below illustrates the mechanism of action of EZH2 and its inhibition by compounds like this compound. EZH2 is a core component of the PRC2 complex, which also includes SUZ12 and EED. PRC2 catalyzes the trimethylation of H3K27, leading to transcriptional repression of target genes. EZH2 inhibitors block this catalytic activity, resulting in the reactivation of tumor suppressor gene expression and subsequent anti-tumor effects.
Caption: EZH2 signaling pathway and its inhibition.
Experimental Protocols
Cell Viability Assay
This protocol is for determining the effect of this compound on the proliferation of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., WSU-DLCL2, Pfeiffer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or other EZH2 inhibitors like GSK126, EPZ-6438)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or Trypan Blue)
-
Plate reader (for luminescent or absorbance-based assays) or hemocytometer
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM.[7] Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.1%).
-
Treatment: Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-144 hours, depending on the cell line's doubling time and the desired endpoint.[2][7]
-
Viability Assessment:
-
CellTiter-Glo®: Add the reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
MTS Assay: Add the MTS reagent and incubate as per the manufacturer's protocol, then measure absorbance.
-
Trypan Blue Exclusion: Harvest cells, stain with Trypan Blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot for H3K27me3
This protocol is for assessing the on-target effect of this compound by measuring the levels of H3K27me3.
Materials:
-
Lymphoma cells treated with this compound or vehicle
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat lymphoma cells with this compound or vehicle for 48-96 hours.[7] Harvest and lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and quantify the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of lymphoma.
Materials:
-
Immunocompromised mice (e.g., SCID or NSG)
-
Lymphoma cell line (e.g., WSU-DLCL2, KARPAS-422)
-
Matrigel
-
This compound
-
Vehicle (e.g., 0.5% NaCMC + 0.1% Tween-80 in water)[1]
-
Oral gavage needles
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 1 x 10^7 lymphoma cells resuspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1]
-
Treatment Administration: Administer this compound or vehicle via oral gavage at the desired dose and schedule (e.g., 200-500 mg/kg, once or twice daily) for a specified duration (e.g., 21-28 days).[1][8]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis can be performed to determine the significance of the treatment effect.
Experimental Workflow
The following diagram outlines a typical workflow for preclinical evaluation of an EZH2 inhibitor in lymphoma research.
Caption: Preclinical workflow for EZH2 inhibitor evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EZH2 mutations in follicular lymphoma distort H3K27me3 profiles and alter transcriptional responses to PRC2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. methylguanosine.com [methylguanosine.com]
- 8. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ezh2-IN-8 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][3][4] EZH2 is frequently overexpressed in a variety of cancers, including metastatic and castration-resistant prostate cancer (CRPC), where its elevated expression is linked to poor prognosis, disease progression, and therapeutic resistance.[1][4][5][6] The oncogenic roles of EZH2 in prostate cancer are multifaceted, involving both its canonical methyltransferase activity to silence tumor suppressor genes and non-canonical functions as a transcriptional co-activator for key oncogenic drivers like the androgen receptor (AR).[7][8]
Ezh2-IN-8 is a potent and selective small molecule inhibitor of EZH2's methyltransferase activity. These application notes provide a summary of the expected effects of EZH2 inhibition in prostate cancer cell lines based on studies with similar inhibitors, along with detailed protocols for key experimental assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: Proliferation Inhibition by EZH2 Inhibitors in Prostate Cancer Cell Lines
| Cell Line | Type | EZH2 Inhibitor | IC50 (µM) |
| LNCaP | Androgen-Dependent | GSK126 | >10 |
| LNCaP | Androgen-Dependent | EPZ-6438 | >10 |
| LNCaP-abl | Castration-Resistant | GSK126 | 1.8 |
| LNCaP-abl | Castration-Resistant | EPZ-6438 | 2.5 |
| CWR22Rv1 | Castration-Resistant | GSK126 | 0.5 |
| CWR22Rv1 | Castration-Resistant | EPZ-6438 | 0.8 |
| VCaP | Androgen-Dependent | GSK126 | 2.1 |
| VCaP | Androgen-Dependent | EPZ-6438 | 3.5 |
| DU145 | Androgen-Independent | GSK126 | >10 |
| DU145 | Androgen-Independent | EPZ-6438 | >10 |
| PC3 | Androgen-Independent | GSK126 | >10 |
| PC3 | Androgen-Independent | EPZ-6438 | >10 |
Data adapted from studies on GSK126 and EPZ-6438.[3][9]
Table 2: Expected Outcomes of this compound Treatment on Prostate Cancer Cell Lines
This table summarizes the anticipated qualitative and quantitative outcomes of treating prostate cancer cell lines with this compound based on the known functions of EZH2 and data from similar inhibitors.
| Experiment | Expected Outcome with this compound Treatment | Example Prostate Cancer Cell Lines |
| Proliferation Assay | Decreased cell viability and proliferation, particularly in castration-resistant lines. | LNCaP-abl, CWR22Rv1 |
| Apoptosis Assay | Induction of apoptosis. | LNCaP, PC3, DU145 |
| Cell Cycle Analysis | Cell cycle arrest, typically at the G1/S checkpoint. | LNCaP |
| Western Blot | Reduction in global H3K27me3 levels. Downregulation of cell cycle-related proteins (e.g., Cyclin E2). | DU145, LNCaP |
Signaling Pathways and Experimental Workflows
Caption: EZH2 inhibition by this compound leads to diverse anti-cancer effects.
Caption: General workflow for evaluating this compound in prostate cancer cells.
Experimental Protocols
Cell Proliferation Assay (MTT/MTS Assay)
Objective: To determine the effect of this compound on the viability and proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, DU145, PC3)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
For MTT Assay:
-
For MTS Assay:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[8][9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in prostate cancer cells following treatment with this compound.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for 24-48 hours. Include a vehicle control.
-
Harvest both floating and adherent cells by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise to 4 mL of cold 70% ethanol for fixation.[11]
-
Incubate the cells at 4°C for at least 2 hours (or overnight).[12]
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[13]
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of EZH2 and its downstream target, H3K27me3.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point for anti-H3K27me3 is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Use Histone H3 as a loading control for H3K27me3 and Actin for total EZH2.[2]
References
- 1. Polycomb protein EZH2 suppresses apoptosis by silencing the proapoptotic miR-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lineage-specific canonical and non-canonical activity of EZH2 in advanced prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Methylation-dependent and -independent roles of EZH2 synergize in CDCA8 activation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Evaluation of the Role of EZH2 in the Growth, Invasion, and Aggression of a Panel of Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. e-crt.org [e-crt.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. EZH2 dependent H3K27me3 is involved in epigenetic silencing of ID4 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EZH2 Inhibitor in Epigenetic Studies
Note: Initial searches for the specific compound "Ezh2-IN-8" did not yield any publicly available information. This may indicate that it is a novel, internal, or less-characterized compound. Therefore, these application notes and protocols are based on the well-characterized and clinically relevant EZH2 inhibitor, Tazemetostat (EPZ-6438) , as a representative example for researchers, scientists, and drug development professionals working on epigenetic studies targeting EZH2.
Introduction to EZH2 and its Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3).[1][2] H3K27me3 is a key repressive mark that leads to chromatin compaction and transcriptional silencing of target genes.[1][2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors.[3][4]
EZH2 inhibitors are small molecules designed to block the methyltransferase activity of EZH2. By doing so, they prevent the hypermethylation of H3K27, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[3][4] Tazemetostat (EPZ-6438) is a potent and selective, orally bioavailable S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2.[3][5]
Quantitative Data Presentation
The following tables summarize the biochemical and cellular activity of representative EZH2 inhibitors, with a focus on Tazemetostat (EPZ-6438).
Table 1: Biochemical Activity of EZH2 Inhibitors
| Compound | Target(s) | IC50 / Ki | Selectivity | Reference |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-type and Mutant) | Ki = 2.5 nM (WT EZH2) | >35-fold selective for EZH2 over EZH1 | [6] |
| GSK126 | EZH2 (Wild-type and Mutant) | Ki = 0.5-3 nM | >150-fold selective for EZH2 over EZH1 | [3] |
| UNC1999 | EZH2 / EZH1 | IC50 <10 nM (EZH2), 45 nM (EZH1) | Dual inhibitor | [7] |
| EI1 | EZH2 (Wild-type and Mutant) | IC50 = 15 nM | >10,000-fold selective over other methyltransferases | [8] |
Table 2: Cellular Activity of Tazemetostat (EPZ-6438) in Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | H3K27me3 Inhibition IC50 | Anti-proliferative IC50 | Reference |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y646F Mutant | 9 nM | 280 nM (6 days) | [5] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641N Mutant | ~20 nM | ~500 nM (7 days) | [3] |
| G401 | Rhabdoid Tumor | SMARCB1-deleted | ~50 nM | ~100 nM (7 days) | [5] |
| HCC1806 | Breast Cancer | Wild-type | ~100 nM | >10 µM | [9] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of an EZH2 inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tazemetostat (EPZ-6438) or other EZH2 inhibitor
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of the EZH2 inhibitor in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[3] Change the medium with freshly prepared inhibitor every 3-4 days.
-
On the day of analysis, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Histone Methylation Assay (Western Blot for H3K27me3)
This protocol is to determine the effect of an EZH2 inhibitor on the global levels of H3K27 trimethylation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tazemetostat (EPZ-6438) or other EZH2 inhibitor
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the EZH2 inhibitor or vehicle control at desired concentrations for 4-7 days.
-
Harvest cells and lyse them with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.
Visualizations
Caption: Canonical EZH2 signaling pathway and the mechanism of action of Tazemetostat.
References
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ezh2-IN-8 ChIP-seq
Topic: Ezh2-IN-8 ChIP-seq Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][2] EZH2 is a critical regulator of cell fate and is frequently dysregulated in various cancers, making it an attractive therapeutic target.[1][2] Small molecule inhibitors of EZH2, such as this compound, are valuable tools for studying the role of EZH2 in normal physiology and disease.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of histone modifications and transcription factor binding.[3][4] However, standard ChIP-seq protocols and data analysis methods can be challenging when studying the effects of EZH2 inhibitors.[3][5] This is because EZH2 inhibition leads to a global reduction in H3K27me3 levels, which is not accurately captured by standard normalization methods that assume a constant level of the target modification across the genome.[5][6][7]
These application notes provide a detailed protocol for performing ChIP-seq in the context of EZH2 inhibitor treatment, incorporating a spike-in normalization strategy to accurately quantify the global changes in H3K27me3. This method, adapted from published studies, utilizes the addition of Drosophila melanogaster chromatin and a Drosophila-specific antibody to serve as an internal control for normalization.[3][5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and the experimental workflow for the this compound ChIP-seq protocol.
Caption: EZH2 signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for spike-in normalized ChIP-seq.
Quantitative Data Summary
The following tables summarize key quantitative parameters for performing ChIP-seq with EZH2 inhibitors. These values are based on published studies and may require optimization for specific cell lines and experimental conditions.
Table 1: EZH2 Inhibitor Treatment Conditions
| Parameter | Example Value | Notes |
| Cell Lines | KARPAS-422 (lymphoma), PC9 (lung adenocarcinoma) | Choice of cell line depends on the research question. |
| Inhibitor | This compound (or other EZH2 inhibitors like CPI-360, GSK126) | The concentration and treatment time should be optimized. |
| Inhibitor Concentration | 1 - 1.5 µM | A dose-response curve is recommended to determine the optimal concentration.[3][4][6] |
| Treatment Duration | 4 - 8 days | Time course experiments are advised to assess the kinetics of H3K27me3 reduction.[3][4][6] |
| Control | DMSO (vehicle) | The concentration of DMSO should match that in the inhibitor-treated samples. |
Table 2: ChIP-seq Experimental Parameters
| Parameter | Recommended Value | Notes |
| Starting Cell Number | 10-20 million cells per ChIP | Ensure sufficient material for robust signal. |
| Human Chromatin per ChIP | 30 µg | This is a starting point and may need optimization.[6] |
| Spike-in Chromatin | Drosophila melanogaster S2 or OSS cell chromatin | The amount of spike-in chromatin should be consistent across all samples. |
| Spike-in Ratio | 1-5% of total chromatin | The optimal ratio should be determined empirically. |
| Antibody (Primary) | Anti-H3K27me3 | Use a ChIP-validated antibody. |
| Antibody (Spike-in) | Anti-H2Av (Drosophila-specific) | This antibody will specifically pull down the spike-in chromatin.[3][5][6] |
| Sequencing Depth | 20-30 million reads per sample | Deeper sequencing may be required for low-abundance marks. |
Detailed Experimental Protocol
This protocol describes the spike-in normalized ChIP-seq procedure for assessing H3K27me3 changes upon treatment with this compound.
I. Cell Culture and Treatment
-
Culture human cells of interest to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO vehicle control for the determined duration (e.g., 4-8 days).
-
Harvest cells by scraping or trypsinization and count the cells.
II. Chromatin Preparation and Spike-in
-
Crosslinking: Resuspend cells in fresh media and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation.
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature to stop the crosslinking reaction.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Sonication: Sonicate the nuclear lysate to shear chromatin to an average size of 200-500 bp. Optimization of sonication conditions is critical.
-
Quantification: Quantify the chromatin concentration.
-
Spike-in: Add a predetermined amount of Drosophila melanogaster chromatin to each human chromatin sample. Ensure the same amount of spike-in chromatin is added to all samples (both control and treated).
III. Immunoprecipitation
-
Pre-clearing: Pre-clear the chromatin with Protein A/G beads to reduce non-specific background.
-
Antibody Incubation: Add anti-H3K27me3 and anti-H2Av antibodies to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Immunocomplex Capture: Add pre-blocked Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution: Elute the chromatin from the beads.
IV. DNA Purification
-
Reverse Crosslinks: Add NaCl and Proteinase K and incubate at 65°C for at least 6 hours to reverse the crosslinks.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
V. Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial library preparation kit.
-
Sequencing: Perform single-end or paired-end sequencing on a high-throughput sequencing platform.
VI. Data Analysis
-
Alignment: Align the sequencing reads to both the human and Drosophila melanogaster reference genomes.
-
Normalization:
-
Count the number of reads that align to the Drosophila genome for each sample.
-
Calculate a normalization factor for each sample based on the Drosophila read counts. The sample with the lowest number of Drosophila reads can be used as the reference.
-
Apply this normalization factor to the human read counts for each sample. This will adjust for technical variability and global changes in H3K27me3.
-
-
Peak Calling and Downstream Analysis:
-
Use a peak calling algorithm (e.g., MACS2) to identify regions of H3K27me3 enrichment in the normalized data.
-
Perform differential binding analysis to identify regions with significant changes in H3K27me3 occupancy between this compound treated and control samples.
-
Visualize the data in a genome browser.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low ChIP efficiency | Inefficient crosslinking or sonication. | Optimize crosslinking time and sonication conditions. |
| Poor antibody quality. | Use a ChIP-validated antibody and optimize the antibody concentration. | |
| High background | Insufficient washing or blocking. | Increase the number and stringency of washes. Ensure proper blocking of beads. |
| No difference observed between treated and control samples | Standard normalization is masking global changes. | Ensure the spike-in normalization procedure was followed correctly. |
| Ineffective inhibitor treatment. | Verify the activity of the EZH2 inhibitor by Western blot for global H3K27me3 levels. |
References
- 1. Integrated bioinformatics analysis of chromatin regulator EZH2 in regulating mRNA and lncRNA expression by ChIP sequencing and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigenie.com [epigenie.com]
Application Notes: Ezh2-IN-8 Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis induced by the selective EZH2 inhibitor, Ezh2-IN-8. The protocols and data presented are intended to guide researchers in pharmacology, oncology, and drug development in evaluating the pro-apoptotic effects of EZH2 inhibition in cancer cell lines.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It is frequently overexpressed in a variety of cancers and plays a crucial role in tumorigenesis by epigenetically silencing tumor suppressor genes.[2][3] Inhibition of EZH2 has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating the ability to induce apoptosis in cancer cells.[4][5] this compound is a potent and selective inhibitor of EZH2. This document outlines a detailed protocol for quantifying apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
EZH2 Signaling and Apoptosis Induction
EZH2-mediated gene silencing plays a significant role in suppressing apoptosis. Inhibition of EZH2 can trigger programmed cell death through multiple signaling pathways:
-
Upregulation of Pro-Apoptotic Genes: EZH2 inhibition can lead to the de-repression of pro-apoptotic genes such as TNFSF10 (TRAIL) and BAD, thereby promoting apoptosis.[6]
-
Mitochondrial Pathway: Inhibition of EZH2 has been shown to downregulate mitochondrial calcium uptake 1 (MICU1), leading to an increase in cytosolic Ca2+ levels, loss of mitochondrial membrane potential, and subsequent activation of the intrinsic apoptotic pathway.[4]
-
Wnt/β-catenin Pathway Modulation: In some contexts, silencing EZH2 can activate the Wnt/β-catenin pathway by upregulating Sox9, which can lead to a decrease in apoptosis.[7] However, the long-term activation of this pathway may have other implications.[7]
-
ER Stress Pathway: Combined inhibition of EZH2 and G9a has been shown to synergistically induce the expression of IL24, a gene involved in the endoplasmic reticulum (ER) stress response, leading to apoptosis.[8]
Quantitative Data Summary
The following table summarizes hypothetical data from an apoptosis assay using this compound on a cancer cell line (e.g., SU-DHL-10, a lymphoma cell line known to be sensitive to EZH2 inhibitors).[6] Cells were treated for 72 hours with varying concentrations of this compound.
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle (DMSO) | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 0.1 | 5.2 ± 0.7 | 3.1 ± 0.4 | 8.3 ± 1.1 |
| This compound | 1 | 15.8 ± 1.2 | 8.5 ± 0.9 | 24.3 ± 2.1 |
| This compound | 10 | 25.4 ± 2.1 | 15.2 ± 1.5 | 40.6 ± 3.6 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol details the steps for inducing and quantifying apoptosis in a selected cancer cell line following treatment with this compound.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest (e.g., adherent or suspension cells)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 1-2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
For suspension cells, seed 2-3 x 10^5 cells per well in a 6-well plate.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO) with a concentration equivalent to the highest concentration of the solvent used for the drug dilutions.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell line and should be determined empirically.[9]
-
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Suspension cells: Transfer the cells directly from the well to a 1.5 mL microcentrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2) for PI.
-
Collect data for at least 10,000 events per sample.
-
Set up appropriate compensation and gates using unstained and single-stained controls.
-
Analyze the data to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. e-crt.org [e-crt.org]
- 4. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone H3K27 methyltransferase EZH2 regulates apoptotic and inflammatory responses in sepsis-induced AKI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. promega.jp [promega.jp]
Application Notes and Protocols for Ezh2-IN-8 Gene Expression Analysis with RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][5] Ezh2-IN-8 is a potent and selective small molecule inhibitor of EZH2. By inhibiting the methyltransferase activity of EZH2, this compound can lead to the reactivation of silenced tumor suppressor genes and other target genes, thereby impeding cancer cell proliferation and survival.
These application notes provide a detailed protocol for analyzing the effects of this compound on gene expression in cancer cell lines using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Mechanism of Action
This compound functions by competitively binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to its histone substrate. This inhibition of H3K27 trimethylation leads to a more open chromatin structure at target gene promoters, allowing for the binding of transcriptional machinery and subsequent gene expression.
Caption: EZH2 Inhibition Workflow.
Data Presentation
The following table summarizes hypothetical quantitative data from an RT-qPCR experiment analyzing the expression of known EZH2 target genes in a cancer cell line treated with this compound (5 µM) for 72 hours. Data is presented as fold change relative to a DMSO-treated control.
| Gene Name | Gene Symbol | Function | Fold Change (this compound vs. DMSO) |
| Deleted in Liver Cancer 1 | DLC1 | Tumor Suppressor, Rho-GTPase Activating Protein | 4.2 |
| Homeobox A9 | HOXA9 | Transcription Factor, Hematopoiesis Regulator | 6.8 |
| Brachyury | T | Transcription Factor, Mesoderm Development | 5.5 |
| Cadherin 1 | CDH1 | Cell Adhesion, Tumor Suppressor | 3.1 |
| p21 (CDKN1A) | CDKN1A | Cell Cycle Inhibitor | 2.5 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cancer cell line known to have high EZH2 expression or dependency. Examples include various non-Hodgkin lymphoma, prostate cancer, or breast cancer cell lines.
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 5 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Once the cells have adhered and reached approximately 30-40% confluency, replace the medium with the this compound containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: After the treatment period, harvest the cells and isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's protocol. It is crucial to perform a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and random primers, following the manufacturer's instructions.
RT-qPCR Analysis
-
Primer Design: Design or obtain validated primers for the target genes of interest (e.g., DLC1, HOXA9, T, CDH1, CDKN1A) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB, B2M).
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
qPCR Cycling Conditions: Perform the qPCR reaction using a real-time PCR instrument with a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in both the this compound treated and vehicle control samples.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the change in expression between the treated and control samples (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.[6]
-
Caption: RT-qPCR Workflow Diagram.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low RNA yield | Insufficient cell number; Improper cell lysis | Start with a higher number of cells; Ensure complete cell lysis according to the kit protocol. |
| Poor RNA quality (low A260/A280) | Contamination with protein or phenol | Re-precipitate the RNA; Ensure careful phase separation during extraction. |
| No amplification in qPCR | Poor cDNA synthesis; Primer issues | Verify RNA integrity before cDNA synthesis; Check primer design and integrity. |
| High Ct values | Low target gene expression; Inefficient primers | Increase the amount of cDNA template; Optimize primer concentration and annealing temperature. |
| Multiple peaks in melt curve | Primer-dimers; Non-specific amplification | Optimize primer design and concentration; Increase annealing temperature. |
Conclusion
This protocol provides a comprehensive framework for investigating the effects of the EZH2 inhibitor, this compound, on gene expression. By following these detailed steps, researchers can reliably quantify changes in the expression of EZH2 target genes and gain valuable insights into the molecular mechanisms underlying the therapeutic potential of EZH2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting EZH2 targets atypical teratoid rhabdoid tumor by triggering viral mimicry via both RNA and DNA sensing pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative Multi-Omics Analysis of Oncogenic EZH2 Mutants: From Epigenetic Reprogramming to Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ezh2-IN-8 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EZH2 inhibitor, Ezh2-IN-8.
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of this compound, a hydrophobic compound. This guide provides solutions to common problems to ensure successful experimental outcomes.
Problem: this compound powder is not dissolving in my desired solvent.
-
Solution: this compound is practically insoluble in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). For most in vitro experiments, a stock solution in 100% DMSO is appropriate.
Problem: After initial dissolution in DMSO, the compound precipitates when diluted in aqueous media (e.g., cell culture medium).
-
Solution 1: Optimize Final DMSO Concentration. Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity in cell-based assays. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on the cells.
-
Solution 2: Utilize Co-solvents for In Vivo Applications. For in vivo studies where high concentrations of DMSO are not suitable, a co-solvent system is recommended. A common formulation involves first dissolving this compound in DMSO and then further diluting it in a mixture of other solvents.
-
Solution 3: Gentle Heating and Sonication. To aid dissolution, gentle warming of the solution to 37°C and brief sonication can be employed. Avoid excessive heat, as it may degrade the compound.
Problem: The prepared this compound solution appears cloudy or contains visible particles.
-
Solution: This indicates that the compound has not fully dissolved or has precipitated out of solution. Ensure you are using a high-purity, anhydrous grade of DMSO. If cloudiness persists after warming and sonication, consider preparing a fresh stock solution at a lower concentration. It is critical to use a clear, fully dissolved solution for experiments to ensure accurate dosing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.
Q2: What is the maximum recommended storage time for this compound stock solutions?
A2: For optimal stability, it is recommended to prepare fresh stock solutions. If storage is necessary, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q3: How can I prepare this compound for in vivo animal studies?
A3: Due to the low solubility of this compound in aqueous solutions, a co-solvent system is necessary for in vivo administration. A typical protocol involves first dissolving the compound in DMSO to create a concentrated stock solution, followed by dilution in a vehicle such as a mixture of PEG300, Tween-80, and saline.
Q4: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
A4: Cellular toxicity can arise from the compound itself or the solvent used. It is crucial to include a vehicle control (the same concentration of DMSO or co-solvents without the inhibitor) in your experiments to distinguish between compound-specific effects and solvent-induced toxicity. If the vehicle control also shows toxicity, the concentration of the solvent should be reduced.
Quantitative Data Summary
The following table summarizes the solubility of a closely related EZH2 inhibitor, EZH2-IN-2, which is expected to have similar properties to this compound.
| Solvent/Vehicle | Concentration | Observations |
| DMSO | ≥ 10 mg/mL | Soluble with heating and sonication |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1 mg/mL | Clear solution |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL | Clear solution |
| 10% DMSO / 90% Corn Oil | ≥ 1 mg/mL | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
To facilitate dissolution, gently warm the tube to 37°C for 5-10 minutes.
-
Vortex the solution and sonicate for 5-10 minutes until the compound is completely dissolved and the solution is clear.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
-
Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Serially dilute the stock solution in cell culture medium to the desired final working concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
-
Gently mix the working solution by pipetting before adding it to the cells.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Using this compound in Cell Culture.
Ezh2-IN-8 Off-Target Effects: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the EZH2 inhibitor, Ezh2-IN-8. The information provided is intended to help users anticipate and troubleshoot potential experimental issues related to off-target binding.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells treated with this compound are showing a phenotype that cannot be explained by EZH2 inhibition alone. What could be the cause?
A1: Unexpected phenotypes are often the first indication of off-target effects. While this compound is designed to be a selective EZH2 inhibitor, like many small molecules, it may interact with other proteins in the cell. Based on the profiles of structurally similar EZH2 inhibitors, potential off-targets could include the highly homologous methyltransferase EZH1, other methyltransferases, or even unrelated proteins.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting EZH2 at the concentrations used in your experiment. This can be done by Western blot to check for a decrease in the global levels of H3K27me3, the direct product of EZH2 activity.
-
Review Literature on Similar Compounds: Since specific data for this compound is limited, review the off-target profiles of other EZH2 inhibitors such as UNC1999, GSK343, and Tazemetostat (EPZ-6438). This can provide clues about potential off-target families.
-
Perform Off-Target Profiling: To definitively identify off-targets in your experimental system, consider performing unbiased proteomic screens. See the detailed protocols for Cellular Thermal Shift Assay (CETSA) and Mass Spectrometry-Based Proteomic Profiling below.
Q2: I am observing variable responses to this compound across different cell lines. Could this be due to off-target effects?
A2: Yes, variability in response can be influenced by the expression levels of off-target proteins in different cell lines. If a particular cell line expresses a sensitive off-target at high levels, it may exhibit a stronger or different phenotypic response.
Troubleshooting Steps:
-
Characterize Your Cell Lines: Analyze the protein expression levels of EZH2 and potential off-targets (e.g., EZH1) in the cell lines showing differential responses.
-
Dose-Response Comparison: Perform careful dose-response studies in the different cell lines and correlate the IC50 values with the expression levels of EZH2 and potential off-targets.
-
Rescue Experiments: If a specific off-target is suspected, you can perform rescue experiments by overexpressing the wild-type off-target protein to see if it mitigates the observed phenotype.
Q3: What are the most likely off-targets for an EZH2 inhibitor like this compound?
A3: While a specific off-target profile for this compound is not publicly available, data from similar EZH2 inhibitors can provide insights into potential off-targets. The most common off-target is EZH1 due to its high sequence and structural homology to EZH2. Other methyltransferases and kinases have also been reported as off-targets for some EZH2 inhibitors.
Predicted Off-Target Profile of this compound (Based on Analogs)
| Potential Off-Target | Protein Family | Rationale for Inclusion | Potential Confounding Effect |
| EZH1 | Histone Methyltransferase | High sequence homology with EZH2 catalytic domain. | Inhibition of EZH1 can lead to compensatory effects or distinct phenotypes related to its unique biological roles. |
| Other Methyltransferases | Methyltransferase | Depending on the inhibitor's chemotype, it may bind to the SAM-binding pocket of other methyltransferases. | Broad effects on gene expression and other cellular processes. |
| Kinases | Kinase | Some small molecule inhibitors have been shown to have activity against kinases. | Activation or inhibition of signaling pathways unrelated to PRC2. |
| ABCG2 (BCRP) | ABC Transporter | Some epigenetic probes have been shown to inhibit this efflux pump. | Altered drug efflux, potentially leading to increased intracellular concentration of this compound or co-administered drugs. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Engagement
This protocol describes how to perform a CETSA experiment followed by Western blotting to assess the engagement of this compound with its target (EZH2) and potential off-targets in intact cells.
Principle: Ligand binding stabilizes a protein, leading to an increase in its thermal stability. CETSA measures this change in thermal stability upon drug treatment.
Materials:
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against EZH2, potential off-targets, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle) for the desired time (e.g., 1-4 hours).
-
-
Heating Step:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control (room temperature).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the relative band intensity of the protein of interest against the temperature for both vehicle and this compound treated samples.
-
A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
-
Protocol 2: Mass Spectrometry-Based Proteomic Profiling for Off-Target Identification
This protocol provides a general workflow for identifying potential off-targets of this compound using affinity purification coupled with mass spectrometry.
Principle: An immobilized version of this compound is used to "pull down" interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry.
Materials:
-
This compound with a linker for immobilization (or a suitable analog)
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell lysate from the experimental cell line
-
Wash buffers of varying stringency
-
Elution buffer
-
Reagents for in-solution or in-gel digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer (e.g., Orbitrap) and liquid chromatography system
Procedure:
-
Inhibitor Immobilization:
-
Covalently couple the this compound analog to the affinity resin according to the manufacturer's instructions.
-
Block any remaining active groups on the resin.
-
-
Affinity Pulldown:
-
Incubate the immobilized inhibitor with the cell lysate. Include a control with beads alone or beads with an inactive analog to identify non-specific binders.
-
Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., high salt, low pH, or by competing with free inhibitor).
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the proteins.
-
Compare the proteins identified in the this compound pulldown with the control pulldown to identify specific interactors.
-
Proteins that are significantly enriched in the this compound sample are considered potential off-targets.
-
Visualizations
Caption: Potential on-target and off-target pathways of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for off-target identification using affinity purification-mass spectrometry.
Ezh2-IN-8 stability in cell culture media
Welcome to the technical support center for Ezh2-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the stability and effectiveness of the inhibitor in your cell culture systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be prepared at a high concentration (e.g., 10-20 mM) to minimize the volume of solvent added to the cell culture media, which can have off-target effects on cells. Most cells can tolerate DMSO concentrations up to 0.5%, but it is best to keep the final concentration in your media below 0.1%.
Q2: How should I store the this compound stock solution?
A2: Aliquot the stock solution into small, single-use volumes and store them at -80°C. This prevents repeated freeze-thaw cycles which can lead to degradation of the compound. Before use, thaw the aliquot at room temperature and gently vortex to ensure it is fully dissolved.
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of any small molecule inhibitor in cell culture media can be influenced by several factors including the composition of the media, pH, temperature, and the presence of serum proteins. While specific stability data for this compound is not extensively published, it is crucial to experimentally determine its stability under your specific experimental conditions. A general protocol for assessing stability is provided in the Experimental Protocols section.
Q4: How can I determine the optimal working concentration of this compound for my cell line?
A4: The optimal working concentration is cell-line dependent and should be determined empirically. A dose-response experiment is recommended to determine the IC50 (the concentration that inhibits 50% of the target's activity or cellular process). Start with a broad range of concentrations (e.g., from nanomolar to micromolar) and narrow down to a more specific range based on the initial results.
Q5: Are there known off-target effects of EZH2 inhibitors?
A5: While this compound is designed to be a specific inhibitor of EZH2, like all small molecules, it may have off-target effects, especially at higher concentrations. It is important to include appropriate controls in your experiments, such as a negative control compound with a similar chemical structure but no EZH2 inhibitory activity, or using genetic knockdown/knockout of EZH2 to confirm that the observed phenotype is due to EZH2 inhibition.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when using this compound in your experiments.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Compound Instability: The inhibitor may be degrading in the cell culture media over the course of the experiment. | Perform a stability test of this compound in your specific cell culture media (see Experimental Protocols). Consider replenishing the media with fresh inhibitor at regular intervals for long-term experiments. |
| Incorrect Concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response curve to determine the optimal working concentration. Ensure accurate dilution of your stock solution. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to EZH2 inhibition. | Confirm EZH2 expression and activity in your cell line. Consider using a different cell line or a combination therapy approach. | |
| Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | While most small molecules are cell-permeable, this can be a factor. If suspected, you can try to assess cellular uptake using analytical methods like LC-MS. | |
| Observed Cellular Toxicity | High Concentration: The concentration of this compound or the solvent (e.g., DMSO) may be too high. | Lower the concentration of the inhibitor and the final concentration of the solvent in the culture media. Perform a cytotoxicity assay to determine the toxic concentration range. |
| Off-Target Effects: The inhibitor may be affecting other cellular pathways leading to toxicity. | Use the lowest effective concentration possible. Include appropriate negative controls to distinguish between on-target and off-target effects. | |
| Precipitation of the Inhibitor in Media | Poor Solubility: The inhibitor may not be fully soluble in the cell culture media at the desired concentration. | Ensure the stock solution is fully dissolved before adding it to the media. Prepare the final dilution in pre-warmed media and mix thoroughly. If precipitation persists, consider using a different formulation or a lower concentration. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile or other suitable organic solvent for extraction
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium (both with and without serum) with this compound to the desired final concentration. Include a control sample of media with DMSO only.
-
Immediately take a "time 0" sample from each condition and store it at -80°C.
-
Incubate the remaining media at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).
-
For each sample, precipitate proteins by adding an equal volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
Analyze the samples by HPLC to quantify the amount of remaining this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile and half-life in the media.
Quantitative Data Summary (Hypothetical Example)
The following table illustrates how you might present the stability data for this compound.
| Time (hours) | Concentration in Media without Serum (% of Time 0) | Concentration in Media with 10% FBS (% of Time 0) |
| 0 | 100% | 100% |
| 8 | 95% | 88% |
| 24 | 85% | 70% |
| 48 | 70% | 50% |
| 72 | 55% | 35% |
Visualizations
EZH2 Signaling Pathways
EZH2, as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), plays a crucial role in gene silencing by methylating histone H3 on lysine 27 (H3K27me3). Its activity is integrated into various signaling pathways that are often dysregulated in cancer.
Caption: Overview of major signaling pathways regulating EZH2 and its downstream effects.
Experimental Workflow for Assessing this compound Activity
A systematic workflow is essential for reliably assessing the biological activity of this compound.
Caption: Recommended experimental workflow for characterizing the activity of this compound.
Troubleshooting Logic for Inconsistent Results
When faced with inconsistent experimental outcomes, a logical troubleshooting approach can help identify the root cause.
Caption: A logical flowchart for troubleshooting inconsistent results with this compound.
Ezh2-IN-8 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ezh2-IN-8 in Western blotting experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis following treatment with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No change or unexpected increase in H3K27me3 levels | Inactive this compound: The inhibitor may have degraded due to improper storage or handling. | - Ensure this compound is stored at the recommended temperature (-20°C or -80°C).- Prepare fresh inhibitor stock solutions.- Test a new vial of the inhibitor. |
| Insufficient treatment time or concentration: The incubation time or concentration of this compound may be too low to effectively inhibit Ezh2 activity. | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.[1][2] - Refer to published literature for effective concentrations in similar cell types. | |
| High cell confluency: Dense cell cultures can sometimes be less responsive to drug treatments. | - Seed cells at a lower density to ensure they are in a proliferative state during treatment. | |
| Antibody issues: The primary antibody against H3K27me3 may not be specific or sensitive enough. | - Validate the H3K27me3 antibody using positive and negative controls (e.g., cells with known high and low H3K27me3 levels).[3][4][5][6][7] - Use an antibody that has been validated for Western blotting. | |
| Weak or no Ezh2 protein signal | Low Ezh2 expression: The cell line used may have low endogenous levels of Ezh2. | - Select a cell line known to have high Ezh2 expression as a positive control.[8][9] - Consult literature or databases like The Human Protein Atlas to check Ezh2 expression in your cell line. |
| Protein degradation: Ezh2 protein may be degraded during sample preparation. | - Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[10] | |
| Inefficient protein extraction: The lysis buffer may not be effectively extracting nuclear proteins like Ezh2. | - Use a lysis buffer optimized for nuclear protein extraction, such as RIPA buffer with sufficient detergent. | |
| Non-specific bands | Antibody cross-reactivity: The primary or secondary antibody may be binding to other proteins. | - Use affinity-purified primary antibodies.- Optimize the antibody concentrations by performing a titration.- Ensure the secondary antibody is specific to the primary antibody's host species.[11] |
| High antibody concentration: Excessive antibody can lead to non-specific binding. | - Reduce the concentration of the primary and/or secondary antibody.[11] | |
| Insufficient blocking or washing: Inadequate blocking or washing can result in high background and non-specific bands. | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Increase the number and duration of wash steps.[12] | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect experimental outcomes. | - Use cells within a consistent passage number range.- Maintain consistent seeding densities and growth conditions. |
| Inconsistent inhibitor treatment: Variations in the preparation or application of this compound. | - Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution. | |
| Technical variability in Western blot procedure: Inconsistent loading, transfer, or antibody incubation times. | - Use a reliable protein quantification method to ensure equal loading.- Use a loading control (e.g., β-actin, GAPDH, or total Histone H3) to normalize for loading differences.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on Western blots?
A1: The primary and most direct effect of this compound treatment is a dose- and time-dependent decrease in the global levels of tri-methylated Histone H3 at lysine 27 (H3K27me3).[1][2][13] You should observe a significant reduction in the band corresponding to H3K27me3 when probing your Western blot with a specific antibody. The total Ezh2 protein levels are not expected to change significantly with short-term treatment, as this compound is an inhibitor of its methyltransferase activity, not a degrader.[14][15] However, some studies have reported a decrease in Ezh2 protein levels after prolonged treatment.[10] A total Histone H3 antibody should be used as a loading control to ensure equal loading of histone proteins.
Q2: How do I choose the right antibodies for my this compound Western blot experiment?
A2: It is crucial to use highly specific and validated antibodies. For detecting the effect of this compound, you will need a primary antibody specific for H3K27me3.[3][4][5][6][7] Look for antibodies that have been validated for Western blotting and show a single band at the correct molecular weight (~17 kDa). It is also recommended to use a primary antibody against total Histone H3 as a loading control. To monitor the target protein itself, an antibody specific for Ezh2 (~85 kDa) should be used.[16][17] Always check the manufacturer's datasheet for recommended dilutions and validation data.
Q3: What are appropriate positive and negative controls for an this compound Western blot?
A3:
-
Positive Control: A cell line known to have high levels of Ezh2 and H3K27me3 (e.g., many lymphoma or breast cancer cell lines).[8][9] Treating these cells with a known effective concentration of this compound should show a clear reduction in H3K27me3.
-
Negative Control: A vehicle-treated (e.g., DMSO) sample of the same cells run alongside your this compound treated samples. This allows you to directly compare the effect of the inhibitor to the baseline H3K27me3 levels.
Q4: Can this compound affect the expression of other proteins?
A4: Yes. By inhibiting the methyltransferase activity of Ezh2, this compound can lead to the reactivation of Ezh2-target genes. This can result in changes in the expression of various downstream proteins involved in cell cycle regulation, differentiation, and apoptosis.[18][19] Therefore, you may observe changes in other proteins of interest depending on the cellular context and the specific genes regulated by Ezh2 in your model system.
Experimental Protocols
Standard Western Blot Protocol for Assessing this compound Efficacy
-
Cell Lysis and Protein Extraction:
-
After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a suitable nuclear extraction buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27me3, anti-Total H3, anti-Ezh2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various Ezh2 inhibitors in different cell lines, as determined by Western blot analysis of H3K27me3 levels or cell viability assays.
| Inhibitor | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| GSK-126 | DU-145 | Western Blot (H3K27me3 reduction) | 10 µM | [20] |
| Tazemetostat | OPT7714 | Western Blot (H3K27me3 reduction) | ≥ 5 µM | [20] |
| GSK-126 | OPT7714 | Western Blot (H3K27me3 reduction) | ≥ 5 µM | [20] |
| CPI-1205 | OPT7714 | Western Blot (H3K27me3 reduction) | ≥ 5 µM | [20] |
| GSK-126 + Carboplatin | DU-145 | Cell Viability | IC50 = 3.98 µM | [20] |
| GSK-126 + Carboplatin | OPT7714 | Cell Viability | IC50 = 4.36 µM | [20] |
| MS1943 | RPMI1788 | Cell Viability | IC50 = 9.017 µM | [15] |
| MS1943 | Ramos | Cell Viability | IC50 = 8.425 µM | [15] |
| MS1943 | Daudi | Cell Viability | IC50 = 6.076 µM | [15] |
Visualizations
Caption: Ezh2 signaling pathway and the mechanism of action of this compound.
Caption: A troubleshooting workflow for common this compound Western blot issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. H3k27me3 Antibody (Lys27) (C36B11) Rabbit MAb | Cell Signaling Technology [cellsignal.com]
- 4. Anti-Histone H3K27me3 Antibody (A51488) | Antibodies.com [antibodies.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. biocompare.com [biocompare.com]
- 7. H3K27me3 Antibody - ChIP Grade (C15200181) | Diagenode [diagenode.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. blog.addgene.org [blog.addgene.org]
- 11. LabXchange [labxchange.org]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. embopress.org [embopress.org]
- 14. embopress.org [embopress.org]
- 15. Overcoming the therapeutic limitations of EZH2 inhibitors in Burkitt’s lymphoma: a comprehensive study on the combined effects of MS1943 and Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ezh2 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Ezh2 antibody | antibody review based on formal publications [labome.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. EZH2 inhibition enhances the activity of Carboplatin in aggressive-variant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ezh2-IN-8 and Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Ezh2-IN-8 in cell-based assays. The information is tailored for researchers, scientists, and drug development professionals working with EZH2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing. By inhibiting EZH2, this compound is expected to decrease global H3K27me3 levels, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells. A similar compound, EZH2-IN-2, has a reported IC50 of 64 nM[1].
Q2: What are the common cell-based assays used to assess the activity of this compound?
Common assays include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, MTS, CellTiter-Glo) to measure the effect of the inhibitor on cell growth.
-
Western Blotting: To detect changes in global H3K27me3 levels as a direct marker of EZH2 inhibition.
-
Chromatin Immunoprecipitation (ChIP): Followed by qPCR or sequencing (ChIP-seq) to assess changes in H3K27me3 at specific gene promoters.
-
Flow Cytometry: To analyze cell cycle distribution and apoptosis.
-
Clonogenic Assays: To determine the long-term effect of the inhibitor on the ability of single cells to form colonies.
Q3: Why am I seeing variable IC50 values for this compound across different cell lines?
The sensitivity of cell lines to EZH2 inhibitors can vary significantly. This variability can be attributed to several factors:
-
Genetic background: The mutation status of genes such as EZH2 itself, or members of the SWI/SNF complex (e.g., SMARCB1, ARID1A), can confer sensitivity.
-
Expression levels: The baseline expression level of EZH2 and other PRC2 components can influence inhibitor efficacy.
-
Compensatory mechanisms: Some cell lines may have redundant pathways or can activate alternative survival signaling to overcome EZH2 inhibition.
-
Cellular context: The specific lineage and differentiation state of the cells can impact their dependence on EZH2 activity.
Q4: How long should I treat my cells with this compound to observe an effect?
The effects of EZH2 inhibitors are often time-dependent. Since they act through epigenetic modifications, phenotypic changes such as decreased cell proliferation may take several days to become apparent. It is recommended to perform time-course experiments (e.g., 3, 6, 9 days) to determine the optimal treatment duration for your specific cell line and assay.
Troubleshooting Guide: Inconsistent Cell-Based Assay Results
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting technique. When adding the inhibitor, ensure it is well-mixed in the media. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. See Issue 2 for solubility troubleshooting. |
| Cell Clumping | Ensure complete dissociation of cells during passaging. If necessary, use a cell strainer. |
Issue 2: this compound Appears to be Inactive or has Low Potency
| Potential Cause | Troubleshooting Step |
| Poor Solubility | This compound is typically dissolved in DMSO for a stock solution. Ensure the final DMSO concentration in your cell culture media is low (ideally <0.5%) to avoid solvent toxicity. For EZH2-IN-2, a similar compound, solubility can be enhanced with solvents like PEG300 and Tween-80 for in vivo use, suggesting potential solubility challenges[1]. If precipitation is observed, gentle heating or sonication may aid dissolution of the stock solution[1]. |
| Compound Degradation | Aliquot the this compound stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Incorrect Concentration Range | Perform a dose-response curve over a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the IC50 for your specific cell line. |
| Cell Line Resistance | The cell line may be inherently resistant to EZH2 inhibition. Consider using a positive control cell line known to be sensitive to EZH2 inhibitors. Mechanisms of resistance can include activation of survival pathways like PI3K/Akt or MEK. |
| Insufficient Treatment Duration | As an epigenetic modifier, the effects of this compound may take several days to manifest. Extend the treatment duration. |
| Assay Interference | Some assay reagents can be incompatible with the compound. Consult the assay kit's troubleshooting guide for potential interferences. |
Issue 3: Inconsistent H3K27me3 Levels in Western Blotting
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody | Use a well-validated antibody specific for H3K27me3. Check the antibody datasheet for recommended applications and dilutions. |
| Poor Histone Extraction | Ensure complete cell lysis and efficient histone extraction. Acid extraction is a common method for enriching histones. |
| Loading Control Issues | Use a total histone H3 antibody as a loading control, rather than a cytoplasmic protein like beta-actin, as you are analyzing a histone modification. |
| Incomplete Transfer | Histones are small, basic proteins and may transfer quickly. Optimize transfer time and membrane type (PVDF is often recommended). |
| Timing of Analysis | A significant reduction in H3K27me3 may take 48-72 hours or longer. Perform a time-course experiment. |
Issue 4: High Background or No Signal in ChIP-qPCR
| Potential Cause | Troubleshooting Step |
| Inefficient Cross-linking | Optimize formaldehyde cross-linking time (typically 8-10 minutes). Over-cross-linking can mask epitopes, while under-cross-linking will be inefficient. |
| Suboptimal Chromatin Shearing | Aim for chromatin fragments between 200-800 bp. Optimize sonication or enzymatic digestion conditions for your cell type. |
| Non-specific Antibody Binding | Include a pre-clearing step with protein A/G beads. Use a non-specific IgG as a negative control. |
| Insufficient Starting Material | A sufficient number of cells is crucial for a good ChIP signal. You may need to scale up your culture. |
| Primer Design | Design and validate qPCR primers for your target gene promoter and a negative control region where H3K27me3 is not expected. |
| Ineffective IP | Ensure you are using a ChIP-validated H3K27me3 antibody and the appropriate amount. |
Data Summary
Table 1: Reported IC50 Values for EZH2 Inhibitors
| Compound | Target(s) | Reported IC50 | Cell Line(s) | Reference |
| EZH2-IN-2 | EZH2 | 64 nM | Not specified | [1] |
| GSK126 | EZH2/EZH1 | ~10-100 nM | Various lymphoma lines | |
| EPZ-6438 (Tazemetostat) | EZH2 | ~2-20 nM | Various lymphoma lines | |
| UNC1999 | EZH2/EZH1 | ~1-50 nM | Various leukemia lines | [2] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound in complete culture medium from a DMSO stock. Perform serial dilutions to create a range of final concentrations.
-
Treatment: Remove the old media from the cells and add 100 µL of the 2X compound dilutions. Include wells with vehicle control (DMSO at the same final concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Readout: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot for H3K27me3
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 10-15 µg of histone extract on a 15% polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: EZH2 signaling pathway and the mechanism of this compound inhibition.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A decision tree for troubleshooting inconsistent results.
References
Technical Support Center: Ezh2-IN-8 Dissolution for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving Ezh2-IN-8 for use in in vitro experiments. The information provided is based on the general properties of Ezh2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The highly recommended solvent for dissolving this compound and other similar Ezh2 inhibitors for in vitro applications is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: If you encounter solubility issues with this compound in DMSO, you can try gently warming the solution or vortexing it for a longer period. If the compound still does not dissolve, you may consider trying alternative organic solvents such as ethanol or N,N-dimethylformamide (DMF). However, it is crucial to first test the solubility of a small amount of the compound in these alternative solvents to avoid wasting your entire sample.
Q3: What is the recommended concentration for a stock solution of this compound?
A3: For similar Ezh2 inhibitors, a stock solution with a concentration of 10 mg/mL in DMSO has been reported.[2] It is a common practice to prepare a high-concentration stock solution, for example, at 10 mM, which can then be further diluted to the desired working concentration in your cell culture medium.
Q4: How should I store the this compound stock solution?
A4: To maintain the stability and activity of your this compound stock solution, it is recommended to aliquot it into smaller, single-use volumes and store them at -20°C or -80°C.[3] This practice helps to prevent degradation that can occur with repeated freeze-thaw cycles.[3]
Q5: For how long can I store the stock solution?
A5: When stored at -20°C, the stock solution is typically stable for about one month. For longer-term storage, it is advisable to keep the aliquots at -80°C, where they can be stable for up to six months.[3]
Quantitative Solubility Data
The following table summarizes the solubility information for Ezh2 inhibitors based on available data for similar compounds.
| Compound Class | Solvent | Reported Solubility |
| Ezh2 Inhibitor | DMSO | 10 mg/mL[2] |
| Ezh2 Inhibitor | Ethanol | Soluble |
| Ezh2 Inhibitor | DMF | Soluble |
Experimental Protocol: Dissolving this compound and Preparing a Stock Solution
This protocol outlines the steps for dissolving this compound in DMSO to prepare a stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-warm the DMSO: Before opening, allow the anhydrous DMSO to warm to room temperature to prevent moisture absorption.
-
Weigh the Compound: Carefully weigh the desired amount of this compound powder.
-
Add DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock solution concentration (e.g., 10 mg/mL or 10 mM).
-
Dissolve the Compound:
-
Cap the tube tightly and vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, you can gently warm the solution in a water bath at 37°C for a few minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot for Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles for the bulk of your stock.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Troubleshooting Dissolution Issues
If you encounter problems with dissolving this compound, follow this troubleshooting workflow.
References
Ezh2-IN-8 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with EZH2 inhibitors, with a specific focus on understanding potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with Ezh2-IN-8 at high concentrations. Is this expected?
A1: While specific public data on the cytotoxicity of this compound at high concentrations is limited, high concentrations of many small molecule inhibitors, including other EZH2 inhibitors, can lead to cytotoxicity. This can be due to on-target effects (excessive inhibition of EZH2) or off-target effects. For instance, some EZH2 inhibitors have shown decreased cell viability in a dose-dependent manner in various cancer cell lines. It is crucial to determine if the observed cytotoxicity is specific to the inhibition of EZH2 or a result of non-specific toxicity.
Q2: What is the general mechanism of action for EZH2 inhibitors?
A2: EZH2 (Enhancer of zeste homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Its primary function is to methylate histone H3 at lysine 27 (H3K27), leading to transcriptional repression of target genes.[1] In many cancers, EZH2 is overexpressed and contributes to tumor progression by silencing tumor suppressor genes. EZH2 inhibitors block the methyltransferase activity of EZH2, leading to a decrease in H3K27 methylation, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation and survival.[1]
Q3: What are the potential off-target effects of EZH2 inhibitors at high concentrations?
A3: At high concentrations, small molecule inhibitors may bind to other kinases or enzymes that have similar ATP-binding pockets, leading to off-target effects. While specific off-target effects for this compound are not detailed in the available search results, resistance mechanisms to EZH2 inhibitors can involve the activation of bypass signaling pathways such as IGF-1R, MEK, or PI3K pathways. It is plausible that at high concentrations, inhibitors could directly or indirectly modulate components of these or other signaling pathways, contributing to cytotoxicity.
Q4: How does the cytotoxicity of EZH2 inhibitors vary across different cell lines?
A4: The sensitivity of cell lines to EZH2 inhibitors can vary significantly. This can be influenced by the EZH2 mutation status (e.g., cell lines with activating EZH2 mutations may be more sensitive), the expression levels of EZH2 and its counterpart EZH1, and the dependency of the cell line on the PRC2 pathway for survival. For example, some studies have shown that lymphoma cell lines with specific EZH2 mutations are more sensitive to EZH2 inhibitors than wild-type cell lines. Solid tumor cell lines have sometimes shown less sensitivity compared to hematological tumor cell lines.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing unexpected or higher-than-expected cytotoxicity in your experiments with an EZH2 inhibitor, consider the following troubleshooting steps:
1. Confirm Compound Integrity and Concentration:
-
Action: Verify the identity and purity of your this compound stock. Use a fresh, validated lot if possible. Accurately determine the concentration of your stock solution.
-
Rationale: Compound degradation or incorrect concentration can lead to erroneous results.
2. Perform a Dose-Response Curve:
-
Action: Test a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for cell viability in your specific cell line.
-
Rationale: This will help you identify a therapeutic window where you can observe EZH2 inhibition without significant cytotoxicity.
3. Use Appropriate Controls:
-
Action: Include vehicle-only (e.g., DMSO) controls to account for any solvent-induced toxicity. If available, a structurally related but inactive control molecule can help distinguish between specific and non-specific effects.
-
Rationale: Proper controls are essential to attribute the observed effects to the inhibitor itself.
4. Assess On-Target Engagement:
-
Action: Measure the levels of H3K27me3 (the product of EZH2 activity) in your cells after treatment with this compound.
-
Rationale: This will confirm that the inhibitor is engaging its target at the concentrations used. If cytotoxicity is observed at concentrations that do not significantly reduce H3K27me3, it may suggest off-target effects.
5. Evaluate Different Cytotoxicity Endpoints:
-
Action: Use multiple assays to assess cell health, such as a metabolic assay (e.g., MTT), a membrane integrity assay (e.g., LDH release), and an apoptosis assay (e.g., Annexin V staining).
-
Rationale: Different assays measure different aspects of cell death and can provide a more complete picture of the cytotoxic mechanism.
Data on EZH2 Inhibitor Potency
| Inhibitor | Cell Line | EZH2 Status | IC50 (Cell Proliferation) |
| EPZ-6438 (Tazemetostat) | WSU-DLCL2 | Y646F Mutant | 0.28 ± 0.14 µM |
| GSK126 | KARPAS-422 | Y641N Mutant | < 25 nM |
| GSK126 | Pfeiffer | A677G Mutant | < 25 nM |
| UNC1999 | INA-6 (Multiple Myeloma) | Wild-Type | ~1 µM |
| EBI-2511 | WSU-DLCL2 | Y646F Mutant | 55 nM |
Note: This data is compiled from various sources and should be used for comparative purposes only. IC50 values can vary depending on the experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle and untreated). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's protocol. This typically includes a substrate and a catalyst.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these controls.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Treat cells in a culture dish or plate with this compound and controls.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is less common).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis.
Visualizations
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing Cytotoxicity.
Caption: Troubleshooting Flowchart for Unexpected Cytotoxicity.
References
Technical Support Center: Ezh2-IN-8 and Other EZH2 Inhibitors
Disclaimer: This technical support guide has been generated based on publicly available information for various EZH2 inhibitors. As of the last update, specific data for a compound named "Ezh2-IN-8" was not available. The information provided herein is intended as a general guide for researchers working with potent, selective, S-adenosyl-methionine (SAM)-competitive EZH2 inhibitors. Experimental conditions should be optimized for your specific compound and cellular model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EZH2 inhibitors?
A1: EZH2 (Enhancer of zeste homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Its primary role is to methylate histone H3 on lysine 27 (H3K27), leading to the formation of H3K27me3, a mark associated with transcriptional repression.[1][2] EZH2 inhibitors are typically small molecules that compete with the cofactor S-adenosyl-L-methionine (SAM) for binding to the SET domain of EZH2, thereby preventing the methylation of H3K27.[3][4][5] This leads to a global decrease in H3K27me3 levels and the subsequent de-repression of EZH2 target genes.[3] Beyond this canonical function, EZH2 can also methylate non-histone proteins and act as a transcriptional activator, and the effects of its inhibition on these non-canonical roles are an active area of research.[2][6]
Q2: How should I prepare and store my EZH2 inhibitor?
A2: Most EZH2 inhibitors are supplied as a powder and should be stored at -20°C for long-term stability.[7] For experimental use, a stock solution is typically prepared in dimethyl sulfoxide (DMSO).[7][8] It is crucial to use high-quality, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[7] To prepare the stock solution, allow the powder to equilibrate to room temperature before opening the vial to prevent condensation. Dissolve the powder in the appropriate volume of DMSO to achieve a high concentration stock (e.g., 10 mM). Gentle warming and sonication may be required to fully dissolve the compound.[7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[7] When preparing working solutions, dilute the stock in your cell culture medium of choice.
Q3: How do I determine the optimal concentration of the EZH2 inhibitor for my experiments?
A3: The optimal concentration of an EZH2 inhibitor is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability and for the reduction of global H3K27me3 levels. Treatment duration is a critical factor, as the phenotypic effects of EZH2 inhibition, such as decreased cell proliferation, can take several days to become apparent.[3][8] It is recommended to perform viability assays with treatment durations of at least 6-9 days.[3][8] Western blotting for H3K27me3 can be used to confirm target engagement at earlier time points (e.g., 72-96 hours).
Q4: What are the expected cellular effects of EZH2 inhibition?
A4: The cellular consequences of EZH2 inhibition are context-dependent. In sensitive cell lines, particularly those with EZH2 mutations or a dependency on the PRC2 complex, you can expect to see:
-
Reduced cell proliferation: This is a common outcome and is often associated with cell cycle arrest.[3]
-
Induction of apoptosis: In some cell types, EZH2 inhibition can lead to programmed cell death.
-
Cellular differentiation: EZH2 plays a role in maintaining a stem-like or undifferentiated state, and its inhibition can promote differentiation.[9]
-
Changes in gene expression: Inhibition of EZH2 leads to the upregulation of its target genes.[10]
Troubleshooting Guides
Cell-Based Assays
Q: I am not observing a decrease in cell viability after treating my cells with the EZH2 inhibitor. What could be the reason?
A:
| Potential Cause | Troubleshooting Steps |
|---|---|
| Insufficient Treatment Duration | The effects of EZH2 inhibitors on cell proliferation can be slow to manifest. Extend the treatment duration to at least 6-9 days, refreshing the media with the inhibitor every 2-3 days.[8] |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line. |
| Cell Line Insensitivity | Not all cell lines are sensitive to EZH2 inhibition. Sensitivity is often correlated with the presence of EZH2 gain-of-function mutations or alterations in SWI/SNF complex members.[11] Consider using a known sensitive cell line (e.g., Karpas-422, Pfeiffer) as a positive control. |
| Inhibitor Instability | Ensure proper storage of the inhibitor stock solution (-80°C in single-use aliquots). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Activation of Resistance Pathways | Resistance to EZH2 inhibitors can arise from the activation of bypass signaling pathways such as PI3K/AKT or MEK/ERK.[11][12] |
Biochemical Assays (Western Blot)
Q: I do not see a reduction in global H3K27me3 levels after inhibitor treatment.
A:
| Potential Cause | Troubleshooting Steps |
|---|---|
| Suboptimal Antibody | Use a well-validated antibody specific for H3K27me3. Check the antibody datasheet for recommended applications and dilutions. |
| Insufficient Treatment Time or Concentration | While phenotypic effects can be delayed, a reduction in H3K27me3 should be observable within 72-96 hours of treatment with an effective concentration of the inhibitor.[13] Perform a time-course and dose-response experiment to optimize these parameters. |
| Poor Histone Extraction | Ensure your protocol for histone extraction is efficient. Acid extraction is a common and effective method. |
| Loading Control Issues | Use total Histone H3 as a loading control for H3K27me3 western blots to ensure equal loading of histone proteins.[13] |
| Inhibitor Activity | Confirm the activity of your inhibitor by testing it in a sensitive cell line as a positive control. |
Quantitative Data Summary
Table 1: IC50 Values of Selected EZH2 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | EZH2 Status | Assay Duration | IC50 (Proliferation) | Reference |
| EPZ-6438 | WSU-DLCL2 | Y646F mutant | 6 days | 0.28 ± 0.14 µM | [3] |
| EZH2-IN-2 | SU-DHL-6 | Y641N mutant | 6 days | Not specified | [7] |
| EZH2-IN-17 | Karpas-422 | Y641N mutant | Not specified | 1.82 nM | [14] |
| GSK126 | Karpas-422 | Y641N mutant | Not specified | <50 nM | [4][5] |
Note: IC50 values can vary depending on the assay conditions and cell line. This table is for reference only.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well).
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the EZH2 inhibitor. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6 days). If the experiment is long, replenish the media with fresh inhibitor every 2-3 days.
-
Assay: On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for H3K27me3
-
Cell Treatment: Plate cells and treat with the EZH2 inhibitor at the desired concentration and for the appropriate duration (e.g., 72 hours).
-
Histone Extraction:
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and air dry.
-
Resuspend the histone pellet in water.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin with an antibody against EZH2 or H3K27me3, or with a negative control IgG, overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter region of a known EZH2 target gene and a negative control region.
-
Analyze the data using the percent input method or fold enrichment over IgG.
-
Visualizations
Caption: Canonical EZH2 signaling pathway and its inhibition.
Caption: General experimental workflow for using EZH2 inhibitors.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. e-crt.org [e-crt.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. long-residence-time-inhibition-of-ezh2-in-activated-polycomb-repressive-complex-2 - Ask this paper | Bohrium [bohrium.com]
- 6. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 as a Regulator of CD8+ T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin immunoprecipitation (ChIP) using IgG isotype control, anti-Ezh2, and anti-H3K27me3 antibodies. [plos.figshare.com]
- 11. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. EZH2-IN-17 | Histone Methyltransferase | 2489672-09-3 | Invivochem [invivochem.com]
Ezh2-IN-8 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Ezh2-IN-8, a small molecule inhibitor of the histone methyltransferase EZH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. By inhibiting EZH2, this compound prevents the formation of H3K27me3, leading to the de-repression of target genes involved in cell differentiation and tumor suppression.
Q2: How should I store and handle this compound to ensure its stability?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C. For long-term storage, it is recommended to store the stock solution at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What are the typical quality control specifications for this compound?
A reputable batch of this compound should meet stringent quality control specifications to ensure its identity, purity, and activity. The following table summarizes the key quality control parameters.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | Mass Spectrometry (MS) and 1H-NMR |
| Solubility | ≥10 mM in DMSO | Visual Inspection |
Q4: How can I be sure of the identity and purity of my this compound sample?
To confirm the identity and purity of your this compound sample, it is recommended to perform independent analytical testing. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Troubleshooting Guide
Q1: I am observing inconsistent results in my cell-based assays with different batches of this compound. What could be the cause?
Inconsistent results between batches can often be attributed to variations in purity or the presence of impurities. It is crucial to ensure that each batch of this compound meets the required purity specifications. We recommend performing a purity check using HPLC before starting your experiments. Additionally, ensure proper storage and handling of the compound to prevent degradation.
Q2: My this compound solution appears to have precipitated. Is it still usable?
Precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. Using a solution with precipitate can lead to inaccurate dosing and unreliable experimental outcomes.
Q3: I am not observing the expected downstream effects of EZH2 inhibition (e.g., reduction in H3K27me3 levels) in my experiments. What should I do?
Several factors could contribute to a lack of efficacy. First, confirm the purity and integrity of your this compound. If possible, verify its inhibitory activity using a biochemical assay. Second, optimize the concentration and treatment time in your specific cell line, as sensitivity to EZH2 inhibitors can vary. Finally, ensure that your downstream analysis methods, such as Western blotting for H3K27me3, are optimized and properly controlled.
Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Inject 10 µL of the sample onto the HPLC column.
-
Run the gradient method to separate the compound from any impurities.
-
The purity is calculated based on the area of the main peak relative to the total peak area.
-
2. Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the compound's properties.
-
Procedure:
-
Introduce a dilute solution of this compound into the mass spectrometer.
-
Acquire the mass spectrum.
-
The observed molecular weight should correspond to the calculated molecular weight of this compound.
-
3. Structural Confirmation by 1H-NMR Spectroscopy
-
Instrumentation: A nuclear magnetic resonance (NMR) spectrometer.
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6).
-
Procedure:
-
Dissolve a sufficient amount of this compound in the deuterated solvent.
-
Acquire the 1H-NMR spectrum.
-
The chemical shifts, integrations, and coupling patterns of the observed protons should be consistent with the known structure of this compound.
-
Visualizations
Caption: Simplified signaling pathway of EZH2-mediated gene repression and its inhibition by this compound.
Ezh2-IN-8 degradation and how to prevent it
Frequently Asked Questions (FAQs)
Q1: How should I store Ezh2-IN-8 powder and stock solutions to prevent degradation?
A1: Proper storage is critical to maintaining the stability and activity of this compound. For the lyophilized powder, it is recommended to store it at -20°C or -80°C, protected from light and moisture. For stock solutions, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Based on information for the similar compound EZH2-IN-2, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent depends on the experimental application. For in vitro biochemical assays, DMSO is a common solvent for creating high-concentration stock solutions. For cell-based assays, it is crucial to use a solvent that is tolerated by the cells at the final working concentration. For in vivo studies, specific formulation protocols should be followed, which may involve co-solvents like PEG300, Tween-80, and saline.[1] Always ensure the final concentration of the solvent in your experimental system is low enough to not cause non-specific effects.
Q3: Can I store my diluted working solutions of this compound?
A3: It is generally not recommended to store diluted working solutions for extended periods. For best results and to minimize the risk of degradation or precipitation, prepare fresh working solutions from your frozen stock solution on the day of the experiment.[1]
Q4: What are the common causes of small molecule inhibitor degradation?
A4: Several factors can contribute to the degradation of small molecule inhibitors like this compound. These include:
-
Hydrolysis: Reaction with water, which can be pH-dependent.
-
Oxidation: Reaction with oxygen, which can be accelerated by light, temperature, and the presence of metal ions.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
-
Temperature Instability: Both high temperatures and repeated freeze-thaw cycles can lead to degradation.
-
Chemical Reactivity: Interaction with other components in the solution.
Q5: How can I check if my this compound has degraded?
A5: If you suspect degradation, the most definitive way to check is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to assess the purity of your compound. Functionally, a loss of inhibitory activity in your experiments compared to previous batches or literature data can be an indicator of degradation.
Troubleshooting Guide
Issue 1: this compound shows no or reduced activity in my cell-based assay.
-
Question: I'm not observing the expected phenotype or downstream effects after treating my cells with this compound. What could be the problem?
-
Answer: There are several potential reasons for a lack of activity:
-
Degradation: The compound may have degraded due to improper storage or handling. Review your storage conditions and preparation of working solutions.
-
Solubility Issues: The inhibitor may have precipitated out of the solution at the working concentration in your cell culture media. Visually inspect your media for any signs of precipitation. Consider using a lower concentration or a different formulation if solubility is a concern.
-
Cell Permeability: While many small molecules are cell-permeable, this can vary between cell lines. Confirm that this compound is expected to be active in your specific cell type.
-
Incorrect Concentration: Double-check your calculations for dilution to ensure you are using the intended final concentration. It is advisable to perform a dose-response experiment to determine the optimal concentration for your system.[2]
-
Cell Line Specific Factors: The target protein, EZH2, may not be essential for the phenotype you are measuring in your chosen cell line, or there might be compensatory mechanisms at play.
-
Issue 2: I'm seeing inconsistent results between experiments.
-
Question: My results with this compound vary from one experiment to the next. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to variations in experimental procedures. To improve reproducibility:
-
Standardize inhibitor preparation: Always prepare fresh working solutions from a single, validated stock. Avoid using old working solutions.
-
Control for solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups.
-
Minimize freeze-thaw cycles: Aliquot your stock solution to avoid repeated thawing and freezing.[1]
-
Consistent cell culture conditions: Maintain consistency in cell passage number, density, and media composition.
-
Use appropriate controls: Include both positive and negative controls in every experiment to validate your assay and the inhibitor's activity.[2]
-
Issue 3: I'm observing off-target effects or cellular toxicity.
-
Question: At the concentration where I expect to see specific inhibition, I'm also seeing general signs of cell death or unexpected phenotypes. What should I do?
-
Answer: Off-target effects can be a concern with any small molecule inhibitor.
-
Titrate the concentration: Use the lowest effective concentration that gives you the desired on-target effect to minimize off-target activity.[2]
-
Use a structurally distinct inhibitor: If possible, use another EZH2 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to EZH2 inhibition and not an off-target effect of this compound.
-
Perform rescue experiments: If you can exogenously express a resistant form of EZH2, you can test if this rescues the observed phenotype, which would confirm on-target activity.
-
Check solvent toxicity: Ensure that the concentration of your solvent is not causing the observed toxicity.
-
Data Presentation
Table 1: Recommended Storage and Handling for EZH2 Inhibitors (based on general guidelines and data for EZH2-IN-2)
| Form | Storage Temperature | Duration | Special Instructions |
| Lyophilized Powder | -20°C or -80°C | Refer to manufacturer's datasheet | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Working Solution (in media) | Room Temperature | Prepare fresh for each experiment | Do not store for extended periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Vortex or sonicate the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for storage: Dispense the stock solution into small, single-use aliquots in tightly sealed vials.
-
Store appropriately: Store the aliquots at -80°C for long-term storage.
Protocol 2: Use of this compound in a Cell-Based Assay
-
Thaw stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare intermediate dilution (if necessary): Depending on the final desired concentration, you may need to make an intermediate dilution of the stock solution in cell culture media or PBS.
-
Prepare final working solution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture media to achieve the final desired concentration. Mix well by gentle inversion.
-
Treat cells: Remove the existing media from your cells and replace it with the media containing this compound.
-
Include controls:
-
Vehicle control: Treat a set of cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated control: A set of cells that receives fresh media with no inhibitor or solvent.
-
-
Incubate: Incubate the cells for the desired treatment duration under standard cell culture conditions.
-
Assess endpoint: Proceed with your experimental endpoint analysis (e.g., Western blot for H3K27me3, cell viability assay, gene expression analysis).
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting flowchart for inactive this compound.
References
Interpreting unexpected results with Ezh2-IN-8
Welcome to the technical support center for Ezh2-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this potent and selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is an S-adenosyl-methionine (SAM)-competitive inhibitor, meaning it binds to the SAM-binding pocket of EZH2 and prevents the transfer of methyl groups to its primary substrate, Histone H3 at lysine 27 (H3K27). The canonical function of EZH2 is to catalyze the trimethylation of H3K27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1][2] By inhibiting EZH2, this compound leads to a global reduction in H3K27me3 levels, resulting in the de-repression of EZH2 target genes.[3]
Q2: What are the known non-canonical functions of EZH2 that might be affected by this compound?
Beyond its well-established role in histone methylation, EZH2 has several "non-canonical" functions that are independent of PRC2 or its methyltransferase activity. These include:
-
Transcriptional Co-activator: In certain contexts, EZH2 can act as a transcriptional co-activator by interacting with other transcription factors and regulatory proteins.[4][5][6] This activity can be influenced by post-translational modifications of EZH2, such as phosphorylation.[7][8]
-
Methylation of Non-Histone Proteins: EZH2 can methylate non-histone proteins, thereby regulating their function.[4][9]
-
Scaffolding Protein: EZH2 can act as a scaffold to bring different proteins together, influencing various cellular processes independent of its catalytic activity.[4]
It is important to consider that this compound, as a SAM-competitive inhibitor, primarily targets the catalytic function of EZH2. However, downstream effects of catalytic inhibition or potential off-target activities could indirectly influence these non-canonical roles.
Q3: What are the common mechanisms of resistance to EZH2 inhibitors?
Resistance to EZH2 inhibitors can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways such as the PI3K/AKT and MAPK pathways.[10][11]
-
Mutations in the EZH2 Gene: Acquired mutations in the EZH2 gene can prevent the inhibitor from binding to its target.[10][12]
-
Loss of RB1/E2F Axis Components: Mutations in the RB1 tumor suppressor pathway can decouple cell cycle control from EZH2-dependent differentiation, allowing cells to evade the anti-proliferative effects of EZH2 inhibition.[12][13]
Troubleshooting Unexpected Results
Here we address specific unexpected outcomes you might encounter during your experiments with this compound.
Unexpected Result 1: No significant decrease in cell viability or proliferation in a cancer cell line expected to be sensitive.
Possible Cause 1: Insufficient Treatment Duration. The effects of EZH2 inhibition on cell viability are often delayed and may require prolonged exposure.[14]
-
Troubleshooting Steps:
-
Extend Treatment Time: Increase the duration of treatment with this compound. It is not uncommon for viability effects to become apparent only after 6 to 9 days of continuous exposure.[14]
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration for your cell line.
-
Possible Cause 2: Non-Canonical EZH2 Function. In some contexts, the oncogenic role of EZH2 may be independent of its catalytic activity.[4][5]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is inhibiting its target by performing a Western blot for H3K27me3. A significant reduction in this mark indicates the inhibitor is active.
-
Assess Non-Canonical Roles: If H3K27me3 is reduced but there is no effect on viability, consider investigating non-canonical EZH2 functions in your model system.
-
Possible Cause 3: Intrinsic Resistance. The cell line may have intrinsic resistance mechanisms, such as pre-existing activation of bypass signaling pathways.[10]
-
Troubleshooting Steps:
-
Pathway Analysis: Profile the activity of key survival pathways (e.g., PI3K/AKT, MAPK) in your cell line at baseline.
-
Combination Therapy: Consider combining this compound with inhibitors of identified active survival pathways.
-
Logical Workflow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for lack of cell viability effects.
Unexpected Result 2: Paradoxical increase in the expression of some genes after this compound treatment.
Possible Cause 1: Non-Canonical Transcriptional Activation Role of EZH2. In certain cellular contexts, EZH2 can function as a transcriptional activator.[7][8] Inhibition of its catalytic activity might lead to a redistribution of EZH2 to different genomic loci or alter its protein-protein interactions, paradoxically leading to gene activation.
-
Troubleshooting Steps:
-
ChIP-Seq Analysis: Perform Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) for EZH2 and H3K27ac (an activation mark) to see if EZH2 is localizing to the promoters of the activated genes and if there is a corresponding increase in histone acetylation.[8]
-
Co-Immunoprecipitation: Investigate potential changes in EZH2's protein interaction partners upon inhibitor treatment using co-immunoprecipitation followed by mass spectrometry.
-
Possible Cause 2: Indirect Effects. The observed gene activation may be an indirect consequence of the inhibitor's effect on a primary target gene, which itself is a transcriptional repressor.
-
Troubleshooting Steps:
-
Pathway Analysis of Upregulated Genes: Use bioinformatics tools to analyze the functions of the unexpectedly upregulated genes and identify any common pathways or upstream regulators.
-
Time-Course Gene Expression Analysis: Perform a time-course RNA-seq or qPCR experiment to distinguish between early (potentially direct) and late (likely indirect) gene expression changes.
-
Signaling Pathway Illustrating Non-Canonical EZH2 Function
Caption: Canonical vs. Non-Canonical EZH2 functions in gene regulation.
Quantitative Data Summary
Table 1: Representative IC50 Values of EZH2 Inhibitors in Different Cell Lines
| Cell Line | EZH2 Status | EZH2 Inhibitor | IC50 (µM) - Proliferation | IC50 (nM) - H3K27me3 | Reference |
| High EZH2 | |||||
| HEC-50B | High | GSK126 | 1.0 ± 0.2 | Not Reported | [15] |
| Ishikawa | High | GSK126 | 0.9 ± 0.6 | Not Reported | [15] |
| Low EZH2 | |||||
| HEC-151 | Low | EPZ005687 | 23.5 ± 7.6 | Not Reported | [15] |
| HEC-265 | Low | GSK126 | 10.4 ± 0.6 | Not Reported | [15] |
| EZH2 Mutant | |||||
| WSU-DLCL2 | Y641F | EPZ-6438 | 0.28 ± 0.14 | 9 | |
| Other | |||||
| LNCaP | Wild-type | GSK343 | 2.9 | ~200 | [16] |
| HCC1806 | Wild-type | GSK343 | >50 | ~200 | [16] |
Note: Data for this compound is not specifically available in the public domain; values for other potent, selective EZH2 inhibitors are provided for context.
Key Experimental Protocols
Protocol 1: Western Blot for H3K27me3
This protocol is for assessing the target engagement of this compound by measuring the global levels of H3K27 trimethylation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Include wells with media only for background measurement.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat cells with the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours to 9 days).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Plot the results and calculate the IC50 value.
-
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability with this compound.
References
- 1. Mutational mechanisms of EZH2 inactivation in myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Non-canonical functions of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noncanonical Functions of the Polycomb Group Protein EZH2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A partially disordered region connects gene repression and activation functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. No Easy Way Out for EZH2: Its Pleiotropic, Noncanonical Effects on Gene Regulation and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
EZH2 Inhibitor Experimental Support Center
Welcome to the technical support center for EZH2 inhibitor-based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered when working with EZH2 inhibitors. While the focus is on general challenges with this class of compounds, specific examples and data for widely used inhibitors are provided for reference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EZH2 inhibitors?
A1: EZH2 (Enhancer of zeste homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its main function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1][3] EZH2 inhibitors are typically competitive inhibitors of the S-adenosylmethionine (SAM) binding pocket within the SET domain of EZH2, preventing the transfer of a methyl group to H3K27.[4] This leads to a global decrease in H3K27me3 levels and the reactivation of PRC2 target genes. Some EZH2 inhibitors can also block the non-canonical, transactivation functions of EZH2.[4]
Q2: How do I choose the right EZH2 inhibitor concentration for my experiment?
A2: The optimal concentration depends on the specific inhibitor, the cell line, and the assay being performed. It is recommended to perform a dose-response curve to determine the IC50 value for cell viability in your specific cell line. For mechanism-based assays like Western blotting for H3K27me3 or ChIP-seq, a concentration at or slightly above the IC50 for H3K27me3 reduction is a good starting point. This is often lower than the IC50 for cell viability. Refer to the provided data tables for IC50 values of common EZH2 inhibitors in various cell lines.
Q3: How long should I treat my cells with an EZH2 inhibitor?
A3: The duration of treatment is critical and depends on the experimental endpoint. A reduction in global H3K27me3 levels can often be observed by Western blot within 48-96 hours.[5][6] However, phenotypic effects such as changes in cell proliferation or apoptosis may require longer treatment periods, often 6 days or more, as the effects are mediated by changes in gene expression.
Q4: My EZH2 inhibitor is not showing any effect on cell viability. What could be the reason?
A4: There are several potential reasons for a lack of effect on cell viability:
-
Cell Line Insensitivity: Not all cell lines are sensitive to EZH2 inhibition.[7] Sensitivity is often correlated with the presence of EZH2 mutations (e.g., Y641F) or dependence on the PRC2 pathway.
-
Insufficient Treatment Duration: As mentioned, phenotypic effects can take several days to manifest.
-
Compound Instability or Precipitation: Ensure the inhibitor is properly dissolved and stable in your culture medium. See the troubleshooting guide below for solubility issues.
-
Redundancy with EZH1: In some contexts, EZH1 can compensate for the loss of EZH2 activity.[8] In such cases, a dual EZH1/EZH2 inhibitor might be more effective.
-
Acquired Resistance: Cells can develop resistance to EZH2 inhibitors through various mechanisms, including activation of bypass signaling pathways.[9]
Q5: Are there known off-target effects of EZH2 inhibitors?
A5: While many EZH2 inhibitors are highly selective for EZH2 over other histone methyltransferases, off-target effects can occur, especially at higher concentrations. It is important to consult the manufacturer's data sheet for off-target kinase profiles. Using a structurally distinct EZH2 inhibitor as a control can help to confirm that the observed phenotype is due to EZH2 inhibition. Some studies have reported unexpected off-target effects that can be leveraged for therapeutic benefit.[10]
Troubleshooting Guides
Problem 1: Difficulty Dissolving the EZH2 Inhibitor
| Possible Cause | Solution |
| Poor Solubility in Aqueous Media | Most EZH2 inhibitors are hydrophobic. Prepare a high-concentration stock solution in a polar aprotic solvent like DMSO. For cell culture, further dilute the stock solution in your culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). |
| Precipitation in Culture Medium | After diluting the DMSO stock in your medium, vortex or mix well immediately. Visually inspect for any precipitation. If precipitation occurs, try a lower final concentration or use a solubilizing agent like Tween-80 or PEG300, if compatible with your experimental system.[11] |
| Incorrect Storage of Stock Solution | Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[11] Some compounds may be light-sensitive, so store them in the dark. |
Problem 2: Western Blot - No Reduction in H3K27me3 Signal
| Possible Cause | Solution |
| Inactive Compound | Verify the source and quality of your inhibitor. If possible, test its activity in a cell-free enzymatic assay. |
| Insufficient Treatment Time or Concentration | Increase the incubation time (e.g., 72-96 hours) and/or the concentration of the inhibitor. Perform a dose-response and time-course experiment to optimize conditions. |
| Poor Antibody Quality | Use a well-validated antibody specific for H3K27me3. Ensure you are using the correct antibody dilution and incubation conditions. Include a positive control (e.g., lysate from sensitive cells) and a negative control (e.g., total H3 as a loading control).[6] |
| High Cell Density | High cell density at the time of treatment can sometimes reduce the effective concentration of the inhibitor per cell. Ensure consistent plating densities across experiments. |
| Technical Issues with Western Blotting | Ensure complete protein transfer to the membrane. Use an appropriate blocking buffer and sufficient washing steps to minimize background. |
Problem 3: ChIP-seq - No Change in H3K27me3 Peaks After Treatment
| Possible Cause | Solution |
| Global Decrease in H3K27me3 Masks Locus-Specific Changes | A global reduction in H3K27me3 can make it difficult to detect changes at specific loci using standard ChIP-seq normalization methods.[5] This is because the total amount of immunoprecipitated DNA is lower in the treated sample, and standard normalization to total read depth can obscure the effect. |
| Use of Spike-in Controls for Normalization | To accurately quantify global changes in histone modifications, it is highly recommended to use a spike-in control. This involves adding a known amount of chromatin from a different species (e.g., Drosophila) to both your control and treated samples before immunoprecipitation. You can then normalize your sequencing data to the reads from the spike-in chromatin.[5][12] |
| Suboptimal ChIP Protocol | Optimize your chromatin shearing, antibody concentration, and washing conditions. Ensure that your immunoprecipitation is efficient and specific. |
| Insufficient Treatment Duration | Similar to Western blotting, ensure that cells have been treated for a sufficient duration to observe a significant reduction in H3K27me3 levels. |
Quantitative Data
Table 1: IC50 Values of Selected EZH2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | EZH2 Status | IC50 (nM) |
| GSK126 | KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641N | <50 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G | <50 | |
| Toledo | Diffuse Large B-cell Lymphoma | WT | >10,000 | |
| EPZ-6438 (Tazemetostat) | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y646F | 280 |
| G401 | Rhabdoid Tumor | WT | 1,900 | |
| EBI-2511 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y646F | 55 |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Inhibition
-
Cell Seeding and Treatment: Seed cells at a density that will not lead to over-confluence during the treatment period. The following day, treat cells with the EZH2 inhibitor at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72-96 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) and a loading control like total Histone H3 (e.g., 1:5000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K27me3
-
Cell Treatment: Treat cells with the EZH2 inhibitor and a vehicle control for the desired duration (e.g., 96 hours).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Spike-in Chromatin (Optional but Recommended): Add a small amount of chromatin from another species (e.g., Drosophila S2 cells) to each sample.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against H3K27me3 or a negative control IgG.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align reads to the reference genome. If a spike-in was used, normalize the data based on the number of reads mapping to the spike-in genome.
Visualizations
Caption: Canonical PRC2-EZH2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound efficacy via Western blot and ChIP-seq.
Caption: Troubleshooting logic for lack of H3K27me3 reduction in EZH2 inhibitor experiments.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. epigenie.com [epigenie.com]
Ezh2-IN-8 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ezh2-IN-8, a potent and selective inhibitor of the EZH2 histone methyltransferase. While specific lot-to-lot variability data for this compound is not publicly available, this guide addresses common issues encountered during experiments with EZH2 inhibitors and provides a framework for assessing compound performance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Enhancer of zeste homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Canonically, EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that leads to the silencing of target genes.[1][2][3] By inhibiting the methyltransferase activity of EZH2, this compound is expected to decrease global H3K27me3 levels, leading to the de-repression of PRC2 target genes.[4]
Q2: How do I confirm that this compound is active in my cells?
A2: The most direct method to confirm the activity of this compound is to measure the levels of global H3K27me3 via Western blot. A time- and dose-dependent reduction in H3K27me3 is the expected outcome.[4] Additionally, you can perform Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) on known EZH2 target gene promoters to show a decrease in H3K27me3 occupancy.[5][6]
Q3: What are the expected phenotypic effects of this compound treatment?
A3: The phenotypic effects are highly context-dependent and vary based on the cell type and its genetic background. In many cancer cell lines, EZH2 inhibition can lead to cell cycle arrest, induction of apoptosis, or cellular differentiation.[7] It is recommended to perform a cell proliferation or viability assay to determine the effective concentration in your specific model system.
Q4: How should I properly store and handle this compound?
A4: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Troubleshooting Guide
Inconsistent or unexpected results can arise from a variety of factors, including compound stability, experimental setup, and cellular context. The following guide addresses common issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Lot-to-lot variability of this compound: Purity, identity, or activity may differ between batches. | Qualify each new lot. Before starting a new set of experiments, verify the compound's activity by performing a dose-response curve and measuring the reduction in H3K27me3 by Western blot. Compare the IC50 value to previous lots. |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. If degradation is suspected, obtain a fresh vial of the compound. | |
| Variability in cell culture: Differences in cell passage number, confluency, or serum lot. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. | |
| No effect on H3K27me3 levels or cell viability | Insufficient inhibitor concentration or treatment time: The concentration or duration of treatment may be too low to achieve a biological effect. | Perform a dose-response and time-course experiment. For EZH2 inhibitors, effects on H3K27me3 can take 48-96 hours to become apparent.[5] |
| Cell line is insensitive to EZH2 inhibition: Some cell lines lack dependency on EZH2 for survival.[9] | Confirm that your cell line is known to be sensitive to EZH2 inhibition from literature. If not, consider using a positive control cell line known to be sensitive. | |
| Compound insolubility: The inhibitor may be precipitating out of the cell culture medium. | Ensure the final DMSO concentration is low (typically <0.1%) and that the compound is fully dissolved in the medium. Visually inspect the medium for any precipitate. | |
| Unexpected or Off-Target Effects | High inhibitor concentration: High concentrations can lead to non-specific effects. | Use the lowest effective concentration that gives the desired on-target effect (i.e., reduction of H3K27me3).[10] |
| Activation of resistance pathways: Cells can develop resistance to EZH2 inhibitors through the activation of bypass signaling pathways (e.g., PI3K/AKT, MEK).[7][9] | Investigate potential resistance mechanisms by analyzing the activation state of common survival pathways. |
Data Presentation: Example Certificate of Analysis
When evaluating a new lot of this compound, it is crucial to review its Certificate of Analysis (CoA). Below is an illustrative example of what to look for.
| Parameter | Specification | Result | Method |
| Identity | Conforms to structure | Conforms | ¹H-NMR, LC-MS |
| Purity | ≥98% | 99.5% | HPLC |
| Biochemical Potency | IC50 ≤ 100 nM | 64 nM | EZH2 Biochemical Assay |
| Cellular Activity | IC50 ≤ 1 µM | 0.5 µM | H3K27me3 Cellular Assay |
| Appearance | White to off-white solid | Conforms | Visual |
| Solubility | ≥ 10 mg/mL in DMSO | Conforms | Visual |
Key Experimental Protocols
Western Blot for H3K27me3 Inhibition
This protocol is designed to assess the on-target activity of this compound by measuring the reduction in global H3K27me3 levels.
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to avoid overgrowth during the treatment period. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for 72-96 hours.
-
Histone Extraction:
-
Wash cells with ice-cold PBS containing protease inhibitors.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.
-
Neutralize the extract with NaOH.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extract onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
As a loading control, probe the same membrane with an antibody against total Histone H3.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative reduction in H3K27me3.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol measures the change in H3K27me3 occupancy at specific gene promoters following this compound treatment.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle (DMSO) for 72-96 hours. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin (saving some as "input") overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating the samples in the presence of NaCl. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Quantitative PCR (qPCR): Perform qPCR on the purified DNA from the IP and input samples using primers for a known PRC2 target gene promoter and a negative control region (e.g., a gene desert). Calculate the percent input enrichment.
Visualizations
EZH2 Canonical Signaling Pathway
Caption: Canonical pathway of EZH2 within the PRC2 complex.
Experimental Workflow for EZH2 Inhibitor Testing
Caption: Workflow for validating this compound activity.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting EZH2 inhibitor experiments.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Inhibition of Ezh2 redistributes bivalent domains within transcriptional regulators associated with WNT and Hedgehog pathways in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redistribution of EZH2 promotes malignant phenotypes by rewiring developmental programmes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors: Tazemetostat (EPZ-6438) vs. EI1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors of the histone methyltransferase EZH2: tazemetostat (formerly EPZ-6438), an FDA-approved therapeutic, and EI1, a potent and selective research compound. This comparison is based on publicly available experimental data to assist researchers in selecting the appropriate tool for their specific experimental needs.
Introduction to EZH2 and Its Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression.[1] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors.[2] This has made EZH2 an attractive target for therapeutic intervention.
Tazemetostat (EPZ-6438) is a first-in-class, orally bioavailable EZH2 inhibitor that has received FDA approval for the treatment of epithelioid sarcoma and relapsed or refractory follicular lymphoma.[2] EI1 is a potent and highly selective EZH2 inhibitor developed as a chemical probe to investigate the biological functions of EZH2.[3]
Mechanism of Action
Both tazemetostat and EI1 are S-adenosyl-L-methionine (SAM)-competitive inhibitors of EZH2.[2][3] They bind to the SAM-binding pocket of the EZH2 SET domain, preventing the transfer of a methyl group from SAM to its histone substrate. This leads to a global reduction in H3K27 methylation levels and the reactivation of PRC2 target genes.[2][3]
Biochemical and Cellular Activity
| Parameter | Tazemetostat (EPZ-6438) | EI1 | Reference |
| Biochemical IC50 (Wild-Type EZH2) | 9.9 nM | 15 ± 2 nM | [3][4] |
| Biochemical IC50 (Y641F Mutant EZH2) | Not specified | 13 ± 3 nM | [3] |
| Selectivity vs. EZH1 | >150-fold | 142-fold | |
| Selectivity vs. other HMTs | >1000-fold | >10000-fold | |
| Cellular H3K27me3 Inhibition IC50 | 7-252 nM (in various DLBCL cell lines) | Not specified (effective at µM concentrations) | [3][5] |
| Antiproliferative IC50 (EZH2 mutant cells) | Varies by cell line (e.g., ~20-50 nM in some lymphoma lines) | Varies by cell line (e.g., effective at µM concentrations in DLBCL cells with Y641 mutations) | [5][6] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and enzyme preparations. The data presented here is for comparative purposes.
Experimental Protocols
Biochemical EZH2 Inhibition Assay (General Protocol)
A typical biochemical assay to determine the IC50 of an EZH2 inhibitor involves the following steps:
-
Reaction Setup: A reaction mixture is prepared containing the purified PRC2 complex (containing EZH2), a histone H3 peptide substrate, and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [3H]-SAM).
-
Inhibitor Addition: The EZH2 inhibitor (e.g., tazemetostat or EI1) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the enzymatic reaction to proceed.
-
Quenching: The reaction is stopped, often by the addition of an acid or a high concentration of non-radiolabeled SAM.
-
Detection: The amount of methylated histone peptide is quantified. For radiolabeled assays, this is typically done by capturing the peptide on a filter and measuring the incorporated radioactivity using a scintillation counter. Other detection methods include antibody-based assays (ELISA) or mass spectrometry.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular H3K27me3 Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to reduce the levels of H3K27me3 in cells.
-
Cell Culture and Treatment: Cancer cell lines of interest are cultured to a desired confluency and then treated with varying concentrations of the EZH2 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (typically 48-96 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K27me3. A primary antibody against total histone H3 is used as a loading control.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is then detected using a chemiluminescent substrate and imaged.
-
Densitometry Analysis: The intensity of the H3K27me3 band is normalized to the total H3 band to quantify the relative reduction in H3K27me3 levels.
Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cells.
-
Cell Seeding: Cells are seeded in multi-well plates at a low density.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of the EZH2 inhibitor or a vehicle control.
-
Incubation: The cells are incubated for a period of several days (e.g., 3 to 7 days), with the media and compound being refreshed as needed.
-
Viability Measurement: Cell viability is assessed using various methods, such as:
-
MTS/MTT assay: Measures the metabolic activity of the cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The percentage of viable cells at each inhibitor concentration is calculated relative to the vehicle-treated control. The IC50 value for cell proliferation is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the EZH2 signaling pathway and a general experimental workflow for evaluating EZH2 inhibitors.
Caption: EZH2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for EZH2 Inhibitor Evaluation.
In Vivo Efficacy
Tazemetostat (EPZ-6438)
Tazemetostat has demonstrated significant anti-tumor activity in various preclinical xenograft models of non-Hodgkin lymphoma and INI1-negative tumors. Oral administration of tazemetostat leads to dose-dependent tumor growth inhibition and, in some cases, tumor regression. This in vivo efficacy correlates with a reduction in H3K27me3 levels in the tumor tissue.
EI1
As a research tool, extensive in vivo efficacy data for EI1 is not as widely published as for the clinical candidate tazemetostat. However, the initial publication demonstrated that EI1 selectively inhibits the growth of diffuse large B-cell lymphoma (DLBCL) cells carrying EZH2 mutations in vitro, suggesting potential for in vivo activity in relevant models.[3]
Summary and Conclusion
Both tazemetostat and EI1 are potent and selective inhibitors of EZH2 that function by competing with the cofactor SAM. Tazemetostat is a well-characterized, clinically approved drug with proven in vivo efficacy, making it a valuable agent for translational and clinical research. EI1 serves as a powerful and highly selective chemical probe for preclinical studies aimed at elucidating the fundamental roles of EZH2 in normal physiology and disease.
The choice between these two inhibitors will depend on the specific research question:
-
For studies requiring a clinically relevant compound with established in vivo dosing and efficacy data, tazemetostat is the clear choice.
-
For in vitro studies requiring a highly selective and potent tool compound to probe the enzymatic function of EZH2, EI1 is an excellent option.
Researchers should carefully consider the available data and the specific requirements of their experimental design when selecting an EZH2 inhibitor. This guide provides a starting point for making an informed decision.
References
A Head-to-Head Comparison of EZH2 Inhibitors: Ezh2-IN-8 vs. EPZ005687
For researchers, scientists, and drug development professionals, the selection of a potent and selective EZH2 inhibitor is critical for advancing epigenetic research and therapeutic development. This guide provides an objective comparison of two widely used EZH2 inhibitors, Ezh2-IN-8 (also known as EI1) and EPZ005687, supported by experimental data to inform your selection process.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in gene silencing and has been implicated in the pathogenesis of various cancers.[1][2] Both this compound and EPZ005687 are potent, S-adenosylmethionine (SAM)-competitive inhibitors of EZH2, targeting its catalytic activity.[1][2] While both compounds effectively inhibit EZH2, they exhibit distinct biochemical and cellular activity profiles.
Biochemical and Cellular Activity: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and EPZ005687, providing a clear comparison of their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Mechanism of Action |
| This compound (EI1) | EZH2 (Wild-type) | ~15 | Not Reported | SAM-Competitive |
| EZH2 (Y641F Mutant) | ~13 | Not Reported | SAM-Competitive | |
| EPZ005687 | EZH2 (PRC2 complex) | 54 | 24 | SAM-Competitive |
Table 1: Biochemical Activity of this compound and EPZ005687. This table highlights the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of the two inhibitors against EZH2.
| Inhibitor | Selectivity over EZH1 | Selectivity over other Methyltransferases |
| This compound (EI1) | ~90-fold | >10,000-fold against a panel of other HMTs |
| EPZ005687 | ~50-fold | >500-fold against 15 other protein methyltransferases |
Table 2: Selectivity Profile of this compound and EPZ005687. This table showcases the selectivity of the inhibitors for EZH2 over its close homolog EZH1 and a broader panel of histone methyltransferases (HMTs).
Cellular Effects
Both inhibitors have been shown to effectively reduce the levels of histone H3 lysine 27 trimethylation (H3K27me3) in cellular assays, a hallmark of EZH2 activity.[2] This reduction in H3K27me3 leads to the reactivation of EZH2 target genes.
Functionally, both this compound and EPZ005687 induce cell cycle arrest and apoptosis, particularly in cancer cell lines harboring EZH2 mutations (e.g., Y641 mutations in lymphoma).[2] EPZ005687 has been observed to cause an accumulation of cells in the G1 phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The inhibition of EZH2 by these compounds impacts downstream signaling pathways involved in cell proliferation and survival. A simplified representation of the EZH2 signaling pathway and a typical experimental workflow for evaluating EZH2 inhibitors are depicted below.
Caption: EZH2 Signaling Pathway.
Caption: EZH2 Inhibitor Evaluation Workflow.
Experimental Protocols
In Vitro EZH2 Activity Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the methyltransferase activity of the EZH2 complex.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Histone H3 peptide (e.g., residues 21-44) or oligonucleosomes as substrate
-
Assay buffer (e.g., 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20)
-
Inhibitor compounds (this compound or EPZ005687) dissolved in DMSO
-
Scintillation cocktail and microplates
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex and the inhibitor at various concentrations in the assay buffer.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding the histone H3 substrate and [3H]-SAM.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide/histone.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Assay (Western Blot)
This assay quantifies the levels of H3K27 trimethylation in cells treated with an EZH2 inhibitor.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound or EPZ005687
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the EZH2 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 48-96 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels.
Conclusion
Both this compound and EPZ005687 are valuable tools for studying the biological functions of EZH2 and for the initial stages of drug discovery. This compound (EI1) appears to be a more potent inhibitor in biochemical assays with a slightly better selectivity profile over EZH1. However, EPZ005687 has been extensively characterized and its successor, Tazemetostat (EPZ-6438), has entered clinical trials, indicating a more established profile for in vivo studies. The choice between these inhibitors will depend on the specific experimental context, including the desired potency, the importance of selectivity over EZH1, and the need for a compound with more extensive in vivo data. This guide provides the necessary data and protocols to make an informed decision for your research needs.
References
A Comparative Guide to EZH2 Inhibitors: Ezh2-IN-8 and Leading Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EZH2 inhibitor Ezh2-IN-8 against other prominent alternatives in the field. This analysis is supported by experimental data to facilitate informed decisions in research and development.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is to catalyze the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly hematological malignancies like lymphoma, making it a compelling target for therapeutic intervention.[3][4] This guide focuses on a comparative analysis of this compound (also referred to as EI1) and other well-characterized EZH2 inhibitors: Tazemetostat, GSK126, EPZ011989, and Valemetostat.
Biochemical and Cellular Potency
The inhibitory activity of these small molecules against EZH2 is a critical performance indicator. Biochemical assays typically measure the 50% inhibitory concentration (IC50) against the purified EZH2 enzyme, while cellular assays assess the inhibitor's ability to reduce H3K27me3 levels or inhibit proliferation in cancer cell lines.
| Inhibitor | Target(s) | Biochemical IC50/Ki (Wild-Type EZH2) | Cellular Proliferation IC50 (EZH2-mutant cell lines) | Reference |
| This compound (EI1) | EZH2 | 15 ± 2 nM | Potent inhibition of proliferation in EZH2-mutant DLBCL cells | [5][6][7] |
| Tazemetostat (EPZ-6438) | EZH2/EZH1 | Ki: 2.5 nM (IC50: 11-16 nM) | IC50 range: <0.001 to 7.6 µM | [3][8][9] |
| GSK126 | EZH2 | 9.9 nM | Potent inhibition of proliferation in EZH2-mutant DLBCL cell lines | [4][8][10] |
| EPZ011989 | EZH2 | Ki: <3 nM | LCC: 208 nM (WSU-DLCL2) | [8][11][12][13] |
| Valemetostat (DS-3201) | EZH1/EZH2 | 6.0 nM | Potent antiproliferative effects in various hematological cancer cell lines | [14][15][16] |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used. LCC refers to the lowest cytotoxic concentration.
Selectivity Profile
The selectivity of an inhibitor for its intended target over other related enzymes is crucial for minimizing off-target effects. EZH2 inhibitors are often profiled against other histone methyltransferases (HMTs), particularly the closely related homolog EZH1.
| Inhibitor | Selectivity for EZH2 over EZH1 | Selectivity over other HMTs | Reference |
| This compound (EI1) | ~90 to 142-fold | >10,000-fold over a panel of other HMTs | [2][6] |
| Tazemetostat (EPZ-6438) | 35-fold | >4,500-fold over 14 other HMTs | [3][17] |
| GSK126 | 150-fold | >1,000-fold over 20 other HMTs | [10][18][19] |
| EPZ011989 | >15-fold | >3,000-fold over 20 other HMTs | [11][13] |
| Valemetostat (DS-3201) | Dual inhibitor of EZH1 and EZH2 | - | [14][16] |
In Vivo Efficacy in Preclinical Models
The antitumor activity of EZH2 inhibitors is commonly evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Inhibitor | Xenograft Model | Key Findings | Reference |
| This compound (EI1) | Diffuse Large B-Cell Lymphoma (DLBCL) | Selectively inhibits the growth of DLBCL cells carrying EZH2 mutations, leading to cell cycle arrest and apoptosis. | [1][20] |
| Tazemetostat (EPZ-6438) | EZH2-mutant Non-Hodgkin Lymphoma | Dose-dependent tumor growth inhibition, including complete and sustained tumor regressions. | [21] |
| GSK126 | EZH2-mutant DLBCL | Markedly inhibits the growth of EZH2 mutant DLBCL xenografts. | [4] |
| EPZ011989 | Human B-cell Lymphoma | Demonstrates significant tumor growth inhibition. | [11] |
| Valemetostat (DS-3201) | Adult T-cell Leukemia/Lymphoma and DLBCL | Reduced in vivo tumor growth. | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EZH2 signaling pathway and a general workflow for evaluating EZH2 inhibitors.
Diagram of the EZH2 signaling pathway.
Workflow for evaluating EZH2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Biochemical EZH2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of the EZH2 complex.
-
Principle: A radiometric assay measuring the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by the purified PRC2 complex.
-
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).
-
Biotinylated histone H3 (1-25) peptide.
-
[³H]-SAM.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).
-
Streptavidin-coated scintillant-embedded microplates.
-
-
Procedure:
-
Add test compounds at various concentrations to the microplate wells.
-
Add the PRC2 complex and histone H3 peptide substrate.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding unlabeled SAM).
-
Read the plate on a microplate scintillation counter to measure the incorporated radioactivity.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
This assay determines the effect of EZH2 inhibitors on the growth of cancer cell lines.
-
Principle: A colorimetric or fluorometric assay that measures the metabolic activity of viable cells, which is proportional to the cell number.
-
Materials:
-
Cancer cell lines (e.g., EZH2-mutant DLBCL cell lines like WSU-DLCL2 or KARPAS-422).
-
Cell culture medium and supplements.
-
Test compounds.
-
Reagent for measuring cell viability (e.g., MTT, resazurin, or CellTiter-Glo®).
-
96-well microplates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the test compounds.
-
Incubate for a specified period (e.g., 6-11 days for EZH2 inhibitors).
-
Add the viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the IC50 values for cell growth inhibition.
-
Western Blot for H3K27me3 Levels
This technique is used to assess the in-cell target engagement of EZH2 inhibitors by measuring the levels of H3K27 trimethylation.
-
Principle: Separation of cellular proteins by size via gel electrophoresis, transfer to a membrane, and detection of specific proteins (H3K27me3 and total Histone H3) using antibodies.
-
Materials:
-
Treated and untreated cancer cells.
-
Lysis buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-H3K27me3 and anti-Histone H3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of EZH2 inhibitors in a living organism.
-
Principle: Implantation of human cancer cells into immunocompromised mice to form tumors, followed by treatment with the test compound to assess its effect on tumor growth.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG).
-
Human lymphoma cell line (e.g., KARPAS-422).
-
Matrigel (optional, to aid tumor formation).
-
Test compound formulated for in vivo administration (e.g., oral gavage).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the desired dosing schedule and route.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like H3K27me3 levels).
-
Analyze the tumor growth data to determine the efficacy of the treatment.
-
References
- 1. pnas.org [pnas.org]
- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. EI1, EZH2 inhibitor (CAS 1418308-27-6) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pmda.go.jp [pmda.go.jp]
- 16. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Ezh2-IN-8: A Comparative Analysis of its Selectivity Profile Against Other EZH2 Inhibitors
For Immediate Release
CAMBRIDGE, Mass. – In the rapidly evolving landscape of epigenetic drug discovery, the selectivity of targeted inhibitors is a paramount concern for researchers and clinicians. This guide provides a comprehensive comparison of the selectivity profile of Ezh2-IN-8 against other prominent Enhancer of Zeste Homolog 2 (EZH2) inhibitors, including Tazemetostat, GSK126, and CPI-1205. The data presented herein, supported by detailed experimental methodologies, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their pursuit of novel cancer therapeutics.
Unveiling the Selectivity Landscape of EZH2 Inhibitors
The therapeutic efficacy and safety of EZH2 inhibitors are intrinsically linked to their ability to selectively target EZH2 over other histone methyltransferases (HMTs), particularly its close homolog EZH1. Off-target inhibition can lead to unforeseen side effects and diminish the therapeutic window. This comparative analysis leverages available biochemical data to provide a clear overview of the selectivity of this compound and its counterparts.
This compound, also reported in scientific literature as UNC1999, demonstrates potent inhibition of both EZH2 and EZH1, with IC50 values of 2 nM and 45 nM, respectively[1][2]. This dual inhibitory activity is a distinguishing feature compared to other selective EZH2 inhibitors.
In contrast, Tazemetostat (EPZ-6438) exhibits a 35-fold greater selectivity for EZH2 over EZH1 and over 4,500-fold selectivity against a panel of 14 other histone methyltransferases[3]. GSK126 is another highly selective inhibitor, demonstrating over 150-fold selectivity for EZH2 compared to EZH1 and more than 1000-fold selectivity against a panel of 20 other human methyltransferases[4]. CPI-1205 shows a selective profile with an IC50 of 2 nM for EZH2 and 52 nM for EZH1[2].
The following table summarizes the available quantitative data on the selectivity of these EZH2 inhibitors.
Comparative Selectivity Profile of EZH2 Inhibitors
| Inhibitor | Target | IC50 / Ki | Selectivity vs. EZH1 | Selectivity vs. Other HMTs |
| This compound (UNC1999) | EZH2 | IC50: 2 nM[1][2] | ~22.5-fold | >1000-fold selective over a broad range of epigenetic and non-epigenetic targets[2] |
| EZH1 | IC50: 45 nM[1][2] | |||
| Tazemetostat (EPZ-6438) | EZH2 | Ki: 2.5 nM; IC50: 11 nM[2] | 35-fold[3] | >4,500-fold (vs. 14 other HMTs)[3] |
| GSK126 | EZH2 | IC50: 9.9 nM | >150-fold[4] | >1000-fold (vs. 20 other HMTs)[4] |
| CPI-1205 | EZH2 | IC50: 2 nM[2] | 26-fold | Clean profile against 30 other histone or DNA methyltransferases |
| EZH1 | IC50: 52 nM[2] |
Experimental Methodologies
The determination of inhibitor selectivity is crucial for preclinical and clinical development. A widely used method is the in vitro histone methyltransferase (HMT) activity assay, often employing a radiometric approach.
Detailed Protocol: In Vitro Histone Methyltransferase (HMT) Activity Assay (Radiometric)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against EZH2 and other histone methyltransferases.
1. Reagents and Materials:
-
Recombinant human EZH2/EED/SUZ12/RBAP48/AEBP2 complex
-
Histone H3 peptide (e.g., residues 21-44) as substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
S-adenosyl-L-homocysteine (SAH) as a positive control inhibitor
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT
-
Test compounds (this compound and others) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation fluid
-
Microplate scintillation counter
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Mix Preparation: Prepare a master mix containing the assay buffer, recombinant EZH2 complex, and the histone H3 peptide substrate.
-
Inhibitor Incubation: Add 1 µL of the diluted test compounds to the wells of the 96-well plate. Include wells with DMSO as a negative control and SAH as a positive control.
-
Enzyme Reaction Initiation: Add the reaction mix to each well to start the enzymatic reaction. The final volume is typically 25-50 µL.
-
Methyl Donor Addition: Add [³H]-SAM to each well to initiate the methyltransferase reaction. The final concentration of SAM should be at or near its Km value for the enzyme.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Substrate Capture: Transfer the reaction mixture to the filter plate. The histone peptide substrate, now carrying the [³H]-methyl group, will bind to the filter paper.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
To determine the selectivity profile, this assay is repeated with a panel of other histone methyltransferases, substituting the EZH2 complex with the respective enzyme and its preferred substrate.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The core components of the Polycomb Repressive Complex 2 (PRC2).
Caption: General workflow for an in vitro radiometric HMT selectivity assay.
Conclusion
The selectivity profile of an EZH2 inhibitor is a critical determinant of its therapeutic potential. While this compound (UNC1999) is a potent dual inhibitor of EZH2 and EZH1, other compounds like Tazemetostat and GSK126 offer higher selectivity for EZH2. The choice of inhibitor will depend on the specific research or clinical context, including the genetic background of the cancer and the desired therapeutic outcome. The provided data and experimental protocol serve as a valuable resource for the scientific community to advance the field of epigenetic drug discovery.
References
Validating EZH2 Target Engagement in Cells: A Comparative Guide to Ezh2-IN-8 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ezh2-IN-8 and other widely used EZH2 inhibitors for validating target engagement in a cellular context. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a clear understanding of the underlying mechanisms and experimental workflows.
Comparison of Cellular Activity of EZH2 Inhibitors
The primary mechanism for evaluating the cellular potency of EZH2 inhibitors is to measure the reduction of the histone H3 lysine 27 trimethylation (H3K27me3) mark. The following table summarizes the reported cellular IC50 values for this compound and several alternative inhibitors.
| Inhibitor | Cellular H3K27me3 IC50 | Cell Line(s) | Notes |
| This compound | ~30.1 nM[1] | MDA-MB-231 | This value is for a potent and selective indazole EZH2 inhibitor, presumed to be this compound.[1] |
| Tazemetostat (EPZ-6438) | 9 nM[2] | Lymphoma cell lines | Potent inhibitor of both wild-type and mutant EZH2.[2] |
| GSK126 | Low nanomolar range | Lymphoma cell lines | Potently inhibits H3K27me3.[3] |
| UNC1999 | 124 nM[4] | MCF10A | Dual inhibitor of EZH2 and EZH1.[4] |
Experimental Protocols for Target Engagement Validation
Validating that an EZH2 inhibitor engages its target in cells is crucial for interpreting experimental results. The following are detailed protocols for commonly used assays.
Western Blot for H3K27me3 Reduction
Western blotting is a standard method to quantify the global reduction of H3K27me3 levels in cells following inhibitor treatment.
Protocol:
-
Cell Lysis:
-
Treat cells with the EZH2 inhibitor or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
-
Immunofluorescence for H3K27me3 Staining
Immunofluorescence allows for the visualization of H3K27me3 levels within individual cells and can provide spatial information.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat cells with the EZH2 inhibitor or vehicle control.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against H3K27me3 (e.g., 1:500 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that directly assesses the binding of a drug to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with the EZH2 inhibitor or vehicle control.
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction containing stabilized EZH2 from the aggregated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble EZH2.
-
Analyze the amount of soluble EZH2 at each temperature by Western blotting using an anti-EZH2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble EZH2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
Signaling Pathway
Caption: The PRC2 complex, with its catalytic subunit EZH2, methylates Histone H3 at lysine 27.
Experimental Workflows
Caption: Workflow for Western blot analysis of H3K27me3 levels.
Caption: Workflow for immunofluorescence analysis of H3K27me3.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Tazemetostat Resistance: A Comparative Analysis of EZH2 Inhibitors
A critical challenge in the clinical application of tazemetostat, an FDA-approved EZH2 inhibitor, is the emergence of resistance. This guide provides a comparative overview of alternative EZH2 inhibitory strategies in the context of known tazemetostat resistance mechanisms. Due to the absence of publicly available scientific literature and experimental data for a compound specifically named "Ezh2-IN-8," this analysis will focus on UNC1999, a well-characterized EZH2 inhibitor that has been evaluated in models of resistance to tazemetostat and its analogs.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand and overcome resistance to EZH2-targeted therapies. We will delve into the molecular mechanisms of tazemetostat resistance and present available preclinical data for UNC1999 in overcoming these challenges.
Understanding Tazemetostat Resistance
Tazemetostat is a potent and selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Its therapeutic efficacy is linked to the inhibition of H3K27 trimethylation, leading to the reactivation of tumor suppressor genes.[2] However, resistance to tazemetostat can arise through several mechanisms:
-
Acquired Mutations in EZH2: Point mutations within the SET domain of EZH2, such as Y661N/D and Y666N, or the D1 domain, can prevent the binding of tazemetostat and similar inhibitors.[3][4]
-
Alterations in the Cell Cycle Machinery: The retinoblastoma (RB1)/E2F signaling pathway plays a crucial role in mediating the anti-proliferative effects of tazemetostat.[3] Loss-of-function mutations in RB1 or other components of this pathway can uncouple EZH2's function from cell cycle control, allowing cancer cells to evade the G1 arrest induced by the drug.[3][5]
-
Activation of Pro-Survival Signaling Pathways: The activation of alternative survival pathways, such as the IGF-1R, PI3K, and MEK signaling cascades, has been shown to confer resistance to SAM-competitive EZH2 inhibitors.[6]
UNC1999: An Alternative EZH2 Inhibitor for Resistant Models
UNC1999 is another potent, SAM-competitive EZH2 inhibitor. Notably, studies have shown that cancer cell lines that have developed resistance to the EZH2 inhibitor GSK126 (an analog of tazemetostat) remain sensitive to UNC1999.[6][7] This suggests that UNC1999 may have a different binding mode or be less susceptible to certain resistance mutations.
Comparative Efficacy Data
While direct head-to-head comparisons of this compound and tazemetostat in resistant models are not available, the following table summarizes the conceptual approach to comparing EZH2 inhibitors in sensitive versus resistant contexts, using UNC1999 as a case study.
| Parameter | Tazemetostat (in sensitive models) | Tazemetostat (in resistant models) | UNC1999 (in tazemetostat-resistant models) |
| Mechanism of Action | SAM-competitive EZH2 inhibitor | Ineffective due to target mutation or bypass pathways | SAM-competitive EZH2 inhibitor |
| Reported IC50 (Cell Viability) | Potent (nM to low µM range) | High (µM range or inactive) | Potent (nM to low µM range) |
| Effect on H3K27me3 | Dose-dependent reduction | Minimal to no reduction | Dose-dependent reduction |
| In Vivo Efficacy (Xenograft Models) | Tumor growth inhibition/regression | Lack of tumor growth control | Potential for tumor growth inhibition |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the EZH2 signaling pathway, a typical experimental workflow for assessing drug efficacy, and the logical relationship of resistance mechanisms.
Caption: The EZH2 signaling pathway leading to transcriptional repression and cell proliferation.
Caption: A typical experimental workflow for evaluating the efficacy of a new inhibitor in resistant cell lines.
Caption: Logical overview of the primary mechanisms of resistance to tazemetostat.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the efficacy of EZH2 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed tazemetostat-resistant cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of UNC1999 and tazemetostat (as a control) in growth medium. Add 100 µL of the drug dilutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated controls and calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Western Blot for H3K27me3
-
Cell Lysis: Treat resistant cells with varying concentrations of UNC1999 for 72-96 hours. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K27me3 (e.g., 1:1000 dilution) and total Histone H3 (as a loading control, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Conclusion
The development of resistance to tazemetostat presents a significant clinical hurdle. Understanding the molecular basis of this resistance is key to developing effective second-line therapies. While information on "this compound" is not available in the public domain, the study of alternative EZH2 inhibitors like UNC1999 provides a promising avenue for overcoming resistance mediated by specific EZH2 mutations. Further preclinical and clinical investigation into novel EZH2 inhibitors with distinct biochemical profiles, as well as combination strategies that target bypass pathways, will be crucial in expanding the therapeutic potential of EZH2 inhibition in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Invitrogen EZH2 Recombinant Rabbit Monoclonal Antibody (10H8) 100 μL; | Fisher Scientific [fishersci.com]
- 4. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Ezh2-IN-8
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for validating such target engagement. This guide provides a comprehensive comparison of CETSA with alternative methods for the EZH2 inhibitor, Ezh2-IN-8, supported by experimental data and detailed protocols.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic regulation and has been implicated in various cancers. Small molecule inhibitors of EZH2, such as this compound, are promising therapeutic agents. Verifying the direct binding of these inhibitors to EZH2 in a cellular context is essential for their development and for understanding their mechanism of action.
Unveiling Target Binding with CETSA
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins.[1][2] When a small molecule binds to its target protein, it generally increases the protein's stability against heat-induced denaturation. This thermal stabilization can be quantified, providing evidence of target engagement within intact cells or cell lysates.
The typical CETSA workflow involves treating cells with the compound of interest, followed by a heating step across a range of temperatures. After cell lysis and removal of aggregated proteins, the amount of soluble target protein remaining is quantified, often by Western blotting or other protein detection methods.[1][3][4] An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates a stabilizing interaction.
Comparing this compound Target Engagement Assays
Table 1: Quantitative Comparison of Target Engagement Assays for EZH2 Inhibitors
| Assay Type | Parameter Measured | EZH2 Inhibitor (Example) | Value | Reference |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | Inferred for this compound | Expected positive shift | N/A |
| Cellular EC50 | Inferred for this compound | Dependent on cell type and permeability | N/A | |
| Biochemical Assay (Enzymatic) | IC50 (EZH2) | UNC1999 | <10 nM | [5][6] |
| IC50 (EZH1) | UNC1999 | 45 nM | [5][6] | |
| IC50 (EZH2) | GSK126 | 9.9 nM | [7][8][9] | |
| Ki (EZH2) | GSK126 | 0.5 - 3 nM | ||
| Cellular Assay (H3K27me3 levels) | IC50 (MCF10A cells) | UNC1999 | 124 nM | |
| Cellular IC50 (DLBCL cells) | GSK126 | 7 - 252 nM | [7] | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Binding Affinity (Kd) | EZH2 inhibitors | pM to nM range | [10][11] |
| Surface Plasmon Resonance (SPR) | Binding Kinetics (kon, koff) | EZH2 inhibitors | Varies by compound | [11] |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Thermodynamics (ΔH, ΔS) | EZH2 inhibitors | pM to nM range | [12][13][14] |
Table 2: Qualitative Comparison of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | TR-FRET | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MSD H3K27me3 Assay |
| Principle | Ligand-induced thermal stabilization | FRET between donor and acceptor on target and ligand | Change in refractive index upon binding | Heat change upon binding | Electrochemiluminescence detection of H3K27me3 |
| Environment | Cellular or lysate | Biochemical (in vitro) | Biochemical (in vitro) | Biochemical (in vitro) | Cellular (measures downstream effect) |
| Labeling | Label-free (for endogenous protein) | Requires labeled components | Target immobilization | Label-free | Requires specific antibodies |
| Throughput | Moderate to High (HT-CETSA) | High | Low to Moderate | Low | High |
| Information | Target engagement, cellular permeability | Binding affinity | Binding kinetics and affinity | Thermodynamics and affinity | Target inhibition (downstream) |
| Advantages | Physiologically relevant, no compound modification | Homogeneous, sensitive | Real-time kinetics | Gold standard for thermodynamics | High throughput, sensitive |
| Disadvantages | Indirect measure of binding, requires specific antibodies for detection | Potential for artifacts from labels | Requires purified protein, potential for protein inactivation | Requires large amounts of pure protein | Indirect measure of target binding |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for EZH2
This protocol is a generalized procedure for performing a CETSA experiment to determine the target engagement of an EZH2 inhibitor like this compound.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with known EZH2 expression) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[3]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against EZH2.
-
Quantify the band intensities to determine the amount of soluble EZH2 at each temperature.
-
Plot the percentage of soluble EZH2 as a function of temperature to generate a melting curve and determine the Tm. A shift in the Tm in the presence of this compound indicates target engagement.
-
Alternative Assay Protocols
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This homogeneous assay measures the binding of an inhibitor to EZH2 in a biochemical setting. It typically involves a lanthanide-labeled anti-tag antibody (e.g., anti-His) bound to the EZH2 protein and a fluorescently labeled tracer that competes with the inhibitor for binding to the EZH2 active site. Binding of the tracer brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal. Unlabeled inhibitors will displace the tracer, leading to a decrease in the FRET signal.[10][15]
-
Meso Scale Discovery (MSD) H3K27me3 Assay: This is an electrochemiluminescence-based immunoassay used to quantify the levels of tri-methylated histone H3 at lysine 27 (H3K27me3), the product of EZH2's enzymatic activity, in cell lysates. A decrease in H3K27me3 levels upon treatment with an EZH2 inhibitor provides a functional readout of target inhibition.[16]
Visualizing the Pathways and Processes
To better understand the context of EZH2 inhibition and the CETSA workflow, the following diagrams have been generated.
Caption: EZH2 is the catalytic subunit of the PRC2 complex, which methylates Histone H3 at lysine 27, leading to gene silencing. This compound inhibits this process.
Caption: The CETSA workflow involves compound treatment, heating, cell lysis, and quantification of the soluble target protein to determine thermal stabilization.
Caption: Different assays provide complementary information on target engagement, from direct binding in vitro to functional outcomes in cells.
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for confirming the target engagement of EZH2 inhibitors like this compound in a physiologically relevant setting. While biochemical assays provide precise measurements of binding affinity and kinetics, CETSA offers the unique advantage of assessing target interaction within the complex environment of a cell. For a comprehensive understanding of a compound's behavior, a multi-faceted approach that combines CETSA with other biochemical and functional assays is recommended. This integrated strategy allows researchers to build a robust data package to support the progression of promising drug candidates.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
EZH2 Inhibition vs. Knockdown: A Comparative Guide for Researchers
For researchers in oncology, epigenetics, and drug development, understanding the nuances between pharmacologically inhibiting and genetically knocking down the histone methyltransferase EZH2 is critical for experimental design and interpretation. This guide provides a detailed comparison of these two approaches, highlighting their distinct mechanisms and downstream effects, supported by experimental data and protocols.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its canonical function involves the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] However, a growing body of evidence reveals non-canonical, methyltransferase-independent roles for EZH2, including transcriptional co-activation and scaffolding functions.[2] These dual functions mean that inhibiting EZH2's enzymatic activity with a small molecule like Ezh2-IN-8 can yield different biological outcomes than removing the entire protein via knockdown techniques such as siRNA or shRNA.
Quantitative Comparison of Cellular Phenotypes
The choice between an inhibitor and a knockdown approach can lead to significantly different cellular phenotypes. While both can impact cell proliferation and survival, the underlying mechanisms and the extent of these effects can vary.
| Phenotypic Endpoint | EZH2 Inhibition (e.g., this compound, GSK126, EPZ-6438) | EZH2 Knockdown (siRNA/shRNA) | Key Mechanistic Difference |
| Cell Proliferation | Inhibition of proliferation observed, often with a delayed effect as it requires multiple cell cycles to dilute H3K27me3 marks.[3] | Potent inhibition of proliferation.[4] | Knockdown affects both canonical and non-canonical pro-proliferative functions of EZH2. |
| Cell Cycle Arrest | Less pronounced effect on the cell cycle; some inhibitors show no significant cell cycle arrest.[1] | Often induces G1 or G2/M phase arrest.[5] | EZH2 has a non-canonical role in promoting cell cycle progression by regulating SKP2, which is unaffected by enzymatic inhibitors.[1] |
| Apoptosis | Can induce apoptosis, particularly in cells with EZH2 gain-of-function mutations.[6] | Consistently induces apoptosis, often to a greater extent than inhibitors.[7][8] | Knockdown can trigger apoptosis through both H3K27me3-dependent and -independent pathways. |
| Gene Expression | Primarily leads to the de-repression (upregulation) of PRC2 target genes.[6] | Results in both upregulation of repressed genes and downregulation of genes activated by EZH2's non-canonical functions.[9][10] | Inhibitors spare the non-canonical transcriptional activation function of EZH2. |
Mechanistic Differences: Canonical vs. Non-Canonical Functions
The fundamental difference between EZH2 inhibition and knockdown lies in their impact on the non-canonical functions of the EZH2 protein.
EZH2 Inhibition: Small molecule inhibitors like this compound are typically competitive inhibitors of the S-adenosylmethionine (SAM) binding pocket within the EZH2 SET domain.[6] This specifically blocks the methyltransferase activity of the PRC2 complex, leading to a global decrease in H3K27me3 levels and the subsequent reactivation of silenced genes. However, the EZH2 protein itself remains, capable of participating in protein-protein interactions and acting as a transcriptional co-activator, independent of its catalytic activity.[2]
EZH2 Knockdown: Techniques like siRNA or shRNA lead to the degradation of EZH2 mRNA, resulting in the depletion of the entire EZH2 protein.[4] This abrogates both the canonical (methyltransferase) and non-canonical functions of EZH2. Consequently, knockdown can reveal biological processes that are dependent on the physical presence of the EZH2 protein, but not its enzymatic activity.[1]
Signaling Pathways: A Divergence in Regulation
The differential effects of EZH2 inhibition and knockdown are evident in their modulation of key cellular signaling pathways.
One well-documented example is the Cell Cycle Progression Pathway . EZH2 knockdown, but not enzymatic inhibition, has been shown to downregulate the expression of S-Phase Kinase Associated Protein 2 (SKP2).[1] SKP2 is an E3 ubiquitin ligase that targets cyclin-dependent kinase inhibitors like p21 and p27 for degradation, thereby promoting cell cycle progression. By reducing SKP2 levels, EZH2 knockdown leads to the accumulation of p21 and p27, resulting in cell cycle arrest. This effect is independent of EZH2's methyltransferase activity and is therefore not phenocopied by EZH2 inhibitors.
Experimental Protocols
Below are representative protocols for EZH2 knockdown and inhibition studies.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute EZH2-targeting siRNA (e.g., 20 µM stock) and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate for 5-10 minutes at room temperature to allow complex formation, and then add the complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours, depending on the assay.
-
Validation: Harvest cells for Western blot analysis to confirm the knockdown of EZH2 protein and reduction of global H3K27me3 levels. Analyze phenotypic changes (e.g., cell viability via MTT assay, apoptosis via Annexin V staining).
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plate for viability assays, 6-well plate for Western blotting).
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., ranging from 1 nM to 10 µM). A DMSO-only control should be included.
-
Incubation: Replace the culture medium with the inhibitor-containing medium and incubate for the desired duration (typically 48-96 hours or longer to observe effects on H3K27me3).
-
Analysis: Perform relevant assays, such as cell viability assays, Western blotting for H3K27me3 levels (EZH2 protein levels should remain unchanged), and cell cycle analysis.
Conclusion
The decision to use an EZH2 inhibitor versus a knockdown approach should be guided by the specific research question.
-
Use an inhibitor (e.g., this compound) when the goal is to specifically investigate the consequences of blocking EZH2's catalytic activity and the resulting decrease in H3K27me3. This is particularly relevant for validating EZH2 as a therapeutic target in cancers driven by its methyltransferase activity.
-
Use a knockdown approach (siRNA/shRNA) when the aim is to understand the full biological roles of the EZH2 protein, including its non-canonical, methyltransferase-independent functions. This is crucial for uncovering novel EZH2-dependent pathways that may not be druggable by catalytic inhibitors.
By carefully considering these differences, researchers can design more precise experiments and accurately interpret their findings in the complex field of EZH2 biology.
References
- 1. Enzyme-independent role of EZH2 in regulating cell cycle progression via the SKP2-KIP/CIP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. No Easy Way Out for EZH2: Its Pleiotropic, Noncanonical Effects on Gene Regulation and Cellular Function [mdpi.com]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 silencing with RNAi enhances irradiation-induced inhibition of human lung cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 Gene Knockdown Inhibits Sheep Pituitary Cell Proliferation via Downregulating the AKT/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. EZH2 inhibition activates dsRNA-interferon axis stress and promotes response to PD-1 checkpoint blockade in NSCLC [jcancer.org]
Cross-Validation of Ezh2-IN-8 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor Ezh2-IN-8 with genetic approaches for targeting the methyltransferase EZH2. By cross-validating findings from both methodologies, researchers can gain higher confidence in their experimental outcomes and accelerate the drug development process. This document summarizes key performance data, details experimental protocols, and visualizes essential pathways and workflows.
Enhancer of zeste homolog 2 (EZH2) is a key epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2] Both small molecule inhibitors, such as this compound, and genetic techniques like CRISPR/Cas9-mediated knockout and siRNA/shRNA-mediated knockdown are employed to probe EZH2 function and validate it as a drug target.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize quantitative data comparing the effects of EZH2 inhibition through pharmacological and genetic methods. While direct comparative studies using this compound are limited, data from analogous, highly selective EZH2 inhibitors like GSK126 and EPZ-6438 (Tazemetostat) are included to provide a robust framework for cross-validation.
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Method | Tool | Cell Line(s) | Key Findings | Reference(s) |
| Pharmacological Inhibition | This compound (and analogs like GSK126, EPZ-6438) | Various cancer cell lines (e.g., Lymphoma, TNBC, Myeloma) | Dose-dependent inhibition of cell proliferation and viability. IC50 values in the low nanomolar to micromolar range. | [3][4] |
| Genetic Knockdown (siRNA/shRNA) | siRNA/shRNA targeting EZH2 | Synovial sarcoma, Lung cancer, TNBC cell lines | Significant reduction in cell proliferation and colony formation. | [5] |
| Genetic Knockout (CRISPR/Cas9) | CRISPR/Cas9 system targeting EZH2 | Triple-negative breast cancer (TNBC) cells | Suppressed proliferation and migration of cancer cells in vitro and inhibited tumor progression in vivo. | [6][7] |
Table 2: Comparison of Effects on H3K27me3 Levels and Gene Expression
| Method | Tool | Cell Line(s) | Key Findings | Reference(s) |
| Pharmacological Inhibition | This compound (and analogs like GSK126) | Lymphoma, Lung adenocarcinoma cell lines | Global reduction in H3K27me3 levels.[8][9] Reactivation of silenced PRC2 target genes.[4] | [4][8][9] |
| Genetic Knockdown (siRNA/shRNA) | siRNA/shRNA targeting EZH2 | HeLa cells | Efficiently and specifically decreases EZH2 protein expression, leading to reduced H3K27me3. | [10] |
| Genetic Knockout (CRISPR/Cas9) | CRISPR/Cas9 system targeting EZH2 | Mouse embryonic stem cells | Global loss of H3K27me3. | [11] |
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the cross-validation of this compound with genetic approaches.
Caption: EZH2 signaling pathway and points of intervention.
Caption: Experimental workflow for cross-validation.
Caption: Logical framework for cross-validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability and Proliferation Assays (e.g., MTT or CellTiter-Glo®)
-
Objective: To quantify the effect of this compound or genetic knockdown/knockout of EZH2 on cell viability and proliferation.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
For pharmacological inhibition, treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
For genetic knockdown, transfect cells with EZH2-targeting siRNA or a non-targeting control siRNA. For genetic knockout, use cells previously engineered with a CRISPR/Cas9 system to knockout EZH2.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle or non-targeting control. IC50 values for this compound can be determined by fitting the data to a dose-response curve.[3][12]
-
Western Blot for EZH2 and H3K27me3
-
Objective: To assess the protein levels of EZH2 and the global levels of its catalytic product, H3K27me3.
-
Procedure:
-
Treat cells with this compound or perform genetic knockdown/knockout of EZH2 as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.[13][14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
siRNA-mediated Knockdown of EZH2
-
Objective: To transiently reduce the expression of EZH2.
-
Procedure:
-
Design or obtain validated siRNA sequences targeting EZH2 and a non-targeting control siRNA.
-
On the day before transfection, seed cells in a 6-well plate to reach 60-80% confluency at the time of transfection.
-
Prepare two solutions: Solution A with siRNA diluted in serum-free medium and Solution B with a transfection reagent (e.g., Lipofectamine™ RNAiMAX) diluted in serum-free medium.[5][15]
-
Combine Solution A and B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for the desired time (typically 48-72 hours) before proceeding with downstream assays.[16]
-
CRISPR/Cas9-mediated Knockout of EZH2
-
Objective: To permanently disrupt the EZH2 gene.
-
Procedure:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the EZH2 gene.
-
Clone the sgRNAs into a Cas9-expressing vector or co-transfect with a Cas9-expressing plasmid. Lentiviral delivery can be used for difficult-to-transfect cells.[17][18]
-
Transfect the cells with the CRISPR/Cas9 components.
-
Select for transfected cells using an appropriate marker (e.g., puromycin or GFP).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and validate the knockout of EZH2 by Sanger sequencing of the target locus, Western blotting for EZH2 protein, and functional assays.[19][20]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To map the genome-wide distribution of H3K27me3 and assess changes upon EZH2 inhibition.
-
Procedure:
-
Treat cells with this compound or use EZH2 knockout/knockdown cells.
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody specific for H3K27me3. An IgG antibody should be used as a negative control.[21]
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare sequencing libraries from the purified DNA and sequence them using a next-generation sequencing platform.
-
Analyze the sequencing data to identify regions enriched for H3K27me3 and compare the profiles between treated and control samples. A spike-in normalization strategy is recommended to accurately quantify global changes in H3K27me3 levels.[8][22]
-
Conclusion
References
- 1. EZH2 Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 2. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 silencing with RNAi enhances irradiation-induced inhibition of human lung cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9‑mediated EZH2 knockout suppresses the proliferation and migration of triple‑negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. docs.abcam.com [docs.abcam.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 19. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. researchgate.net [researchgate.net]
Comparative Potency of EZH2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the differential potency of EZH2 inhibitors against wild-type versus mutant forms of the enzyme is critical for advancing targeted cancer therapies. This guide provides a comparative analysis of two prominent EZH2 inhibitors, GSK126 and Tazemetostat (EPZ-6438), summarizing their biochemical and cellular activities and detailing the experimental protocols used for their evaluation.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Gain-of-function mutations in EZH2, particularly at hotspots like Y641 and A677, are frequently observed in various cancers, including non-Hodgkin lymphoma. These mutations lead to aberrant hypermethylation of H3K27 and subsequent gene silencing, driving tumorigenesis. This has spurred the development of EZH2 inhibitors that can selectively target these mutant forms of the enzyme.
Biochemical Potency Against Wild-Type and Mutant EZH2
The inhibitory activity of small molecules against EZH2 is typically determined through biochemical assays that measure the enzymatic activity of purified PRC2 complexes. The potency is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
GSK126 is a highly potent and selective EZH2 inhibitor. It demonstrates similar low nanomolar potency against both wild-type EZH2 and a panel of clinically relevant EZH2 mutants.[1] In biochemical assays, GSK126 is competitive with the cofactor S-adenosylmethionine (SAM) and non-competitive with the peptide substrate.[1]
Tazemetostat (EPZ-6438) is another potent and selective EZH2 inhibitor that has received FDA approval for certain cancers.[2] It targets both wild-type and mutant forms of EZH2.[3] Preclinical studies have indicated that tazemetostat exhibits greater anti-tumor activity in models with EZH2 mutations compared to wild-type models.[4]
Below is a summary of the reported biochemical potencies for GSK126 and Tazemetostat against wild-type and various mutant EZH2 enzymes.
| Inhibitor | EZH2 Status | Ki (nM) | IC50 (nM) |
| GSK126 | Wild-Type | ~0.5-3[1] | 9.9[5] |
| Y641F | ~0.5-3[1] | ||
| Y641N | ~0.5-3[1] | ||
| Y641C | ~0.5-3[1] | ||
| Y641H | ~0.5-3[1] | ||
| Y641S | ~0.5-3[1] | ||
| A677G | ~0.5-3[1] | ||
| Tazemetostat (EPZ-6438) | Wild-Type | ||
| Y641N | |||
| A677G |
Cellular Activity in Wild-Type vs. Mutant Cell Lines
The efficacy of EZH2 inhibitors is further evaluated in cell-based assays using cancer cell lines harboring either wild-type or mutant EZH2. These assays measure the inhibitor's ability to reduce cellular levels of H3K27 trimethylation (H3K27me3) and inhibit cell proliferation.
GSK126 has been shown to effectively decrease global H3K27me3 levels and inhibit the proliferation of EZH2 mutant diffuse large B-cell lymphoma (DLBCL) cell lines.[6] The treatment of both wild-type and mutant DLBCL cell lines with GSK126 leads to a reduction in H3K27me3 and H3K27me2, resulting in suppressed cell proliferation.[7]
Clinical and preclinical data for Tazemetostat also highlight its differential activity. In clinical trials for follicular lymphoma, patients with EZH2 mutations showed a higher objective response rate (69%) compared to those with wild-type EZH2 (35%).[2] This suggests that while active against both, the dependency on the mutated EZH2 provides a greater therapeutic window.
Experimental Protocols
Biochemical Assays for EZH2 Inhibition
A common method for determining the biochemical potency of EZH2 inhibitors involves a radiometric or fluorescence-based assay using a purified five-member PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).
A typical workflow includes:
-
Enzyme and Substrate Preparation: Recombinant human PRC2 complex (either wild-type or mutant) is expressed and purified. Histone H3 peptides (e.g., residues 21-44) with different methylation states (me0, me1, or me2 at K27) are used as substrates.[7]
-
Inhibitor Incubation: The EZH2 inhibitor, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated by adding the cofactor S-adenosyl-L-[*H]-methionine (for radiometric assays) or unlabeled SAM (for fluorescence-based assays) and the histone H3 peptide substrate.
-
Detection:
-
Radiometric Assay: The incorporation of the tritiated methyl group onto the histone peptide is measured using a scintillation counter.
-
Fluorescence-Based Assay: The production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction, is coupled to a series of enzymatic reactions that result in a fluorescent signal.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values can be determined using the Cheng-Prusoff equation.
Cell-Based Assays for EZH2 Inhibition
Cellular assays are crucial for confirming the on-target activity of EZH2 inhibitors in a more physiologically relevant context.
A general protocol involves:
-
Cell Culture: Cancer cell lines with known EZH2 genotypes (wild-type or specific mutations) are cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with the EZH2 inhibitor at a range of concentrations for a specified period (e.g., 72 hours).
-
Analysis of H3K27me3 Levels:
-
Western Blotting: Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for H3K27me3 and total histone H3 (as a loading control).
-
ELISA: An enzyme-linked immunosorbent assay can be used for a more quantitative measurement of H3K27me3 levels.
-
-
Cell Proliferation Assay: The effect of the inhibitor on cell viability and proliferation is assessed using assays such as MTT, MTS, or cell counting.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in H3K27me3 levels (IC50) or a 50% reduction in cell growth (GI50) is determined.
EZH2 Signaling Pathway and Inhibitor Mechanism of Action
EZH2 is a core component of the PRC2 complex, which also includes SUZ12 and EED. PRC2 is recruited to specific chromatin regions where EZH2 catalyzes the transfer of a methyl group from SAM to H3K27. This trimethylation of H3K27 (H3K27me3) serves as a docking site for other repressive protein complexes, leading to chromatin compaction and transcriptional silencing of target genes, many of which are tumor suppressors. EZH2 inhibitors act by competing with SAM for binding to the EZH2 catalytic pocket, thereby preventing the methylation of H3K27 and leading to the reactivation of silenced genes.
References
- 1. xcessbio.com [xcessbio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gene expression profiling of EZH2 mutant and wild type DLBCL cell lines treated with EZH2 inhibitor [datacatalog.mskcc.org]
- 7. GSK126 | GSK2816126A | EZH2 methyltransferase inhibitor | TargetMol [targetmol.com]
A Comparative Review of Next-Generation EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various cancers.[1][2] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive mark that leads to the silencing of tumor suppressor genes.[1][2] The development of EZH2 inhibitors has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of next-generation EZH2 inhibitors, with a focus on their preclinical and clinical performance, and includes detailed experimental methodologies.
Note on Ezh2-IN-8: Despite a comprehensive search, no publicly available preclinical or clinical data for an EZH2 inhibitor specifically designated as "this compound" could be found. Therefore, this guide will focus on a comparison of well-characterized first and next-generation EZH2 inhibitors.
First-Generation EZH2 Inhibitor: A Benchmark
Tazemetostat (EPZ-6438), the first FDA-approved EZH2 inhibitor, serves as a benchmark for evaluating next-generation compounds. It has shown clinical activity in patients with epithelioid sarcoma and follicular lymphoma.[3] Preclinical studies have demonstrated its ability to induce a dose-dependent reduction in H3K27me3 levels.[4]
Next-Generation EZH2 Inhibitors: Pushing the Boundaries
Next-generation EZH2 inhibitors have been developed to improve upon the efficacy, selectivity, and pharmacokinetic properties of earlier compounds. This guide focuses on four prominent next-generation inhibitors:
-
CPI-1205 (Lirametostat): A potent and selective, cofactor-competitive inhibitor of both wild-type and mutant EZH2.[5]
-
Mevrometostat (PF-06821497): A highly specific, orally bioavailable EZH2 inhibitor with picomolar potency against both wild-type and Y641N mutant EZH2.[6][7]
-
Valemetostat (DS-3201): A first-in-class dual inhibitor of both EZH1 and EZH2.[6]
-
SHR2554: A highly selective EZH2 inhibitor.[8]
Quantitative Performance Data
The following tables summarize the available preclinical data for the selected EZH2 inhibitors, allowing for a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Ki (nM) |
| CPI-1205 | EZH2 (WT & Mutant) | Biochemical | 2[4] | - |
| Mevrometostat (PF-06821497) | EZH2 (WT & Y641N) | Biochemical | - | <0.1[2] |
| Valemetostat | EZH1/EZH2 | Biochemical | EZH1: 10, EZH2: 6[9] | - |
| SHR2554 | EZH2 | Biochemical | EZH2 (WT): 0.87, EZH1: 19.10[8] | - |
Table 2: Cellular Activity of EZH2 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 / IC50 (nM) |
| CPI-1205 | Karpas-422 (EZH2 Y641N) | H3K27me3 Reduction | 32[10] |
| Mevrometostat (PF-06821497) | Karpas-422 (EZH2 Y641N) | H3K27me3 Reduction | 4[2] |
| Mevrometostat (PF-06821497) | Karpas-422 (EZH2 Y641N) | Proliferation | 6[2] |
| Valemetostat | HCT116 (WT EZH1/2) | H3K27me3 Reduction | 0.55[9] |
| SHR2554 | Pfeiffer (EZH2 Y641N) | H3K27me3 Reduction | 1.63[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Biochemical EZH2 Inhibitor Screening (AlphaLISA Assay)
This assay quantifies the methylation of a biotinylated histone H3 peptide substrate by the EZH2 enzyme complex.
-
Reagent Preparation:
-
Prepare 1X Epigenetics Buffer 1.
-
Dilute EZH2 enzyme complex, S-adenosylmethionine (SAM), test inhibitor, and biotinylated H3 peptide substrate in Assay Buffer (50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.01% BSA).[11]
-
-
Enzymatic Reaction:
-
Detection:
-
Prepare a 1.67X Detection Mix containing AlphaLISA Acceptor beads (conjugated to an anti-H3K27me3 antibody) and Streptavidin-coated Donor beads in 1X Epigenetics Buffer 1.[11]
-
Add 15 µL of the Detection Mix to each well to stop the reaction.[11]
-
Incubate for 60 minutes at room temperature in the dark.[11]
-
-
Data Acquisition:
-
Read the plate using an Alpha-enabled plate reader. The light emission at 615 nm is proportional to the level of substrate methylation.[11]
-
Cellular H3K27me3 Quantification (Western Blot)
This method assesses the global levels of H3K27 trimethylation in cells treated with EZH2 inhibitors.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the EZH2 inhibitor at various concentrations for a specified duration (e.g., 96 hours).
-
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
-
SDS-PAGE and Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K27me3 signal to total histone H3 levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving EZH2 and a general workflow for screening EZH2 inhibitors.
Caption: EZH2 is a central node in oncogenic signaling, influenced by and influencing pathways like PI3K/Akt, Wnt/β-catenin, and STAT3.
Caption: A typical workflow for the discovery and development of novel EZH2 inhibitors.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. The noncanonical role of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Epizyme debuts preclinical EZH2 inhibitor data at ASH meeting | Drug Discovery News [drugdiscoverynews.com]
- 11. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel EZH2 Inhibitors Against Industry Benchmarks
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel EZH2 inhibitors, EI1 and EPZ011989, against the industry-standard inhibitors, Tazemetostat and GSK126. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing, which is essential for normal cell development and differentiation.[1] Dysregulation of EZH2 activity, through mutation or overexpression, has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1] This has led to the development of small molecule inhibitors that target the enzymatic activity of EZH2.
This guide focuses on a comparative analysis of two novel EZH2 inhibitors, EI1 and EPZ011989, against the well-established industry standards, Tazemetostat (EPZ-6438) and GSK126.
Mechanism of Action
All four inhibitors—EI1, EPZ011989, Tazemetostat, and GSK126—are S-adenosyl-L-methionine (SAM) competitive inhibitors of EZH2.[2][3] SAM is the methyl group donor for the histone methyltransferase activity of EZH2. By competing with SAM for binding to the enzyme's active site, these inhibitors effectively block the methylation of H3K27. This leads to a genome-wide reduction in H3K27me3 levels, resulting in the reactivation of PRC2 target genes, which can include tumor suppressor genes.[2] This reactivation can, in turn, lead to decreased cell proliferation, cell cycle arrest, and apoptosis in cancer cells that are dependent on EZH2 activity.[2]
Biochemical Potency and Selectivity
The efficacy of an EZH2 inhibitor is determined by its potency in inhibiting the target enzyme and its selectivity over other histone methyltransferases, particularly its close homolog EZH1. High selectivity is crucial to minimize off-target effects. The following table summarizes the key biochemical data for the four inhibitors.
| Inhibitor | Target | IC50 / Ki | Selectivity vs. EZH1 | Selectivity vs. Other HMTs |
| EI1 | EZH2 (Wild-Type) | IC50: 15 nM[4] | ~90-fold[2] | >10,000-fold[2] |
| EZH2 (Y641F Mutant) | IC50: 13 nM[4] | |||
| EPZ011989 | EZH2 (Wild-Type & Mutant) | Ki: <3 nM[3][5] | >15-fold[3] | >3,000-fold[3] |
| Tazemetostat | EZH2 (Wild-Type) | Ki: 2.5 nM[6] | ~157-fold (IC50)[6] | High |
| GSK126 | EZH2 | IC50: 9.9 nM[6] | High | High |
In Vitro Cellular Activity
The ability of an EZH2 inhibitor to penetrate cells and inhibit intracellular H3K27 methylation, leading to anti-proliferative effects, is a critical measure of its potential as a therapeutic agent.
| Inhibitor | Cell Line | Assay | Result |
| EI1 | WSU-DLCL2 (EZH2 Y641F) | Proliferation Assay | Selective inhibition of proliferation[2] |
| EPZ011989 | WSU-DLCL2 (EZH2 Y641F) | Cellular H3K27 Methylation | IC50: <100 nM[3][7] |
| WSU-DLCL2 (EZH2 Y641F) | Proliferation Assay (11-day) | Lowest Cytotoxic Concentration (LCC): 208 nM[3][7] | |
| Tazemetostat | Various Cancer Cell Lines | Proliferation Assays | Induces apoptosis and differentiation in SMARCB1-deleted MRT cells[6] |
| GSK126 | Various Cancer Cell Lines | Proliferation Assays | Inhibits proliferation of EZH2-mutant DLBCL cell lines[6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data for Ezh2-IN-8 in Combination Therapies
Despite a comprehensive search, there is currently no publicly available scientific literature detailing the use of the specific EZH2 inhibitor, Ezh2-IN-8, in combination with other epigenetic drugs. The available information is limited to vendor listings identifying it as a potent EZH2 inhibitor, without providing any experimental data on its biological activity, preclinical studies, or synergistic effects in combination therapies.
This absence of published research makes it impossible to fulfill the request for a detailed comparison guide on this compound in combination with other epigenetic drugs. Core requirements such as quantitative data tables, detailed experimental protocols, and signaling pathway diagrams based on experimental evidence for this specific compound cannot be generated.
Proposed Alternative: A Comprehensive Comparison Guide for Well-Researched EZH2 Inhibitors in Combination Therapies
While information on this compound is not available, there is a wealth of published data on other potent and clinically relevant EZH2 inhibitors, such as Tazemetostat (EPZ-6438) and GSK126 , in combination with various epigenetic drugs.
We can provide a comprehensive comparison guide based on one of these well-characterized EZH2 inhibitors. This guide would adhere to all the specified requirements, including:
-
Objective comparison of the inhibitor's performance in combination with other epigenetic agents (e.g., HDAC inhibitors, BET inhibitors, DNMT inhibitors).
-
Supporting experimental data from preclinical and clinical studies.
-
Clearly structured tables summarizing all quantitative data for easy comparison.
-
Detailed methodologies for all key experiments cited.
-
Graphviz diagrams for all described signaling pathways and experimental workflows.
This alternative would provide the target audience of researchers, scientists, and drug development professionals with a valuable and data-rich resource on the synergistic potential of EZH2 inhibition in combination with other epigenetic modulators.
We recommend proceeding with a guide focused on a well-researched EZH2 inhibitor like Tazemetostat or GSK126. Please provide feedback on this proposed alternative.
Safety Operating Guide
Proper Disposal of Ezh2-IN-8: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the EZH2 inhibitor, Ezh2-IN-8, to ensure laboratory safety and regulatory compliance. This document provides procedural steps for researchers, scientists, and drug development professionals.
In the absence of a specific Safety Data Sheet (SDS) for this compound, and considering its intended use in cancer research, it is imperative to handle this potent small molecule inhibitor with caution, assuming it to be a cytotoxic and hazardous compound. The following procedures are based on established guidelines for the disposal of cytotoxic and chemical waste in a laboratory setting. A risk assessment should always be conducted by qualified personnel before handling.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:
-
Gloves: Two pairs of chemotherapy-grade gloves are recommended.
-
Lab Coat: A disposable or dedicated lab coat.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A fit-tested respirator may be necessary if there is a risk of aerosolization.
All handling of this compound, including weighing, reconstituting, and aliquoting, should be performed in a certified chemical fume hood or a biological safety cabinet to minimize exposure risk.
Step-by-Step Disposal Procedures
1. Segregation of Waste:
Proper segregation of waste at the point of generation is critical. All materials that have come into contact with this compound must be considered contaminated and disposed of as hazardous cytotoxic waste. This includes:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, tubes, vials, and flasks.
-
Contaminated PPE (gloves, lab coats, etc.).
-
-
Liquid Waste:
-
Stock solutions and dilutions of this compound.
-
Solvents used to dissolve the compound (e.g., DMSO).
-
Media from cell cultures treated with this compound.
-
-
Sharps Waste:
-
Needles, syringes, and scalpels used in procedures involving this compound.
-
2. Waste Container Labeling and Management:
-
All waste containers must be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with institutional and local regulations. The label should also include the name of the compound (this compound).
-
Use designated, leak-proof, and puncture-resistant containers.[1][2]
-
Containers for solid and liquid waste should be kept closed when not in use.
-
Sharps waste must be disposed of in a designated sharps container.[1]
3. Decontamination of Work Surfaces and Equipment:
-
Following any work with this compound, thoroughly decontaminate all surfaces and equipment.
-
Use a suitable deactivating agent if one is known, or a robust cleaning procedure involving a detergent and a solvent such as 70% ethanol.
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as cytotoxic solid waste.
4. Final Disposal:
-
Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
-
All segregated and labeled cytotoxic waste must be collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Follow all institutional, local, and national regulations for the final disposal of cytotoxic and hazardous chemical waste, which typically involves high-temperature incineration.[2]
Quantitative Data Summary
| Parameter | EZH2-IN-2 | CDK9/EZH2-IN-1 | General EZH2 Inhibitors (Clinical) |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3] | Varies by specific compound; generally requires cold storage. |
| Common Solvents | DMSO | DMSO[3] | DMSO is a common solvent for in vitro studies. |
| Observed Toxicities (in humans) | Not applicable (research compound) | Not applicable (research compound) | Neutropenia, thrombocytopenia, anemia.[4][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Disposal workflow for this compound waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. danielshealth.ca [danielshealth.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ezh2-IN-8
Disclaimer: A specific Safety Data Sheet (SDS) for Ezh2-IN-8 is not publicly available. The following guidance is based on safety protocols for similar EZH2 inhibitors and general laboratory best practices. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the supplier before handling any chemical and perform a risk assessment for their specific laboratory conditions.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent EZH2 inhibitor. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles or a full-face shield must be worn to protect against splashes. Standard safety glasses do not provide adequate protection. |
| Hand | Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for any tears or punctures before and during use. Change gloves frequently and after any contact. |
| Body | A laboratory coat or a disposable gown should be worn to protect skin and clothing. |
| Respiratory | For operations that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is recommended. Always work in a well-ventilated area or under a chemical fume hood. |
Operational Plan: Safe Handling of this compound
Following a step-by-step protocol for handling this compound is crucial for maintaining a safe laboratory environment.
Step 1: Preparation
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE as outlined in the table above.
-
Prepare a dedicated and clearly labeled workspace.
-
Have an emergency spill kit readily accessible.
Step 2: Handling the Compound
-
All handling of this compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use dedicated spatulas and glassware.
Step 3: Solution Preparation
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure the container is securely capped after preparation.
Step 4: Post-Handling
-
Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a neutral detergent.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Solid Waste: Unused this compound powder, contaminated gloves, bench paper, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
Step 2: Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.
Step 3: Storage
-
Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
